4-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Description
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJIWOQDMNIQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-aminobenzo[c]oxaborol-1(3H)-ol: Properties, Synthesis, and Therapeutic Potential
Introduction: The Emergence of Benzoxaboroles in Drug Discovery
The benzoxaborole scaffold has garnered significant attention in medicinal chemistry as a versatile platform for the development of novel therapeutic agents. These boron-containing heterocyclic compounds exhibit a unique combination of chemical properties that make them well-suited for interacting with biological targets. Notably, the Lewis acidic nature of the boron atom allows for reversible covalent interactions with nucleophilic residues in enzyme active sites, a feature that has been successfully exploited in the design of potent and selective inhibitors.[1]
Two prominent examples of benzoxaborole-based drugs that have reached the market are tavaborole (Kerydin®), an antifungal agent for the treatment of onychomycosis, and crisaborole (Eucrisa®), an anti-inflammatory agent for atopic dermatitis. Several other benzoxaborole derivatives are currently in various stages of clinical development for a range of indications, including bacterial infections, parasitic diseases, and cancer.[1]
This technical guide focuses on a specific, albeit less extensively studied, member of this promising class of compounds: 4-aminobenzo[c]oxaborol-1(3H)-ol . We will delve into its chemical and physical properties, explore a plausible synthetic route, and discuss its potential mechanism of action based on the well-established biology of related aminobenzoxaboroles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule and its potential applications.
Physicochemical Properties of 4-aminobenzo[c]oxaborol-1(3H)-ol
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₈BNO₂ | ChemScene[2] |
| Molecular Weight | 148.95 g/mol | ChemScene[2] |
| CAS Number | 1285533-08-5 | ChemScene[2] |
| Appearance | White to off-white solid | ChemicalBook[3][4] |
| Boiling Point | 322.1 ± 52.0 °C | ChemicalBook[3][4] |
| Density | 1.27 ± 0.1 g/cm³ | ChemicalBook[3][4] |
| pKa | 7.22 ± 0.20 | ChemicalBook[3][4] |
| Topological Polar Surface Area (TPSA) | 55.48 Ų | ChemScene[2] |
| logP | -0.5135 | ChemScene[2] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 0 | ChemScene[2] |
Note: The values presented in this table are predominantly based on computational predictions and should be confirmed through experimental validation.
Synthesis of 4-aminobenzo[c]oxaborol-1(3H)-ol: A Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis of 4-aminobenzo[c]oxaborol-1(3H)-ol has not been prominently published, a plausible synthetic route can be devised based on established methods for the synthesis of related aminobenzoxaboroles, such as the 6-amino isomer. The proposed pathway involves a three-step sequence starting from a commercially available or readily synthesized nitro-substituted precursor.
Sources
Synthesis of 4-Aminobenzo[c]oxaborol-1(3H)-ol: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-aminobenzo[c]oxaborol-1(3H)-ol, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The benzoxaborole moiety, characterized by its unique structural and electronic properties, has led to the discovery of novel therapeutics.[1][2] This document details a robust and efficient synthetic pathway, commencing from commercially available starting materials. Each synthetic step is meticulously described, elucidating the underlying chemical principles and critical experimental parameters. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering a comprehensive resource for the reliable preparation of this important building block.
Introduction: The Significance of Benzoxaboroles in Modern Drug Discovery
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[3] The incorporation of a boron atom within the heterocyclic ring system imparts unique Lewis acidic properties, allowing for distinct interactions with biological targets.[4] This has resulted in the development of clinically approved drugs such as tavaborole (Kerydin®), an antifungal agent, and crisaborole (Eucrisa®), an anti-inflammatory therapeutic.[1] The ability of the boronic acid moiety to form reversible covalent bonds with diols is a key aspect of their mechanism of action, often leading to potent and selective enzyme inhibition.[4]
The general structure of benzoxaboroles features a bicyclic system where a boronic acid is incorporated into a five-membered ring fused to a benzene ring.[4][5] This scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. 4-Aminobenzo[c]oxaborol-1(3H)-ol, the subject of this guide, is a particularly valuable derivative. The presence of the amino group at the 4-position provides a crucial handle for further functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies and the development of next-generation therapeutics.
Retrosynthetic Analysis and Strategic Approach
A logical and efficient retrosynthetic analysis is paramount for the successful synthesis of 4-aminobenzo[c]oxaborol-1(3H)-ol. Our strategy focuses on a convergent approach, beginning with readily accessible starting materials and employing high-yielding and scalable reactions. The key disconnection point is the formation of the benzoxaborole ring.
Caption: Retrosynthetic analysis of 4-aminobenzo[c]oxaborol-1(3H)-ol.
This analysis reveals a four-step synthetic sequence starting from 3-methyl-5-nitroaniline:
-
Bromination: Introduction of a bromine atom ortho to the methyl group.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling to install the boronic ester.
-
Radical Bromination and Cyclization: Formation of the benzoxaborole ring system.
-
Nitro Group Reduction: Conversion of the nitro group to the target amine.
This pathway is advantageous due to the early introduction of the key functionalities and the use of well-established and robust chemical transformations.
Detailed Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 4-aminobenzo[c]oxaborol-1(3H)-ol.
Step 1: Synthesis of 2-Bromo-3-methyl-5-nitroaniline
The initial step involves the regioselective bromination of 3-methyl-5-nitroaniline. The directing effects of the amino and methyl groups favor bromination at the C2 position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, offering milder conditions compared to elemental bromine.
Experimental Protocol:
-
To a solution of 3-methyl-5-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-methyl-5-nitroaniline.
| Parameter | Value |
| Starting Material | 3-Methyl-5-nitroaniline |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Step 2: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-5-nitroaniline
The second step is a Miyaura borylation reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-boron bonds.[6] This reaction converts the aryl bromide into the corresponding boronic acid pinacol ester.
Experimental Protocol:
-
In a flask, combine 2-bromo-3-methyl-5-nitroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (2.5 eq).
-
Add a palladium catalyst, such as PdCl₂(dppf) (0.03 eq), and a suitable solvent like 1,4-dioxane.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired boronic ester.
| Parameter | Value |
| Starting Material | 2-Bromo-3-methyl-5-nitroaniline |
| Reagents | Bis(pinacolato)diboron, Potassium Acetate |
| Catalyst | PdCl₂(dppf) |
| Solvent | 1,4-Dioxane |
| Temperature | 80-90 °C |
| Typical Yield | 70-85% |
Step 3: Synthesis of 4-Nitrobenzo[c]oxaborol-1(3H)-ol
This step involves a radical bromination of the benzylic methyl group followed by an intramolecular cyclization to form the benzoxaborole ring.
Experimental Protocol:
-
Dissolve the boronic ester from the previous step (1.0 eq) in a non-polar solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).
-
Reflux the mixture under irradiation with a UV lamp for 2-4 hours.
-
Monitor the formation of the benzylic bromide intermediate by TLC.
-
After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
The crude benzylic bromide is then dissolved in a suitable solvent like tetrahydrofuran (THF) and treated with a base (e.g., sodium hydroxide solution) to facilitate cyclization.
-
Acidify the reaction mixture to precipitate the product, which can be collected by filtration and washed with water.
| Parameter | Value |
| Starting Material | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-5-nitroaniline |
| Reagents | NBS, AIBN, NaOH |
| Solvent | CCl₄, THF |
| Conditions | Reflux with UV irradiation, then basic hydrolysis |
| Typical Yield | 60-75% |
Step 4: Synthesis of 4-Aminobenzo[c]oxaborol-1(3H)-ol
The final step is the reduction of the nitro group to an amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.
Experimental Protocol:
-
Dissolve 4-nitrobenzo[c]oxaborol-1(3H)-ol (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 4-aminobenzo[c]oxaborol-1(3H)-ol.
| Parameter | Value |
| Starting Material | 4-Nitrobenzo[c]oxaborol-1(3H)-ol |
| Reagent | Hydrogen gas |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Ethanol or Methanol |
| Conditions | Room Temperature, Atmospheric Pressure |
| Typical Yield | >95% |
Overall Synthetic Workflow
The complete synthetic pathway is summarized in the following workflow diagram:
Caption: Synthetic workflow for 4-aminobenzo[c]oxaborol-1(3H)-ol.
Conclusion
This technical guide has detailed a reliable and scalable synthetic route to 4-aminobenzo[c]oxaborol-1(3H)-ol. The described four-step sequence, commencing with 3-methyl-5-nitroaniline, utilizes well-established and high-yielding reactions, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. The strategic incorporation of the amino functionality provides a versatile platform for the development of novel benzoxaborole-based therapeutics. By providing clear, step-by-step protocols and highlighting the key experimental considerations, this guide serves as a valuable resource for scientists and researchers engaged in the field of drug discovery and development.
References
-
Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]
-
Soriano-Irigaray, L., et al. (2019). Benzoxaboroles: a new class of molecules with a broad spectrum of biological activities. Molecules, 24(21), 3958. [Link]
Sources
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
biological activity of 4-aminobenzo[c]oxaborol-1(3H)-ol
An In-depth Technical Guide to the Biological Activity of the Benzoxaborole Scaffold, Featuring 4-aminobenzo[c]oxaborol-1(3H)-ol
Executive Summary
The benzoxaborole scaffold has emerged as a cornerstone in modern medicinal chemistry, yielding novel therapeutics with unique mechanisms of action. This guide delves into the core biological activities of this versatile heterocyclic system, with a specific focus on its potent antimicrobial properties. While public domain data on the specific biological profile of 4-aminobenzo[c]oxaborol-1(3H)-ol is limited, this document will use the extensively studied and FDA-approved analogue, Tavaborole (formerly AN2690; 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), as a primary exemplar to elucidate the class's hallmark mechanism: the inhibition of leucyl-tRNA synthetase (LeuRS). We will explore the molecular interactions governing this activity, present data on the spectrum of activity, and provide detailed protocols for key validation assays relevant to researchers in drug development.
Introduction to the Benzoxaborole Class
Benzoxaboroles are bicyclic compounds containing a boronic acid cyclized with a neighboring hydroxymethyl group. This unique structure confers upon them a planar geometry and, most critically, a Lewis acidic boron atom capable of forming reversible covalent bonds with biological nucleophiles. This reactivity is central to their therapeutic effects. The general structure allows for extensive functionalization on the benzene ring, enabling the fine-tuning of physiochemical properties and biological targets.
While many derivatives exist, two prominent examples that highlight the scaffold's potential are 4-aminobenzo[c]oxaborol-1(3H)-ol and the antifungal drug Tavaborole.
Caption: Chemical structures of 4-aminobenzo[c]oxaborol-1(3H)-ol and Tavaborole.
Tavaborole was approved by the US FDA in 2014 for the topical treatment of onychomycosis (fungal nail infection), validating the therapeutic potential of the benzoxaborole class.[1][2] Its success is rooted in a novel mechanism of action that circumvents common resistance pathways seen with other antifungal classes.
Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)
The primary and most well-elucidated mechanism of action for antifungal benzoxaboroles like Tavaborole is the potent and selective inhibition of a fungal aminoacyl-tRNA synthetase (AARS), specifically leucyl-tRNA synthetase (LeuRS).[3][4][5] This enzyme is essential for protein synthesis, catalyzing the ATP-dependent attachment of L-leucine to its cognate tRNA (tRNALeu).
The Role of the Boron Atom
Unlike traditional enzyme inhibitors that bind to the active site, benzoxaboroles exploit a secondary, "editing" or "proofreading" site within the LeuRS enzyme. This editing site is crucial for hydrolyzing incorrectly charged tRNAs (e.g., Ile-tRNALeu), thereby ensuring the fidelity of protein synthesis.
The mechanism proceeds as follows:
-
The benzoxaborole inhibitor enters the editing site of the LeuRS enzyme.
-
The terminal ribose of the tRNALeu molecule also binds within this site.
-
The vacant p-orbital of the boron atom acts as a powerful electrophile, reacting with the 2'- and 3'-hydroxyl groups of the tRNA's terminal adenosine.
-
This reaction forms a stable, covalent adduct, effectively trapping the tRNALeu molecule in the editing site.[3]
This trapping prevents the catalytic turnover of the enzyme, halting the synthesis of leucyl-tRNALeu and consequently leading to a complete shutdown of protein synthesis, resulting in fungal cell death.[3][4] This unique mechanism makes cross-resistance with other antifungals that target ergosterol synthesis unlikely.[1]
Caption: Mechanism of LeuRS inhibition by benzoxaboroles.
A critical aspect of Tavaborole's success is its selectivity for the fungal enzyme over its human counterpart, providing a wide margin of safety.[1]
Spectrum of Antimicrobial Activity
Tavaborole has demonstrated broad-spectrum activity against various fungi, particularly the dermatophytes responsible for onychomycosis. Benzoxaboroles have also been investigated for activity against other pathogens.
Antifungal Activity
Tavaborole is highly effective against Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis.[3] Its low molecular weight also allows for excellent penetration of the human nail plate, a significant advantage for a topical agent.[1][6]
Table 1: In Vitro Antifungal Activity of Tavaborole (AN2690)
| Fungal Species | MIC Range (µg/mL) |
|---|---|
| Trichophyton rubrum | 0.25 - 1.0 |
| Trichophyton mentagrophytes | 0.25 - 2.0 |
| Candida albicans | 0.5 - 16 |
| Aspergillus fumigatus | 1.0 - >64 |
(Data synthesized from publicly available literature; actual values may vary based on strain and testing conditions.)
Antibacterial and Antiparasitic Potential
The benzoxaborole scaffold is not limited to antifungal activity. Derivatives have shown promise as antibacterial and antiparasitic agents. For example, certain benzoxaboroles have been shown to inhibit bacterial LeuRS, with compounds demonstrating activity against multi-drug resistant Gram-positive cocci, including MRSA.[7] Furthermore, other heterocyclic compounds containing moieties like oxadiazole and thiadiazole have shown documented antiparasitic activity against pathogens such as Toxoplasma gondii and Trypanosoma cruzi, suggesting that novel benzoxaborole derivatives could be explored for these indications.[8][9][10][11]
Key Experimental Protocols
Validating the biological activity of a novel benzoxaborole requires robust and standardized assays. Below are foundational protocols for determining antimicrobial efficacy and target engagement.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible microbial growth.
Objective: To quantify the in vitro antifungal potency of a test compound.
Methodology:
-
Preparation of Inoculum: Culture the fungal strain (e.g., T. rubrum) on appropriate agar (e.g., Potato Dextrose Agar) at 28-30°C. Prepare a spore suspension in sterile saline with a surfactant (e.g., 0.05% Tween 80). Adjust the suspension to a final concentration of 0.5-2.5 x 10³ CFU/mL using a spectrophotometer or hemocytometer.
-
Compound Preparation: Prepare a stock solution of the benzoxaborole in a suitable solvent (e.g., DMSO). Create a serial two-fold dilution series in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Seal the plates and incubate at 35°C for 4-7 days, depending on the growth rate of the organism.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth. An indicator dye like AlamarBlue can be used for more objective endpoint determination.
Self-Validation System: The inclusion of positive and negative controls ensures the test system is valid. Growth in the positive control confirms organism viability, while sterility in the negative control confirms the absence of contamination.
Protocol 2: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This biochemical assay directly measures the inhibition of the target enzyme.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the benzoxaborole against LeuRS.
Caption: Workflow for a LeuRS enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT). Prepare solutions of ATP, [³H]-L-leucine, purified recombinant fungal LeuRS, and total tRNA isolated from the target organism.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, ATP, [³H]-L-leucine, LeuRS, and varying concentrations of the benzoxaborole inhibitor (or DMSO as a vehicle control).
-
Initiation & Incubation: Initiate the reaction by adding the tRNA. Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Quenching & Precipitation: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA). This precipitates the tRNA and any attached radiolabeled leucine.
-
Filtration: Collect the precipitate by vacuum filtration onto a glass fiber filter. Wash the filter with 5% TCA and ethanol to remove unincorporated [³H]-L-leucine.
-
Quantification: Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Trustworthiness: The reliability of this assay stems from the direct measurement of aminoacylation. Comparing results against a known inhibitor can further validate the assay's performance.
Conclusion and Future Directions
The benzoxaborole scaffold, exemplified by the antifungal agent Tavaborole, represents a significant advancement in antimicrobial drug discovery. Its unique mechanism of targeting the editing site of leucyl-tRNA synthetase provides a powerful tool against fungal pathogens and offers a platform for developing new agents against a range of other infectious diseases. While the specific biological profile of 4-aminobenzo[c]oxaborol-1(3H)-ol requires further public investigation, its structural similarity to proven agents suggests it may hold similar potential. Future research should focus on synthesizing and screening libraries of substituted benzoxaboroles, including amino-substituted variants, to explore their potential as antibacterial, antiparasitic, and anti-inflammatory agents, further unlocking the therapeutic promise of boron-based chemistry.
References
-
PubChem. (n.d.). Tavaborole. National Center for Biotechnology Information. Retrieved from [Link]
-
Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6197–6204. Retrieved from [Link]
-
Wikipedia. (n.d.). Tavaborole. Retrieved from [Link]
-
Grover, C., & Bansal, S. (2015). An upcoming drug for onychomycosis: Tavaborole. Journal of Cutaneous and Aesthetic Surgery, 8(3), 173–175. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Tavaborole 5% Topical Solution. Retrieved from [Link]
-
Del Rosso, J. Q., & Kircik, L. (2014). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. The Journal of clinical and aesthetic dermatology, 7(11), 32–37. Retrieved from [Link]
-
AdisInsight. (2007). AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis. Current Opinion in Investigational Drugs, 8(8), 662-668. Retrieved from [Link]
-
Hui, X., Baker, S. J., Wester, R. C., & Maibach, H. I. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of pharmaceutical sciences, 96(9), 2622–2631. Retrieved from [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sadowski, T., et al. (2023). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 14(1), 127-137. Retrieved from [Link]
-
Varela, J., et al. (2020). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry, 11(10), 1185-1200. Retrieved from [Link]
-
OUCI. (n.d.). Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as ALK Inhibitors. Retrieved from [Link]
-
El-Sayed, N. M., et al. (2023). Exploring the Antiparasitic Activity of Tris-1,3,4-Thiadiazoles against Toxoplasma gondii-Infected Mice. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]
-
Majumdar, S., et al. (2021). Activity of Carbazole, Aminoguanidine and Diamine Anti-infectives against Toxoplasma gondii. ACS infectious diseases, 7(2), 395–405. Retrieved from [Link]
-
Stępień, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2416. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]
Sources
- 1. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tavaborole - Wikipedia [en.wikipedia.org]
- 5. Articles [globalrx.com]
- 6. In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activity of Carbazole, Aminoguanidine and Diamine Anti-infectives against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Aminobenzo[c]oxaborol-1(3H)-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to 4-Aminobenzo[c]oxaborol-1(3H)-ol
4-Aminobenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole family, a class of compounds that has garnered significant attention in medicinal chemistry. The core benzoxaborole scaffold is a key pharmacophore in several FDA-approved drugs, highlighting its therapeutic potential. The presence of the amino group at the 4-position offers a site for further chemical modification, making this molecule a versatile building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting.
Molecular Structure and Properties:
Caption: Structure of 4-aminobenzo[c]oxaborol-1(3H)-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-aminobenzo[c]oxaborol-1(3H)-ol, a combination of ¹H, ¹³C, and ¹¹B NMR would be required for a complete assignment.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxaborole ring, the amine protons, and the hydroxyl proton on the boron atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic CH | 6.5 - 7.5 | m | 3H | The electron-donating amino group will shield the aromatic protons, causing them to appear at a relatively upfield region for aromatic signals. The substitution pattern will lead to complex splitting (multiplet). |
| Methylene CH₂ | ~4.8 - 5.2 | s | 2H | The methylene protons adjacent to the oxygen and the aromatic ring are expected to be deshielded and appear as a singlet. |
| Amine NH₂ | 3.5 - 5.0 | br s | 2H | The chemical shift of amine protons can vary significantly depending on the solvent and concentration due to hydrogen bonding. The signal is often broad. |
| Boron-OH | 4.0 - 6.0 | br s | 1H | Similar to the amine protons, the hydroxyl proton's chemical shift is variable and the peak is typically broad. Deuterium exchange with D₂O can confirm this signal. |
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
To confirm the NH₂ and OH signals, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-NH₂ | 140 - 150 | The carbon atom directly attached to the electron-donating amino group will be significantly shielded and appear downfield. |
| Aromatic CH | 110 - 130 | The chemical shifts of the other aromatic carbons will be influenced by the amino and oxaborole substituents. |
| Aromatic C-B | ~130 - 140 | The carbon attached to the boron atom is expected to be deshielded. Due to the quadrupole moment of the boron nucleus, this signal may be broadened. |
| Aromatic C-CH₂ | ~135 - 145 | The quaternary carbon of the aromatic ring attached to the methylene group. |
| Methylene CH₂ | 65 - 75 | The methylene carbon is deshielded due to its attachment to an oxygen atom and the aromatic ring. |
Experimental Protocol for ¹³C NMR:
-
Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
¹¹B NMR Spectroscopy
¹¹B NMR is a crucial technique for characterizing boron-containing compounds. The chemical shift and line shape of the ¹¹B signal provide information about the coordination number and the chemical environment of the boron atom.
-
Predicted Chemical Shift (δ, ppm): For a tricoordinate boronic acid ester like the benzoxaborole, the ¹¹B chemical shift is expected to be in the range of +25 to +35 ppm . This is characteristic of a boron atom in a trigonal planar geometry bonded to oxygen atoms.
Experimental Protocol for ¹¹B NMR:
-
Use the same sample prepared for ¹H or ¹³C NMR.
-
Acquire the spectrum on an NMR spectrometer equipped with a broadband probe.
-
The reference standard for ¹¹B NMR is typically BF₃·OEt₂ (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-aminobenzo[c]oxaborol-1(3H)-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and B-O bonds.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | O-H stretch (B-OH) and N-H stretch (amine) | Strong, broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2950 - 2850 | Aliphatic C-H stretch (CH₂) | Medium |
| 1620 - 1580 | N-H bend and Aromatic C=C stretch | Medium to strong |
| 1500 - 1400 | Aromatic C=C stretch | Medium to strong |
| 1350 - 1250 | B-O stretch | Strong |
| 1100 - 1000 | C-O stretch | Strong |
Experimental Protocol for IR Spectroscopy:
-
For a solid sample, the spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
For the ATR method, place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion (M⁺): For C₇H₈BNO₂, the exact mass of the molecular ion is 149.06. In a high-resolution mass spectrum (HRMS), this would be the observed mass.
-
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Possible fragmentation pathways could include:
-
Loss of H₂O from the B-OH group.
-
Loss of the amino group or cleavage of the oxaborole ring.
-
Caption: A plausible fragmentation pathway for 4-aminobenzo[c]oxaborol-1(3H)-ol in mass spectrometry.
Experimental Protocol for Mass Spectrometry:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode.
-
For detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit strong absorption in the UV region.
-
Predicted λmax: 4-Aminobenzo[c]oxaborol-1(3H)-ol is expected to have absorption maxima in the UV region, likely around 220-240 nm and 270-290 nm . The amino group, being an auxochrome, will cause a bathochromic (red) shift compared to the unsubstituted benzoxaborole.
Experimental Protocol for UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Use a quartz cuvette to hold the sample.
-
Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-aminobenzo[c]oxaborol-1(3H)-ol. The presented data and interpretations are based on established spectroscopic principles and analysis of related structures. Researchers are encouraged to acquire experimental data for this specific compound and use this guide as a reference for their spectral assignments and structural confirmation. The methodologies outlined herein provide a robust framework for the thorough characterization of this and other novel benzoxaborole derivatives, which is a critical step in advancing their potential as therapeutic agents.
References
- At this time, no direct citation for a complete set of experimental spectroscopic data for 4-aminobenzo[c]oxaborol-1(3H)-ol is available. The information presented is based on general spectroscopic principles and data for analogous compounds.
Sources
Methodological & Application
Application Notes & Protocols for Antifungal Assays Using Benzoxaboroles
Focus Compound: 4-aminobenzo[c]oxaborol-1(3H)-ol and its Analogs
Introduction: The Oxaborole Class and a Novel Mechanism of Action
The emergence of antifungal resistance and the limited number of available drug classes necessitate the exploration of novel chemical scaffolds with unique mechanisms of action.[1][2] The oxaboroles represent a significant advancement in antifungal therapy. These boron-containing heterocyclic compounds possess a novel mechanism of action that circumvents common resistance pathways.[3]
This guide focuses on the practical application of oxaboroles, specifically using 4-aminobenzo[c]oxaborol-1(3H)-ol and its well-studied, FDA-approved analog Tavaborole (AN2690, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), in foundational antifungal susceptibility assays.[4] Tavaborole was approved for the topical treatment of onychomycosis, a fungal infection of the nail typically caused by dermatophytes such as Trichophyton rubrum or Trichophyton mentagrophytes.[4][5] Its unique mode of action and low molecular weight contribute to its efficacy and ability to penetrate the dense keratin of the nail plate.[6][7]
The protocols detailed herein are designed for researchers, scientists, and drug development professionals to reliably evaluate the in vitro activity of this compound class against relevant fungal pathogens. Methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]
Scientific Foundation: Mechanism of Action
Unlike azoles and polyenes, which target the fungal cell membrane's ergosterol pathway, oxaboroles inhibit protein synthesis.[1][6][12][13] This distinct mechanism makes them effective against a wide range of fungi and reduces the likelihood of cross-resistance with other antifungal classes.[14][15]
The specific target is the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu) during protein synthesis.[5][16][17] The oxaborole compound, through its boron atom, forms a stable adduct with the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[16] This adduct effectively traps the tRNA, preventing the catalytic cycle of the enzyme and halting the production of charged leucyl-tRNALeu. The subsequent cessation of protein synthesis leads to the arrest of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[16][17]
Tavaborole exhibits a high degree of selectivity, with a greater than 1,000-fold higher affinity for the fungal LeuRS compared to its human counterpart, which provides a wide margin of safety.[6]
Caption: Mechanism of Oxaborole Antifungal Activity.
Application Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This protocol adapts the CLSI M38-A2 standard for broth microdilution testing of filamentous fungi.[19][20]
Principle
A standardized fungal inoculum is challenged with serial twofold dilutions of the oxaborole compound in a 96-well microtiter plate. After a defined incubation period, the plates are read to determine the lowest drug concentration that inhibits fungal growth.[19]
Materials and Reagents
| Reagent/Material | Specifications |
| 4-aminobenzo[c]oxaborol-1(3H)-ol or Tavaborole | Analytical grade |
| Dimethyl Sulfoxide (DMSO) | ACS grade, sterile |
| RPMI-1640 Medium (with L-glutamine, without bicarbonate) | Powder or liquid, buffered with MOPS to pH 7.0 |
| 96-Well Microtiter Plates | Sterile, flat-bottom |
| Fungal Strains | e.g., T. rubrum (ATCC MYA-4438), T. mentagrophytes (ATCC MYA-4439) |
| Culture Media | Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) |
| Spectrophotometer | Capable of reading at 530 nm |
| McFarland Standard | 0.5 Standard |
| Sterile Saline | 0.85% or 0.9% NaCl solution |
Step-by-Step Methodology
Part A: Preparation of Fungal Inoculum
-
Culture Revival: Subculture the fungal isolate onto a PDA or SDA plate and incubate at 30-35°C for 7-10 days until sporulation is evident.[19]
-
Spore Suspension: Gently flood the surface of the mature culture with sterile saline. Scrape the surface with a sterile loop to dislodge the conidia.
-
Standardization: Transfer the suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.[19] Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or with a spectrophotometer (an absorbance of 0.09 to 0.13 at 530 nm).
-
Working Inoculum: Dilute the standardized suspension 1:50 in RPMI-1640 medium to achieve a final target concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[19]
Part B: Preparation of Drug Dilution Plate
-
Stock Solution: Prepare a stock solution of the oxaborole compound at 1600 µg/mL in 100% DMSO.[19]
-
Serial Dilutions: In a separate 96-well "mother" plate, perform serial twofold dilutions of the drug in RPMI-1640 medium to create working solutions that are 2x the final desired concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
Assay Plate Preparation: Add 100 µL of the 2x drug dilutions to the corresponding wells of the final assay plate.
-
Controls:
-
Growth Control: Add 100 µL of drug-free RPMI-1640 to at least one well.
-
Sterility Control: Add 200 µL of drug-free RPMI-1640 to at least one well (no inoculum will be added).
-
Part C: Inoculation and Incubation
-
Inoculation: Add 100 µL of the working fungal inoculum to each well, except for the sterility control well. This brings the final volume to 200 µL and dilutes the drug concentrations to their final 1x values.
-
Incubation: Seal the plate or place it in a humidified chamber to prevent evaporation. Incubate at 35°C for 96 hours for Trichophyton species.[19]
Reading and Interpreting Results
-
Visual Inspection: After incubation, visually examine the wells. The sterility control should be clear, and the growth control should show distinct turbidity or a fungal mat.
-
MIC Determination: The MIC is the lowest concentration of the oxaborole that shows no visible growth (or a significant reduction in growth, often ≥50% or ≥80% compared to the growth control, depending on the specific endpoint definition).
Expected MIC Values (Tavaborole)
The following data, compiled from regulatory filings and in vitro studies, provide a reference for expected results against common dermatophytes.[20]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Trichophyton rubrum | 4.0 | 8.0 | 1.0 - 8.0 |
| Trichophyton mentagrophytes | 4.0 | 8.0 | 4.0 - 8.0 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates tested, respectively.
Caption: Workflow for Tavaborole MIC Determination.
Application Protocol 2: Time-Kill Curve Assay
Time-kill assays provide dynamic information about an antifungal agent's activity over time, helping to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) effects.[21]
Principle
A standardized fungal inoculum is exposed to several concentrations of the oxaborole compound (typically multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the rate and extent of fungal killing.[21][22]
Materials and Reagents
In addition to the materials listed in Section 3.2, you will need:
-
Sterile glass or polypropylene tubes for the assay
-
Sterile microcentrifuge tubes for dilutions
-
Agar plates (PDA or SDA) for colony counting
Step-by-Step Methodology
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described in Section 3.3 (Part A), but adjust the final working suspension in RPMI-1640 to approximately 1-5 x 10⁵ CFU/mL.[21][23]
-
Assay Setup:
-
Label sterile tubes for each test condition: Growth Control (no drug), and various drug concentrations (e.g., 1x MIC, 4x MIC, 16x MIC).
-
Prepare the drug concentrations in a sufficient volume of RPMI-1640 (e.g., 10 mL per tube).
-
-
Inoculation: Inoculate each tube (except a sterility control) with the fungal suspension to achieve the target starting density of 1-5 x 10⁵ CFU/mL. Vortex gently to mix.
-
Time Zero (T₀) Sampling: Immediately after inoculation, remove an aliquot (e.g., 100 µL) from each tube.
-
Serial Dilution and Plating:
-
Perform a tenfold serial dilution of the aliquot in sterile saline.
-
Plate 100 µL from appropriate dilutions (e.g., those expected to yield 30-300 colonies) onto SDA plates.
-
Expert Tip: It is crucial to validate that the amount of drug carried over during plating does not inhibit growth on the agar. If carryover is a concern, techniques like membrane filtration may be necessary.[23]
-
-
Incubation and Sampling: Incubate the assay tubes at 35°C, preferably with agitation.[23] Repeat the sampling and plating process (steps 4-5) at subsequent time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Colony Counting: Incubate the SDA plates at 30-35°C for 48-72 hours, or until colonies are visible and countable. Count the colonies on plates containing 30-300 CFUs.
-
Data Analysis:
-
Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL against time (hours) for each concentration.
-
Interpreting Results
-
Fungistatic Activity: The drug prevents an increase in CFU/mL compared to the growth control, but there is no significant reduction (<3-log₁₀) from the initial inoculum.
-
Fungicidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[24]
Caption: Experimental Workflow for a Time-Kill Curve Assay.
References
-
National Center for Biotechnology Information (2024). Tavaborole. PubChem Compound Summary for CID 11499245. Available at: [Link]
-
GlobalRx (n.d.). Clinical Profile of Tavaborole 5% Topical Solution. Available at: [Link]
-
Del Rosso, J. Q., & Kircik, L. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Clinical, Cosmetic and Investigational Dermatology, 9, 6185. Available at: [Link]
-
Gupta, A. K., & Versteeg, S. G. (2015). An upcoming drug for onychomycosis: Tavaborole. Journal of Cutaneous and Aesthetic Surgery, 8(2), 79. Available at: [Link]
-
Clinical and Laboratory Standards Institute (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]
-
Wikipedia (n.d.). Tavaborole. Available at: [Link]
-
Clinical and Laboratory Standards Institute (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. Available at: [Link]
-
Clinical and Laboratory Standards Institute (2022). New Antifungal Document Editions. CLSI News. Available at: [Link]
-
ResearchGate (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Available at: [Link]
-
Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. Available at: [Link]
-
Clinical and Laboratory Standards Institute (n.d.). Antimicrobial Susceptibility Testing. CLSI Area of Focus. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (n.d.). Fungi (AFST). EUCAST. Available at: [Link]
-
Ghelardi, E., et al. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 65(4), e02324-20. Available at: [Link]
-
Ghelardi, E., et al. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. National Institutes of Health. Available at: [Link]
-
Wieder, A. M., & Patterson, T. F. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (n.d.). Antifungal Susceptibility Testing (AFST). EUCAST. Available at: [Link]
-
Ghelardi, E., et al. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. PubMed. Available at: [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 233. Available at: [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. Available at: [Link]
-
Cuenca-Estrella, M., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(S1), 319-325. Available at: [Link]
-
ResearchGate (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts. Available at: [Link]
-
Ghelardi, E., et al. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 65(4). Available at: [Link]
-
U.S. Food and Drug Administration (2014). Microbiology Review for Tavaborole. Accessdata.fda.gov. Available at: [Link]
-
Al-Hatmi, A. M. S., et al. (2021). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of Fungi, 7(10), 841. Available at: [Link]
-
Coronado, D., et al. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of Dermatological Treatment, 18(5), 282-286. Available at: [Link]
-
Hui, X., et al. (2007). AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis. Current Opinion in Investigational Drugs, 8(8), 662-668. Available at: [Link]
-
Agyare, C., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2021, 5598501. Available at: [Link]
-
Petrikkos, G., & Skiada, A. (2007). The Mechanistic Targets of Antifungal Agents: An Overview. Current Pharmaceutical Design, 13(35), 3615-3627. Available at: [Link]
-
Bennett, A. C. (2025). Mechanisms of action in antifungal drugs. Research Starters. Available at: [Link]
-
ResearchGate (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available at: [Link]
-
BMG LABTECH (2024). The minimum inhibitory concentration of antibiotics. Available at: [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2018). UV-Spectrometric Method Development and Validation of Tavaborole. Available at: [Link]
-
Cank, T. B., et al. (2022). Inhibiting C-4 Methyl Sterol Oxidase with Novel Diazaborines to Target Fungal Plant Pathogens. ACS Chemical Biology, 17(6), 1435-1444. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Antifungal Agents. Medical Microbiology, 4th edition. Available at: [Link]
-
Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279. Available at: [Link]
-
MDPI (2022). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Available at: [Link]
Sources
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate [pubmed.ncbi.nlm.nih.gov]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 10. EUCAST: Fungi (AFST) [eucast.org]
- 11. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 12. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 13. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Tavaborole - Wikipedia [en.wikipedia.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 4-aminobenzo[c]oxaborol-1(3H)-ol
Introduction: The Therapeutic Potential of Oxaboroles
The oxaborole scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with significant therapeutic applications. A prominent example is tavaborole (formerly AN2690), a 5-fluoro-substituted benzoxaborole, approved for the topical treatment of onychomycosis.[1][2][3][4][5] This class of compounds exerts its antifungal effect through a novel mechanism: the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[6][7][8] By binding to the editing site of LeuRS, oxaboroles effectively halt the addition of leucine to its cognate tRNA, leading to the cessation of protein production and subsequent fungal cell death.[1][7]
Given the conserved nature of the LeuRS enzyme, there is growing interest in exploring oxaborole derivatives for broader antimicrobial applications and even as anticancer agents, as some studies suggest that inhibiting aminoacyl-tRNA synthetases could be a viable strategy against certain cancers.[9][10] This document provides a comprehensive guide for the initial in vitro characterization of 4-aminobenzo[c]oxaborol-1(3H)-ol , a structural analog of tavaborole, in cell culture systems. The following protocols are designed to assess its effects on cell viability, proliferation, and mechanism of cell death, providing a foundational dataset for further drug development.
Mechanism of Action: Targeting Protein Synthesis
The central hypothesis for the biological activity of 4-aminobenzo[c]oxaborol-1(3H)-ol is its function as an inhibitor of leucyl-tRNA synthetase (LeuRS). This enzyme is vital for the faithful translation of the genetic code into proteins. Inhibition of LeuRS leads to a depletion of charged leucyl-tRNA, stalling ribosomal protein synthesis and ultimately triggering cellular stress pathways that can culminate in cytostasis or apoptosis. The boron atom within the oxaborole ring is key to its inhibitory action, forming a stable adduct with the ribose diol of the tRNA molecule in the LeuRS editing site.[7]
Caption: Proposed mechanism of action for 4-aminobenzo[c]oxaborol-1(3H)-ol.
Part 1: Initial Compound Handling and Characterization
Prior to cell-based assays, it is crucial to properly handle and characterize the test compound.
1.1. Reagent Preparation
-
Compound Stock Solution: Prepare a high-concentration stock solution of 4-aminobenzo[c]oxaborol-1(3H)-ol, typically 10-50 mM, in a suitable solvent such as dimethyl sulfoxide (DMSO). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
-
Solubility and Stability: Before initiating large-scale experiments, it is advisable to assess the solubility and stability of the compound in your specific cell culture medium.[12] This can be done by diluting the stock solution to the highest intended working concentration and observing for any precipitation over the planned experiment duration (e.g., 24-72 hours) at 37°C.
1.2. Cell Line Selection
The choice of cell line will depend on the research question.
-
Antifungal Screening: Use relevant fungal strains (e.g., Trichophyton rubrum, Candida albicans).
-
Anticancer Screening: A panel of cancer cell lines from different tissues (e.g., U2OS osteosarcoma and SKOV3 ovarian cancer cells have been used for testing LeuRS inhibitors) is recommended to assess the breadth of activity.[9]
-
Toxicity Profiling: A non-cancerous cell line (e.g., primary fibroblasts or an immortalized normal cell line like H9c2) should be included to evaluate general cytotoxicity.[13]
Part 2: Core Experimental Protocols
The following protocols provide a tiered approach to characterizing the biological effects of 4-aminobenzo[c]oxaborol-1(3H)-ol.
Protocol 2.1: Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14][15]
Materials:
-
Selected cell line(s)
-
Complete culture medium
-
96-well flat-bottom plates
-
4-aminobenzo[c]oxaborol-1(3H)-ol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol).[15][16]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[17]
-
Compound Treatment: Prepare serial dilutions of 4-aminobenzo[c]oxaborol-1(3H)-ol in complete medium. A common starting range is from 0.01 µM to 100 µM.[17] Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16][18]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[15]
Protocol 2.2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.[19] The luminescent signal is proportional to the number of viable cells in culture. This method is generally more sensitive than colorimetric assays.[20]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Opaque-walled 96-well plates suitable for luminescence measurements.
Procedure:
-
Assay Setup: Seed and treat cells in an opaque-walled 96-well plate as described in the MTT protocol (Steps 1-3).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[20]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[20]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric (Metabolic Activity) | Luminescent (ATP Quantification)[19] |
| Sensitivity | Good | Excellent |
| Endpoint | Terminal | Terminal |
| Throughput | High | High |
| Key Advantage | Cost-effective | High sensitivity, fewer steps |
Data Analysis for Viability Assays: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2.3: Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of cytotoxicity.[22][23]
Materials:
-
LDH Cytotoxicity Assay Kit.
-
96-well plates.
Procedure:
-
Assay Setup: Seed and treat cells as described in the MTT protocol (Steps 1-3). Include the following controls:
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[25] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[25]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[25] Measure the absorbance at the recommended wavelength (typically 490 nm).[26]
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Caption: General experimental workflow for in vitro compound testing.
Protocol 2.4: Apoptosis Detection (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[27] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[28] Propidium iodide (PI) is a DNA stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[28]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well or 12-well plates and treat with 4-aminobenzo[c]oxaborol-1(3H)-ol at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the combined cell suspension.[27]
-
Washing: Wash the cells once with cold PBS and then once with cold 1X Binding Buffer.[29]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[30]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rare population).
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of 4-aminobenzo[c]oxaborol-1(3H)-ol in a cell culture setting. By systematically evaluating its impact on cell viability, cytotoxicity, and the induction of apoptosis, researchers can generate the critical data needed to establish a dose-response relationship and gain initial insights into its mechanism of action. Positive results from these assays would warrant further investigation, including direct enzymatic assays to confirm LeuRS inhibition, broader screening against diverse cell lines and microbial strains, and eventual progression to more complex in vitro models (e.g., 3D spheroids) and in vivo studies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Tavaborole 5% Topical Solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tavaborole. PubChem. Retrieved from [Link]
-
Zane, L. T., & Vlahovic, T. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6192. [Link]
-
Gupta, A. K., & Gupta, G. (2015). An upcoming drug for onychomycosis: Tavaborole. Journal of Cutaneous and Aesthetic Surgery, 8(1), 48–52. [Link]
-
Wikipedia. (n.d.). Tavaborole. Retrieved from [Link]
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Assay Guidance Manual.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.
-
Liu, C. C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
GoodRx. (2025). Popular Oxaborole Antifungals List, Drug Prices and Medication Information. Retrieved from [Link]
-
Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]
- Wu, X. W., Deng, X., & Wang, J. D. (2019). Efficacy and safety of tavaborole in the treatment of onychomycosis.
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735–742. [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]
-
Maples, R. D., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters. [Link]
-
Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 135–145. [Link]
-
Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450. [Link]
-
Chen, L., et al. (2015). A human leucyl-tRNA synthetase as an anticancer target. OncoTargets and Therapy, 8, 2937–2945. [Link]
-
Li, Y., et al. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(9), 1545-1557. [Link]
-
Hui, X., et al. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of Pharmaceutical Sciences, 96(10), 2622–2631. [Link]
-
Kumar, P., et al. (2024). Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation. International Journal of Molecular Sciences, 25(12), 6592. [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 185–203. [Link]
- Drugs of the Future. (2007). AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis.
-
Lee, J. H., et al. (2021). Leucyl-tRNA Synthetase Inhibitor, D-Norvaline, in Combination with Oxacillin, Is Effective against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 10(11), 1361. [Link]
-
Yaremchuk, A., et al. (2025). Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity. Expert Opinion on Drug Discovery, 20(4), 441-452. [Link]
Sources
- 1. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AN-2690, a novel antifungal for the topical treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tavaborole - Wikipedia [en.wikipedia.org]
- 9. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. chemscene.com [chemscene.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. kumc.edu [kumc.edu]
Application Note & Protocols: Characterizing 4-aminobenzo[c]oxaborol-1(3H)-ol as a Potent Inhibitor of Leucyl-tRNA Synthetase
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview of 4-aminobenzo[c]oxaborol-1(3H)-ol and related aminobenzoxaboroles, a class of boron-containing compounds that function as potent inhibitors of leucyl-tRNA synthetase (LeuRS). We delve into the unique molecular mechanism of action, provide field-proven, step-by-step protocols for biochemical and cell-based assays, and offer insights into data analysis and interpretation. This document is intended to equip researchers with the necessary knowledge and methodologies to effectively utilize these compounds in antimicrobial drug discovery and related research fields.
Part 1: The Molecular Mechanism of Leucyl-tRNA Synthetase Inhibition
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in all domains of life, responsible for the crucial first step of protein synthesis: charging transfer RNAs (tRNAs) with their cognate amino acids.[1][2] Leucyl-tRNA synthetase (LeuRS), a class I aaRS, specifically catalyzes the attachment of leucine to tRNALeu.[3][4] This process occurs in two steps within the enzyme's "synthetic" active site: the activation of leucine with ATP to form a leucyl-adenylate (Leu-AMP) intermediate, followed by the transfer of the leucyl moiety to the 3'-terminal adenosine of tRNALeu.[5]
To ensure the fidelity of translation, LeuRS possesses a distinct "editing" domain (also known as the CP1 domain) that hydrolyzes mischarged tRNAs, such as when isoleucine is mistakenly attached to tRNALeu.[3][6]
The Oxaborole tRNA Trapping (OBORT) Mechanism
4-aminobenzo[c]oxaborol-1(3H)-ol and its analogues do not inhibit LeuRS by competing with leucine or ATP in the synthetic site. Instead, they employ a sophisticated and highly specific mechanism known as Oxaborole tRNA Trapping (OBORT).[7][8]
The key to this mechanism is the vacant p-orbital of the boron atom within the oxaborole ring, which acts as a Lewis acid.[9][10] The inhibitor targets the terminal adenosine (A76) of the tRNALeu molecule. The boron atom forms a stable, covalent bicyclic adduct with the 2'- and 3'-hydroxyl groups of the ribose sugar on this terminal adenosine.[1][11] This newly formed benzoxaborole-tRNALeu adduct is then recognized by the editing site of the LeuRS enzyme. By binding tightly within the editing site, the adduct effectively "traps" the tRNA, preventing the enzyme from proceeding with its catalytic cycle of aminoacylation.[12] This blockade of LeuRS function halts protein synthesis, leading to cell growth inhibition and, ultimately, cell death.[2][13]
The structural differences between prokaryotic/fungal and human LeuRS enzymes allow for the development of inhibitors with high selectivity, providing a significant therapeutic window.[1][14]
Caption: Mechanism of LeuRS inhibition by aminobenzoxaboroles.
Part 2: Protocol for Biochemical Characterization of LeuRS Inhibition
To quantify the potency of 4-aminobenzo[c]oxaborol-1(3H)-ol against its molecular target, an in vitro enzyme inhibition assay is essential. The following protocol describes a standard method based on measuring the incorporation of a radiolabeled amino acid onto tRNA.
Principle of the Assay
This assay measures the rate of LeuRS-catalyzed attachment of 3H- or 14C-labeled leucine to its cognate tRNALeu. The reaction is allowed to proceed for a set time in the presence of varying concentrations of the inhibitor. The reaction is then stopped, and the resulting radiolabeled Leu-tRNALeu is precipitated using trichloroacetic acid (TCA), collected on a filter membrane, and quantified by liquid scintillation counting. The inhibitor's potency is determined by calculating its IC50 value—the concentration required to reduce enzyme activity by 50%.
Materials and Reagents
-
Enzyme: Purified recombinant LeuRS (e.g., from S. cerevisiae, E. coli, or human).
-
Substrates:
-
Total tRNA mixture or purified tRNALeu.
-
L-[3H]-Leucine or L-[14C]-Leucine.
-
ATP (disodium salt, pH 7.5).
-
-
Inhibitor: 4-aminobenzo[c]oxaborol-1(3H)-ol, dissolved in DMSO to create a 10 mM stock solution.
-
Buffers and Solutions:
-
Reaction Buffer (2X): 100 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 4 mM DTT, 50 mM KCl.
-
Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA), ice-cold.
-
Wash Solution: 5% (w/v) Trichloroacetic Acid (TCA), ice-cold.
-
Ethanol Wash: 70% Ethanol, ice-cold.
-
-
Equipment:
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filter manifold vacuum apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Temperature-controlled water bath or incubator (30-37°C).
-
Experimental Workflow
Caption: Workflow for the LeuRS enzyme inhibition assay.
Step-by-Step Protocol
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of the 4-aminobenzo[c]oxaborol-1(3H)-ol stock solution in the reaction buffer (or DMSO, ensuring the final DMSO concentration in the assay is ≤1%). A typical concentration range would be from 100 µM down to 1 nM. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Reaction Setup: In microcentrifuge tubes on ice, prepare the reaction mixtures. For a final volume of 50 µL:
-
25 µL of 2X Reaction Buffer.
-
5 µL of tRNA solution (e.g., 10 mg/mL).
-
5 µL of L-[3H]-Leucine (e.g., 1 µCi).
-
5 µL of diluted inhibitor or vehicle control.
-
5 µL of LeuRS enzyme (diluted in 1X reaction buffer to a concentration determined empirically to give a linear reaction rate for the chosen time).
-
-
Pre-incubation: Vortex the tubes gently and pre-incubate the mixtures for 5 minutes at the desired reaction temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Start the reaction by adding 5 µL of ATP solution (e.g., 20 mM stock for a 2 mM final concentration). Vortex gently.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 10-20 minutes) where the "no inhibitor" control reaction is still in the linear range.
-
Quenching and Precipitation: Stop the reaction by spotting the entire 50 µL volume onto a labeled glass fiber filter pre-soaked in 10% ice-cold TCA.
-
Washing: Place the filters on a vacuum manifold. Wash the filters three times with 5 mL of ice-cold 5% TCA, followed by one wash with 5 mL of ice-cold 70% ethanol. The rationale for the TCA wash is to precipitate the large tRNA molecules (now radiolabeled) while washing away small, unincorporated radiolabeled leucine.
-
Drying and Counting: Remove the filters from the manifold, allow them to air dry completely under a heat lamp. Place each filter in a scintillation vial, add 5 mL of scintillation fluid, and measure the counts per minute (CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Subtract the background CPM (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_no_inhibitor))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Part 3: Protocol for Cellular Activity Assessment
While an IC50 value confirms activity against the isolated enzyme, a whole-cell assay is required to assess the compound's ability to penetrate the cell wall/membrane and inhibit growth. The Minimum Inhibitory Concentration (MIC) is the standard metric for this.
Principle of the Assay
The broth microdilution method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16]
Materials and Reagents
-
Microorganism: Fungal (e.g., Candida albicans, Trichophyton rubrum) or bacterial (e.g., Staphylococcus aureus) strain of interest.
-
Growth Medium: Appropriate sterile liquid broth (e.g., RPMI-1640 for fungi, Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria).
-
Inhibitor: 4-aminobenzo[c]oxaborol-1(3H)-ol stock solution in DMSO.
-
Equipment:
-
Sterile 96-well flat-bottom microtiter plates.
-
Multichannel pipette.
-
Plate reader (optional, for OD measurements).
-
Incubator set to the optimal growth temperature for the microorganism.
-
Step-by-Step Protocol
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a standardized final inoculum concentration in the wells (e.g., ~5 x 10⁵ CFU/mL for bacteria or ~2.5 x 10³ CFU/mL for fungi).
-
Compound Dilution: In the 96-well plate, perform a two-fold serial dilution of the inhibitor.
-
Add 100 µL of broth to all wells.
-
Add 100 µL of the inhibitor stock (at 2x the highest desired final concentration) to the first column of wells.
-
Mix and transfer 100 µL from the first column to the second, continuing this serial dilution across the plate. Discard the final 100 µL from the last dilution column. This leaves 100 µL in each well with serially diluted compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well. The final volume will be 200 µL, and the inhibitor concentrations will be halved to their final desired values.
-
Controls: Ensure the plate includes a positive control (wells with inoculum but no inhibitor) and a negative control (wells with broth only, no inoculum) to verify microbial growth and media sterility, respectively.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be done by eye or with a plate reader measuring the optical density (OD) at 600 nm.
Part 4: Representative Data and Interpretation
Effective LeuRS inhibitors for antimicrobial development should exhibit both potent enzyme inhibition and high selectivity for the microbial target over its human orthologs. This selectivity minimizes the potential for host toxicity.
Table 1: Example Potency and Selectivity Profile for a Benzoxaborole LeuRS Inhibitor
| Target | Assay Type | Potency (IC50 / MIC) | Source Organism |
| LeuRS | Enzyme Inhibition | 0.08 µM | Mycobacterium tuberculosis |
| LeuRS | Enzyme Inhibition | 132 µM | Human (cytoplasmic) |
| LeuRS | Enzyme Inhibition | >300 µM | Human (mitochondrial) |
| Whole Cell | MIC | 0.08 µM | Mycobacterium tuberculosis |
Note: Data are representative and modeled after published values for related advanced benzoxaboroles like GSK656 to illustrate key concepts.[17]
Interpretation: The data in Table 1 illustrates a highly desirable profile. The compound is potent against the target microbial enzyme (Mtb LeuRS) and shows excellent whole-cell activity (the IC50 and MIC values are identical, suggesting good cell penetration). Critically, it is over 1,500-fold more selective for the bacterial enzyme than the human cytoplasmic LeuRS, indicating a low potential for mechanism-based toxicity.[17]
References
-
Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC. ([Link])
-
Spotlight on tavaborole for the treatment of onychomycosis - PMC - NIH. ([Link])
-
Tavaborole - Wikipedia. ([Link])
-
Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress - ResearchGate. ([Link])
-
TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. ([Link])
-
Tavaborole - Drug Targets, Indications, Patents - Patsnap Synapse. ([Link])
-
Methods to Assay Inhibitors of tRNA Synthetase Activity - PubMed. ([Link])
-
A new set of assays for the discovery of aminoacyl-tRNA synthetase inhibitors - PubMed. ([Link])
-
Leucyl-tRNA Synthetase - Proteopedia, life in 3D. ([Link])
-
Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. ([Link])
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. ([Link])
-
Leucyl-tRNA Synthetase (Bacterial-like) - AARS Online. ([Link])
-
Will morphing boron-based inhibitors beat the β-lactamases? - PMC - NIH. ([Link])
-
A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. ([Link])
-
Structural dynamics of the aminoacylation and proof-reading functional cycle of bacterial leucyl-tRNA synthetase - NIH. ([Link])
-
Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PubMed Central. ([Link])
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - MDPI. ([Link])
-
Advances in fungal chemical genomics for the discovery of new antifungal agents. ([Link])
-
The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue - PubMed Central. ([Link])
-
Novel Antifungal Drug Discovery Based on Targeting Pathways Regulating the Fungus-Conserved Upc2 Transcription Factor - PubMed. ([Link])
-
Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed. ([Link])
-
Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - MDPI. ([Link])
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. ([Link])
-
Antifungal drug discovery: the process and outcomes - PMC - NIH. ([Link])
-
Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. ([Link])
-
Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition | Nucleic Acids Research | Oxford Academic. ([Link])
-
In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - NIH. ([Link])
-
Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][12]oxaborol-1(3H)-ol (GSK656) - PubMed. ([Link])
-
Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC - NIH. ([Link])
-
In vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate - PubMed. ([Link])
-
AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis - PubMed. ([Link])
-
A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - NIH. ([Link])
-
Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. ([Link])
Sources
- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucyl-tRNA Synthetase - Proteopedia, life in 3D [proteopedia.org]
- 4. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery | MDPI [mdpi.com]
- 6. Structural dynamics of the aminoacylation and proof-reading functional cycle of bacterial leucyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 10. mdpi.com [mdpi.com]
- 11. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tavaborole - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Developing Novel Antimicrobial Agents from a 4-Aminobenzo[c]oxaborol-1(3H)-ol Scaffold
Section 1: Introduction and Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a clinically significant source of new therapeutic agents.[1] The presence of a boron atom, which acts as a Lewis acid, allows benzoxaboroles to form stable, reversible covalent bonds with biological nucleophiles like diols, a feature central to their biological activity.[2][3]
The primary antibacterial target for many benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3][4] These compounds function via a novel "oxaborole tRNA trapping" (OBORT) mechanism.[2][5] They bind to the editing site of the LeuRS enzyme and form a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNA(Leu).[2][6][7] This adduct effectively traps the tRNA molecule, halting the catalytic cycle and leading to the cessation of protein synthesis and subsequent bacterial death.[5]
The 4-aminobenzo[c]oxaborol-1(3H)-ol scaffold serves as a promising starting point for developing new agents, particularly against challenging Gram-negative pathogens. Modifications to this core structure can enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties, potentially overcoming common resistance mechanisms like efflux pumps.[5] This guide provides a comprehensive framework for the initial stages of a drug discovery campaign, from assessing the antimicrobial potency of new analogs to elucidating their mechanism and evaluating their preliminary safety profile.
Section 2: The Drug Discovery Workflow: From Synthesis to In Vivo Models
The development process follows a logical pipeline, starting with a library of synthesized compounds and progressively filtering them through a series of assays to identify promising lead candidates. Each step provides critical data to inform the decision to advance a compound to the next, more resource-intensive stage.
Caption: High-level experimental workflow for antimicrobial drug discovery.
Section 3: Protocol for In Vitro Antimicrobial Potency Assessment
The foundational assay in any antimicrobial discovery program is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized, high-throughput approach to quantify the potency of a compound against a panel of microorganisms.[8][9][10]
Protocol 3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11] A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized bacterial suspension. The plates are incubated, and the wells are subsequently examined for visible signs of bacterial growth.
Materials:
-
Test compounds (e.g., 4-aminobenzo[c]oxaborol-1(3H)-ol and its derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10]
-
Sterile 96-well, U-bottom microtiter plates.
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, and relevant clinical isolates).
-
0.5 McFarland turbidity standard.
-
Sterile saline or Phosphate-Buffered Saline (PBS).
-
Spectrophotometer or turbidity meter.
-
Multichannel pipette.
Procedure:
-
Preparation of Compound Stock Solutions:
-
Accurately weigh and dissolve the test compounds in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 12.8 mM for a compound with MW ~780 g/mol ).
-
Create an intermediate stock by diluting the primary stock in sterile CAMHB. This step is crucial to minimize the final DMSO concentration.
-
Scientist's Note: The final concentration of DMSO in any well should not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth and confound results. It is essential to run a solvent control to confirm the solvent has no intrinsic antimicrobial activity at the concentration used.
-
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This typically requires a 1:100 or 1:200 dilution, which should be validated for your specific laboratory conditions.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 11 of each row in the 96-well plate.
-
Add 100 µL of the appropriate compound working solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria, only CAMHB).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, inoculate each well (from 1 to 11) with 50 µL of the final standardized bacterial suspension. Do not inoculate well 12.
-
The final volume in each well will be 100 µL.
-
Seal the plates (e.g., with an adhesive film or lid) to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plates from the bottom using a reading mirror or a plate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.
-
Data Presentation: MIC values should be compiled into a table for clear comparison of activity across different compounds and bacterial strains.
| Compound ID | S. aureus ATCC 29213 | E. coli ATCC 25922 | MRSA (Clinical Isolate) | P. aeruginosa ATCC 27853 |
| Parent Scaffold | 4 µg/mL | 16 µg/mL | 8 µg/mL | 64 µg/mL |
| Analog 4A-01 | 2 µg/mL | 4 µg/mL | 2 µg/mL | 16 µg/mL |
| Analog 4A-02 | >128 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL |
| Vancomycin | 1 µg/mL | N/A | 1 µg/mL | N/A |
| Ciprofloxacin | 0.25 µg/mL | 0.015 µg/mL | 8 µg/mL | 0.5 µg/mL |
| (Note: Data are hypothetical and for illustrative purposes only) |
Section 4: Protocols for Elucidating Mechanism of Action (MoA)
While LeuRS inhibition is the expected primary mechanism, potent antimicrobial agents can have multiple effects. A membrane depolarization assay can quickly determine if a compound also disrupts the bacterial cytoplasmic membrane, a common mechanism for other classes of antibiotics.[12]
Caption: Mechanism of LeuRS inhibition by benzoxaboroles.
Protocol 4.1: Bacterial Cytoplasmic Membrane Depolarization Assay
Principle: This assay uses a voltage-sensitive fluorescent dye, such as DiSC₃(5), to monitor bacterial membrane potential.[13][14] In healthy, polarized cells, the dye enters the membrane and self-quenches, resulting in low fluorescence. If a compound disrupts the membrane potential, the dye is released into the aqueous environment, causing a significant increase in fluorescence intensity.[15]
Materials:
-
Voltage-sensitive dye DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide).
-
Bacterial cells (e.g., S. aureus) grown to mid-logarithmic phase.
-
Assay Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Potassium Chloride (KCl).
-
Valinomycin (positive control for depolarization).
-
Test compounds.
-
Fluorimeter or fluorescence plate reader (Excitation ~622 nm, Emission ~670 nm).
Procedure:
-
Cell Preparation:
-
Grow bacteria in a suitable broth (e.g., TSB) to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the cell pellet twice with the assay buffer.
-
Resuspend the cells in the assay buffer to an OD₆₀₀ of approximately 0.05-0.1.
-
-
Dye Loading and Quenching:
-
Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-1 µM.
-
Incubate in the dark at room temperature with gentle shaking for 30-60 minutes to allow the dye to incorporate into the polarized membranes and for the fluorescence signal to stabilize (quench).
-
-
Fluorescence Measurement:
-
Transfer the cell/dye suspension to a cuvette or a black-walled, clear-bottom 96-well plate.
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Add the test compound (at a concentration of 1x, 5x, and 10x MIC) and immediately begin recording the fluorescence intensity over time (e.g., for 15-30 minutes).
-
As a positive control, add valinomycin (final concentration ~1 µM) to a separate sample to induce complete depolarization.
-
As a negative control, add the vehicle (e.g., DMSO) to a sample.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
A rapid and sustained increase in fluorescence upon addition of the compound indicates membrane depolarization.
-
Compare the effect of your test compounds to the positive and negative controls.
-
Section 5: Protocol for Evaluating In Vitro Safety and Selectivity
A promising antimicrobial agent must be potent against bacterial pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method for assessing mammalian cell viability and is used to determine the cytotoxic concentration of a compound.[16][17]
Protocol 5.1: Mammalian Cell Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile, flat-bottomed 96-well cell culture plates.
-
Test compounds.
-
Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells for a vehicle control (medium with the same concentration of DMSO as the test wells) and an untreated control (medium only).
-
Incubate the plate for an additional 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot % Viability versus compound concentration (on a log scale) and use a non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Calculating the Selectivity Index (SI): The SI provides a measure of a compound's selectivity for bacteria over mammalian cells. A higher SI is desirable. SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
| Compound ID | IC₅₀ (HEK293 cells) | MIC (E. coli) | Selectivity Index (SI) |
| Parent Scaffold | 128 µg/mL | 16 µg/mL | 8 |
| Analog 4A-01 | >256 µg/mL | 4 µg/mL | >64 |
| Analog 4A-02 | 16 µg/mL | >128 µg/mL | <0.125 |
| (Note: Data are hypothetical and for illustrative purposes only) |
Section 6: Transition to In Vivo Efficacy Models
Compounds that demonstrate high potency (low MIC), a clear mechanism of action, and a favorable selectivity index (high SI) are candidates for evaluation in animal models of infection.[19] These studies are critical for assessing the compound's efficacy in a complex biological system, considering factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and host-pathogen interactions.[20]
Commonly used models include:
-
Murine Thigh Infection Model: This is a standard model for evaluating the efficacy of antibacterials against localized infections, particularly for Gram-negative bacteria like E. coli and P. aeruginosa.[5][21]
-
Murine Sepsis/Peritonitis Model: This model assesses a compound's ability to treat systemic infections.[21]
-
Invertebrate Models: Simpler models like Caenorhabditis elegans can be used for higher-throughput in vivo screening before moving to more complex mammalian models.[22]
The goal of these studies is to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and determine if therapeutic concentrations of the drug can be achieved and maintained at the site of infection without undue toxicity.[20]
Section 7: References
-
Alley, M. R., et al. (2013). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. Antimicrobial Agents and Chemotherapy, 57(11), 5533–5541. [Link]
-
Akama, T., et al. (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5870-5873. [Link]
-
Akama, T., et al. (2013). Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 23(6), 1680-1683. [Link]
-
Palencia, A., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology, 10(10), 2277–2285. [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(1), 102035. [Link]
-
Vivas, M., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes. Scientific Reports, 6, 30926. [Link]
-
Tevyashova, A. N., et al. (2019). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. The Journal of Antibiotics, 72, 22–33. [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
O'Gara, M. J., & Zak, O. (1989). Animal models in the evaluation of antimicrobial agents. Reviews of Infectious Diseases, 11(5), 792-801. [Link]
-
Vivas, M., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic. DiVA portal. [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Cmoch, P., et al. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry. [Link]
-
Bakshi, K., et al. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. Journal of Biological Chemistry, 286(33), 28912–28919. [Link]
-
Hernandez, V., et al. (2013). Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 57(3), 1394–1403. [Link]
-
Vu, N., & Marques, C. N. (2022). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Applied Microbiology, 132(6), 4097-4113. [Link]
-
Pfaller, M. A., et al. (2013). Potency and Spectrum of Activity of AN3365, a Novel Boron-Containing Protein Synthesis Inhibitor, Tested against Clinical Isolates of Enterobacteriaceae and Nonfermentative Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 57(5), 2241–2249. [Link]
-
Abdel-Halim, H., et al. (2021). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. Antimicrobial Agents and Chemotherapy, 65(4), e02081-20. [Link]
-
Palencia, A., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology, 10(10), 2277-85. [Link]
-
Wiegand, I., et al. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]
-
Yao, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 946726. [Link]
-
Vivas, M., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes. ResearchGate. [Link]
-
Naik, A. (2026). In Vitro Assessment of Cytolysins' Production by Cytotoxicity Assays. Springer Nature Experiments. [Link]
-
Zhang, Y., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 509. [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Eurofins. [Link]
-
Epand, R. M., et al. (2006). Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins. Antimicrobial Agents and Chemotherapy, 50(11), 3695–3703. [Link]
-
te Winkel, J. D., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Infection Microbiology, 6, 32. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
te Winkel, J. D., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. ResearchGate. [Link]
-
Schäfer, A. B., & Wenzel, M. (2020). Assays for membrane depolarization. ResearchGate. [Link]
-
Savage, P. B., et al. (2021). Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. ACS Omega, 6(47), 31862–31869. [Link]
-
OUCI. (n.d.). Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. OUCI. [Link]
-
Fair, R. J., et al. (2021). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]
-
Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-84. [Link]
-
Abdel-Meguid, S. S., et al. (2020). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. Molecules, 25(21), 5035. [Link]
-
Medical Microbiology (4th ed.). (1996). Antimicrobial Chemotherapy. NCBI Bookshelf. [Link]
Sources
- 1. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 7. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 22. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 4-Aminobenzo[c]oxaborol-1(3H)-ol Analogs: A Target-Based Approach to Novel Anti-Infectives
An Application Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of Oxaboroles
The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel therapeutics with unique mechanisms of action. The oxaborole class of compounds, characterized by a boron-heterocyclic scaffold, has emerged as a clinically significant source of new anti-infective agents. A prominent example is Tavaborole (formerly AN2690), a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole approved for the topical treatment of onychomycosis (fungal nail infection).[1][2][3] Analogs of 4-aminobenzo[c]oxaborol-1(3H)-ol represent a key area of chemical space for the development of next-generation antifungals, anti-parasitics, and potentially antibacterials.[4][5][6]
The primary molecular target for the antifungal activity of many oxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][7][8] These compounds employ a novel, substrate-assisted mechanism of inhibition. The boron atom of the oxaborole forms a covalent adduct with the ribose diol of tRNALeu within the enzyme's editing site.[8] This trapped tRNA-inhibitor complex effectively stalls the catalytic cycle, leading to a cessation of protein synthesis and subsequent cell death.[8][9] This distinct mechanism provides an opportunity to circumvent existing resistance pathways common to other antifungal classes.
High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of 4-aminobenzo[c]oxaborol-1(3H)-ol analogs to identify lead compounds with superior potency, selectivity, and a desired spectrum of activity. This document provides a comprehensive guide and detailed protocols for establishing a robust HTS cascade for this promising class of molecules.
The Screening Strategy: A Multi-Tiered Approach
A successful screening campaign balances throughput, cost, and biological relevance. For oxaborole analogs targeting LeuRS, we propose a tiered workflow that begins with a highly specific biochemical assay and progresses to more complex cell-based systems for hit validation.
Core Principle: Target-Based Biochemical Screening
The primary screen is a biochemical assay designed to directly measure the inhibition of the target enzyme, LeuRS, from the pathogen of interest (e.g., Trichophyton rubrum for antifungal discovery or Trypanosoma brucei for anti-parasitic efforts). The key advantages of this approach are its specificity and reduced complexity, which minimize confounding factors and are highly amenable to automation.[10][11]
To ensure the discovery of compounds with a favorable therapeutic window, a counter-screen against human cytoplasmic LeuRS is essential. This step is critical for identifying analogs that are selective for the pathogen's enzyme, thereby predicting lower potential for host toxicity.
The HTS Workflow Diagram
The overall logic of the screening cascade is designed to efficiently funnel a large library of initial compounds down to a small number of well-characterized hits.
Caption: High-throughput screening cascade for oxaborole analogs.
Protocol 1: Primary HTS - Biochemical Inhibition of Leucyl-tRNA Synthetase
This protocol describes a luminescence-based assay to quantify LeuRS activity by measuring ATP consumption. The aminoacylation reaction catalyzed by LeuRS consumes ATP; thus, a decrease in ATP levels (and a lower luminescence signal) corresponds to higher enzyme activity. Inhibitors will prevent ATP consumption, resulting in a high luminescence signal.
Objective
To identify 4-aminobenzo[c]oxaborol-1(3H)-ol analogs that inhibit the enzymatic activity of pathogen-derived LeuRS at a single high concentration (e.g., 10 µM).
Materials & Reagents
-
Enzymes: Highly purified, recombinant LeuRS from the target pathogen and human cytoplasmic LeuRS (for counter-screening).
-
Substrates: L-Leucine, ATP, and a purified or in vitro transcribed bulk tRNA preparation containing tRNALeu.
-
Assay Plates: 384-well, solid white, low-volume plates (e.g., Corning #3572).
-
Compound Library: Analogs dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Controls:
-
Positive Control: Tavaborole (AN2690).
-
Negative Control: 100% DMSO.
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
Detection Reagent: Commercial ATP quantification kit with high stability, such as Kinase-Glo® Luminescent Kinase Assay (Promega, #V6711) or equivalent.
-
Equipment: Acoustic liquid handler (e.g., Labcyte Echo), automated plate dispenser, and a plate-based luminometer.
Step-by-Step Methodology
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of compounds from the library source plates into the 384-well assay plates. This results in a final assay concentration of 10 µM assuming a 10 µL final volume. Also plate 100 nL of Tavaborole (positive control) and DMSO (negative control) in designated columns.
-
Enzyme Addition: Add 5 µL of Assay Buffer containing the pathogen LeuRS to each well. The final enzyme concentration should be optimized to consume approximately 50-70% of the initial ATP during the reaction time.
-
Causality Note: The enzyme is added before the substrates to allow for a pre-incubation period. This is crucial for inhibitors like oxaboroles that may exhibit time-dependent binding characteristics as they form the tRNA adduct.[12]
-
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1,000 rpm) to mix. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add 5 µL of a 2X substrate master mix prepared in Assay Buffer to all wells. The final concentrations should be at or near the Km values for the substrates (e.g., 100 µM ATP, 50 µM L-Leucine, 1 mg/mL tRNA).
-
Enzymatic Reaction: Centrifuge the plates again. Incubate at room temperature for 30-60 minutes (this time should be optimized during assay development).
-
Signal Detection: Add 10 µL of the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and initiate the luminescence signal.
-
Signal Readout: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence intensity using a plate luminometer.
Data Analysis for Primary Screen
-
Calculate Percent Inhibition:
-
Normalize the data using the high (DMSO) and low (Tavaborole or no enzyme) controls.
-
% Inhibition = 100 * (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl)
-
-
Determine Assay Quality (Z'-Factor):
-
The Z'-factor is a statistical measure of the separation between the high and low controls, indicating the robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Z' = 1 - (3 * (SD_HighControl + SD_LowControl)) / |Mean_HighControl - Mean_LowControl|
-
-
Hit Selection: Define a primary hit as any compound exhibiting inhibition above a set threshold, typically >50% or >3 standard deviations from the mean of the negative controls.
Protocol 2: Secondary Assay - Whole-Cell Antifungal Activity
Hits from the primary biochemical screen must be validated in a biologically relevant system. This protocol describes a broth microdilution assay to determine the minimum inhibitory concentration (MIC) or IC₅₀ against a target fungal pathogen.
Objective
To determine the potency of confirmed hits in inhibiting the growth of a whole-cell fungal or yeast strain.
Materials & Reagents
-
Fungal Strain: The target pathogen (e.g., Trichophyton mentagrophytes) or a relevant model organism (e.g., Saccharomyces cerevisiae).[4][13]
-
Growth Medium: Appropriate liquid broth for the fungal strain (e.g., RPMI-1640).
-
Assay Plates: 384-well, sterile, clear-bottom plates.
-
Hit Compounds: Confirmed hits from the primary screen, prepared for serial dilution.
-
Viability Reagent: A metabolic indicator such as resazurin (e.g., CellTiter-Blue®, Promega) or an ATP-based reagent (e.g., CellTiter-Glo®, Promega).[14]
-
Equipment: Multichannel pipette or automated liquid handler, plate incubator, and a spectrophotometer, fluorometer, or luminometer.
Step-by-Step Methodology
-
Prepare Fungal Inoculum: Grow the fungal strain to the mid-log phase. Dilute the culture in fresh growth medium to the desired starting density (e.g., 1-5 x 10⁵ cells/mL).
-
Compound Plating: Prepare serial dilutions of the hit compounds in the assay plate. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).
-
Inoculation: Add 40 µL of the fungal inoculum to each well containing 10 µL of the diluted compound.
-
Incubation: Cover the plates and incubate at the optimal growth temperature (e.g., 30°C) for 24-72 hours, depending on the doubling time of the organism.
-
Determine Viability:
-
Add 10 µL of the viability reagent (e.g., resazurin solution) to each well.
-
Incubate for an additional 2-4 hours to allow for color/signal development.
-
-
Signal Readout: Read the absorbance (for colorimetric assays) or fluorescence/luminescence on a plate reader.
Data Analysis for Secondary Screen
-
Generate Dose-Response Curves: Plot the percent growth inhibition against the logarithm of the compound concentration.
-
Calculate IC₅₀/MIC: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value—the concentration at which 50% of fungal growth is inhibited.
Data Summary and Hit Prioritization
Data from all tiers of the screening cascade should be consolidated to guide hit selection. The most promising compounds will exhibit the following characteristics:
-
High Potency: Low nanomolar to low micromolar IC₅₀ against the pathogen LeuRS.
-
High Selectivity: A high selectivity index (e.g., >100-fold) for the pathogen enzyme over the human ortholog.
-
Whole-Cell Activity: Confirmed activity in the secondary cell-based assay.
-
Favorable Toxicity Profile: Low cytotoxicity against mammalian cell lines.
| Parameter | Compound A (Hit) | Compound B (Non-selective) | Compound C (Poor Permeability) |
| Pathogen LeuRS IC₅₀ (µM) | 0.05 | 0.08 | 0.03 |
| Human LeuRS IC₅₀ (µM) | >50 | 0.15 | >50 |
| Selectivity Index | >1000 | ~2 | >1600 |
| Antifungal Cell IC₅₀ (µM) | 0.20 | 0.35 | >50 |
| Priority | High | Low (Discard) | Low (Further Study) |
Conclusion
The systematic application of this HTS cascade provides a robust framework for the discovery of novel 4-aminobenzo[c]oxaborol-1(3H)-ol analogs. By integrating a target-specific biochemical primary screen with essential counter-screens and whole-cell secondary assays, researchers can efficiently identify potent and selective lead candidates for further development. This strategy accelerates the discovery process for new anti-infective agents capable of addressing the critical need for therapeutics with novel mechanisms of action.
References
-
Del Tredici, A. L., et al. (2013). Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds. Journal of The Royal Society Interface, 10(81), 20121021. [Link]
-
Vincent, F., et al. (2013). Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds. Interface Focus, 3(1), 20120058. [Link]
-
Gupta, A. K., et al. (2015). An upcoming drug for onychomycosis: Tavaborole. Indian Dermatology Online Journal, 6(5), 374–377. [Link]
-
Smout, M. J., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLoS Neglected Tropical Diseases, 4(11), e885. [Link]
-
GoodRx. (2025). Popular Oxaborole Antifungals List, Drug Prices and Medication Information. GoodRx Health. [Link]
-
Zane, L. T., & Chanda, S. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6193. [Link]
-
Melo, L. M., et al. (2025). High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. ACS Infectious Diseases, 11(1), 104-120. [Link]
-
Melo, L. M., et al. (2024). High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. ACS Infectious Diseases. [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735–742. [Link]
-
National Center for Biotechnology Information. (n.d.). Tavaborole. PubChem Compound Summary for CID 11499245. [Link]
-
Poudel, S., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters, 15(2), 241-247. [Link]
-
Poudel, S., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters, 15(2), 241-247. [Link]
-
Wu, X., Deng, X., & Wang, J. (2019). Efficacy and safety of tavaborole in the treatment of onychomycosis. Chinese Journal of Dermatovenereology, 33(6), 721-723. [Link]
-
Jacobs, R. T., et al. (2011). Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 55(11), 5247–5255. [Link]
-
Hui, X., et al. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of Pharmaceutical Sciences, 96(10), 2622-2631. [Link]
-
Padilla, A., et al. (2022). Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates. Nature Microbiology, 7(9), 1500-1511. [Link]
-
Williams, G., et al. (2022). Lysyl-tRNA synthetase, a target for urgently needed M. tuberculosis drugs. Scientific Reports, 12(1), 17042. [Link]
-
Ryder, N. S. (2007). AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis. Current Opinion in Investigational Drugs, 8(8), 662-668. [Link]
-
Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(4), 2735-2787. [Link]
-
Akama, T., et al. (2010). In Vitro Pharmacodynamics and Mechanism of Action Studies of Oxaborole 6-Carboxamides. Poster presented at the 30th Meeting of the International Scientific Council for Trypanosomiasis Research and Control. [Link]
-
Kim, D. G., et al. (2017). High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1251–1260. [Link]
-
Gatta, V., et al. (2019). Targeting Quorum Sensing: High-Throughput Screening to Identify Novel LsrK Inhibitors. International Journal of Molecular Sciences, 20(12), 3112. [Link]
-
La-Beaud, A., et al. (2021). Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series. Microorganisms, 9(12), 2465. [Link]
-
Clarke, D. S., et al. (2017). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen, 6(5), 586–589. [Link]
-
Lonza. (n.d.). Cell Assays and Analysis. Lonza Group. [Link]
-
Wang, Y., et al. (2024). Glycyl-tRNA Synthetase as a Target for Antiviral Drug Screening Against Influenza Virus. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Basak, A. K., et al. (2025). Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability. ACS Infectious Diseases, 11(4), 1017-1027. [Link]
-
Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146–148. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem Compound Summary for CID 5339460. [Link]
-
Li, Y., et al. (2024). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol, 15(14), e5400. [Link]
Sources
- 1. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Popular Oxaborole Antifungals List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 3. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. static.fishersci.eu [static.fishersci.eu]
Introduction: The Quest for Novel Topical Anti-Infectives and the Promise of Oxaboroles
An in-depth guide for researchers, scientists, and drug development professionals on the investigation of 4-aminobenzo[c]oxaborol-1(3H)-ol for the treatment of topical infections.
The rising tide of antimicrobial resistance and the need for safe, effective, and non-steroidal topical agents for inflammatory skin conditions present a significant challenge in dermatology and infectious disease management. In this context, the benzoxaborole chemical scaffold has emerged as a clinically validated and versatile platform for developing novel therapeutics. The success of two FDA-approved drugs, tavaborole for onychomycosis and crisaborole for atopic dermatitis, has solidified the potential of this structural class.[1][2]
This document provides detailed application notes and protocols for the investigation of a related, yet underexplored, compound: 4-aminobenzo[c]oxaborol-1(3H)-ol . We will explore its potential mechanisms of action based on established benzoxaborole pharmacology and provide a comprehensive roadmap for its preclinical evaluation as a treatment for topical infections. This guide is intended to serve as a foundational resource for researchers aiming to characterize and develop this promising molecule.
Part I: Application Notes - Scientific Background & Rationale
Section 1: The Benzoxaborole Scaffold: A Privileged Structure
Benzoxaboroles are heterocyclic compounds containing a boron atom integrated into a bicyclic ring system. The key to their pharmacological activity lies in the unique properties of the boron atom. It possesses an empty p-orbital, allowing it to act as a Lewis acid and form stable, yet reversible, covalent bonds with nucleophilic groups (like hydroxyl groups) found in the active sites of target enzymes. This reversible covalent inhibition mechanism can lead to high potency and specificity, a desirable trait for modern drug development.
The low molecular weight and favorable physicochemical properties of many benzoxaboroles also contribute to their suitability for topical delivery, enabling effective penetration through the challenging barriers of the skin and nails.[1][3][4]
Section 2: Potential Mechanisms of Action for Topical Anti-Infectives
Based on the activities of clinically approved benzoxaboroles, we can formulate two primary hypotheses for the anti-infective potential of 4-aminobenzo[c]oxaborol-1(3H)-ol.
Hypothesis A (Antifungal/Antibacterial): Inhibition of Protein Synthesis via Leucyl-tRNA Synthetase (LeuRS)
A primary mechanism for direct antimicrobial activity could be the inhibition of protein synthesis, a pathway essential for pathogen survival. Tavaborole, an antifungal benzoxaborole, functions by targeting leucyl-tRNA synthetase (LeuRS), a critical enzyme that attaches the amino acid leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[5][6]
The boron atom of tavaborole forms an adduct with the terminal ribose of tRNALeu within the enzyme's editing site, effectively trapping it and halting protein production, which leads to fungal cell death.[7][8] Given its structural similarity, 4-aminobenzo[c]oxaborol-1(3H)-ol could potentially exhibit broad-spectrum activity against various fungal or bacterial pathogens by targeting the same or a similar aminoacyl-tRNA synthetase.
Hypothesis B (Anti-inflammatory): Modulation of the Host Inflammatory Response via Phosphodiesterase 4 (PDE4)
Topical infections are often accompanied by a significant inflammatory response, contributing to symptoms like redness, swelling, and pruritus. An alternative or complementary mechanism of action for 4-aminobenzo[c]oxaborol-1(3H)-ol could be the modulation of this host response.
Crisaborole, a benzoxaborole used for atopic dermatitis, acts by inhibiting phosphodiesterase 4 (PDE4).[9] PDE4 is an enzyme within immune cells that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that downregulates inflammatory processes. By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, interleukins).[10][11] This anti-inflammatory action could be beneficial in treating topical infections by reducing associated symptoms and potentially mitigating tissue damage. Studies have shown that crisaborole can reduce S. aureus colonization during AD-like skin inflammation in murine models, suggesting a complex interplay between inflammation and infection.[12]
Section 3: Physicochemical Properties for Topical Delivery
Effective topical delivery hinges on a molecule's ability to permeate the stratum corneum or the nail plate. The parent compound, benzo[c]oxaborol-1(3H)-ol, and its derivatives often possess properties conducive to this goal.
| Property | Value | Source | Rationale for Topical Delivery |
| Molecular Formula | C₇H₈BNO₂ | [13] | Low molecular weight is generally favorable for skin penetration. |
| Molecular Weight | 148.95 g/mol | [13] | Well under the 500 Dalton "rule" for dermal absorption. |
| Topological Polar Surface Area (TPSA) | 55.48 Ų | [13] | A moderate TPSA suggests a balance between solubility and membrane permeability. |
| logP | -0.5135 | [13] | The negative logP indicates hydrophilicity, which may require formulation strategies (e.g., using penetration enhancers) to optimize delivery through the lipid-rich stratum corneum. |
Part II: Experimental Protocols - A Roadmap for Investigation
The following protocols provide a structured approach to systematically evaluate the potential of 4-aminobenzo[c]oxaborol-1(3H)-ol as a topical anti-infective agent.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 4-aminobenzo[c]oxaborol-1(3H)-ol against a panel of clinically relevant skin pathogens.
Causality Behind Experimental Choices: The broth microdilution method is a standardized, quantitative technique that allows for the efficient screening of an antimicrobial agent against multiple organisms.[14] It provides a clear endpoint (MIC) that is reproducible and serves as the foundational dataset for all further efficacy testing. Following up with MBC/MFC determination is crucial to distinguish between static (inhibiting growth) and cidal (killing) activity.
Step-by-Step Methodology:
-
Pathogen Panel Selection:
-
Bacteria: Staphylococcus aureus (both methicillin-sensitive and -resistant strains), Streptococcus pyogenes, Cutibacterium acnes.
-
Fungi (Dermatophytes): Trichophyton rubrum, Trichophyton mentagrophytes.
-
Fungi (Yeast): Candida albicans, Malassezia furfur.
-
-
Media and Reagents:
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria.
-
RPMI-1640 medium buffered with MOPS for fungi.
-
4-aminobenzo[c]oxaborol-1(3H)-ol (ensure purity ≥98%).[13]
-
Appropriate solvent (e.g., DMSO).
-
96-well flat-bottom microtiter plates.
-
Positive control antibiotics/antifungals (e.g., mupirocin, tavaborole, fluconazole).
-
-
Inoculum Preparation:
-
Assay Procedure (Broth Microdilution):
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform two-fold serial dilutions of the compound to achieve a range of test concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Add the standardized inoculum to each well (except the sterility control).
-
Incubate the plates at the appropriate temperature and duration for the specific organism.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
-
MBC/MFC Determination:
-
Take a 10 µL aliquot from each well that showed no growth (at and above the MIC).
-
Spot-plate onto a non-selective agar plate.
-
Incubate the agar plates until growth is visible in the growth control spot.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in colony-forming units (CFU) compared to the initial inoculum count.
-
Protocol 2: Topical Formulation Development
Objective: To prepare a simple, stable topical formulation (e.g., ointment) for use in preclinical animal models.
Causality Behind Experimental Choices: A simple ointment formulation using common, non-irritating excipients is ideal for early-stage preclinical studies.[9] This approach minimizes confounding variables that could be introduced by complex formulations, allowing for a clearer assessment of the active pharmaceutical ingredient's (API) efficacy. White petrolatum provides an occlusive base, while propylene glycol can act as a solvent and penetration enhancer.
Sample Ointment Formulation:
| Component | Function | % w/w |
| 4-aminobenzo[c]oxaborol-1(3H)-ol | Active Pharmaceutical Ingredient (API) | 1.0 - 5.0 |
| Propylene Glycol | Solvent / Penetration Enhancer | 10.0 |
| White Petrolatum | Ointment Base (Occlusive) | q.s. to 100 |
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh all components.
-
Levigate the API powder with the propylene glycol to form a smooth, uniform paste. This step is critical to ensure homogenous distribution of the drug and prevent grittiness.
-
Gradually incorporate the API paste into the white petrolatum base, mixing thoroughly until a uniform ointment is achieved.
-
-
Characterization:
-
Appearance: Visually inspect for color, homogeneity, and texture.
-
pH: Disperse a sample in purified water and measure the pH.
-
Content Uniformity: Assay samples from different locations within the batch using a validated analytical method (e.g., HPLC-UV) to ensure the API is evenly distributed.
-
-
Vehicle Control: Prepare a "vehicle" formulation containing all components except the API. This is essential for use as a negative control in in vivo studies to ensure any observed effects are due to the drug itself and not the base.
Protocol 3: Murine Model of Superficial Skin Infection
Objective: To evaluate the in vivo efficacy of the formulated 4-aminobenzo[c]oxaborol-1(3H)-ol in reducing bacterial load and clinical signs of infection.
Causality Behind Experimental Choices: A murine model of superficial skin infection is a well-established and reproducible method for the preclinical evaluation of topical antibacterial agents.[16] Using tape-stripping to disrupt the stratum corneum mimics the minor abrasions or compromised skin barrier through which pathogens often initiate infection. Quantifying the bacterial load (CFU/biopsy) provides a robust, quantitative primary endpoint, while clinical scoring offers a qualitative assessment of the treatment's effect on inflammation.[17]
Step-by-Step Methodology:
-
Animal Model:
-
Select an appropriate mouse strain (e.g., SKH1 hairless or CD-1 with shaved dorsal skin).
-
Acclimatize animals according to institutional animal care and use committee (IACUC) guidelines.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Gently disrupt the stratum corneum on a defined area of the dorsal skin by repeated application and removal of adhesive tape until the skin appears glossy.
-
Apply a known quantity of a mid-logarithmic phase culture of S. aureus to the disrupted area.
-
-
Treatment Groups:
-
Group 1: Test Ointment (e.g., 2% 4-aminobenzo[c]oxaborol-1(3H)-ol).
-
Group 2: Vehicle Ointment (negative control).
-
Group 3: Untreated (infection control).
-
(Optional) Group 4: Positive Control (e.g., 2% Mupirocin ointment).
-
-
Treatment Protocol:
-
Begin treatment a few hours post-infection.
-
Apply a standardized amount of the assigned formulation to the infected area twice daily for a defined period (e.g., 3 to 5 days).
-
-
Endpoint Analysis:
-
Clinical Scoring: Daily, score the infection site for signs of inflammation (e.g., erythema, edema, crust formation) on a scale (e.g., 0-4).
-
Bacterial Load Quantification: At the study endpoint, euthanize the animals and collect a full-thickness skin punch biopsy from the center of the infection site.
-
Homogenize the tissue in sterile buffer, perform serial dilutions, and plate on selective agar to determine the number of CFU per gram of tissue.
-
-
Statistical Analysis:
-
Compare the mean log10 CFU counts between treatment groups using an appropriate statistical test (e.g., ANOVA with post-hoc tests). A statistically significant reduction in bacterial load in the test group compared to the vehicle group indicates efficacy.
-
Conclusion and Future Directions
The benzoxaborole scaffold represents a fertile ground for the discovery of new topical anti-infective agents. 4-aminobenzo[c]oxaborol-1(3H)-ol, as a member of this class, warrants systematic investigation. The protocols outlined in this guide provide a comprehensive framework for its initial characterization, from fundamental in vitro susceptibility testing to preclinical proof-of-concept in a relevant animal model.
Successful outcomes from these studies would justify further investigation into its precise molecular target, safety toxicology, and the potential for progression into human clinical trials.[18] The dual potential for direct antimicrobial and host-directed anti-inflammatory activity makes this and other benzoxaboroles compelling candidates for the future of dermatological therapy.
References
-
EUCRISA® (crisaborole) ointment 2% HCP Site. Mechanism of Action. [Link]
-
Gupta AK, Daigle D, Foley KA. Spotlight on tavaborole for the treatment of onychomycosis. Clin Cosmet Investig Dermatol. 2015;8:6185. [Link]
-
Bhatia N, Patel K. An upcoming drug for onychomycosis: Tavaborole. J Pharm Sci Innov. 2015;4(1):64-67. [Link]
-
Wikipedia. Tavaborole. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11499245, Tavaborole. [Link]
-
Patel, D. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Annals of Pharmacotherapy. 2018;52(7):673-680. [Link]
-
Coronado, D. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. J Am Podiatr Med Assoc. 2016;106(2):136-143. [Link]
-
Patsnap Synapse. What is the mechanism of Crisaborole? [Link]
-
MedlinePlus. Crisaborole Topical. [Link]
-
National Eczema Association. FAQ – Eucrisa (Crisaborole). [Link]
-
GoodRx. Popular Oxaborole Antifungals List, Drug Prices and Medication Information. [Link]
-
Xian-wei W, Xiue D, Jian-di W. Efficacy and safety of tavaborole in the treatment of onychomycosis. Chinese Journal of Dermatovenereology. 2019;33(6):721-723. [Link]
-
Gupta AK, Daigle D. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Rev Anti Infect Ther. 2014;12(7):735-42. [Link]
-
Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Med Chem Lett. 2024. [Link]
-
Baker SJ, et al. In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. J Pharm Sci. 2007;96(10):2622-31. [Link]
-
AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis. Curr Opin Investig Drugs. 2007;8(8):662-8. [Link]
-
Nare B, et al. Discovery of novel orally bioavailable oxaborole 6-carboxamides that demonstrate cure in a murine model of late-stage central nervous system african trypanosomiasis. Antimicrob Agents Chemother. 2010;54(10):4352-60. [Link]
-
Kulkarni, S. Impetigo Animal Models: A Review of Their Feasibility and Clinical Utility for Therapeutic Appraisal of Investigational Drug Candidates. Pharmaceuticals. 2022;15(11):1398. [Link]
-
Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection. Exp Dermatol. 2023;32(4):479-488. [Link]
-
39th Interscience Conference on Antimicrobial Agents and Chemotherapy. Antifungal Susceptibility Testing. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13869269, 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. [Link]
-
ResearchGate. representative animal models of skin abrasion wound infection. [Link]
-
Semantic Scholar. Antimicrobial Susceptibility Testing Protocols. [Link]
-
Role of Animal Models to Advance Research of Bacterial Osteomyelitis. Frontiers in Microbiology. 2021;12:647578. [Link]
-
Balouiri M, Sadiki M, Ibnsouda SK. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. J Antimicrob Chemother. 2016;71(1):14-25. [Link]
-
Lee SC. Current Status of Antifungal Susceptibility Testing: Methods and Clinical Application. Korean J Med Mycol. 2011;16(4):145-153. [Link]
-
UT Southwestern Medical Center. Study Finder. [Link]
-
Dhawan B, et al. Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. Journal of Molecular Structure. 2022;1251:132057. [Link]
-
ClinicalTrials.gov. Combination Study With Eftilagimod Alpha (a Soluble LAG-3 Fusion Protein) and Pembrolizumab in Patients With Recurrent or Metastatic HNSCC. [Link]
Sources
- 1. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tavaborole - Wikipedia [en.wikipedia.org]
- 7. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 10. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 11. nationaleczema.org [nationaleczema.org]
- 12. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impetigo Animal Models: A Review of Their Feasibility and Clinical Utility for Therapeutic Appraisal of Investigational Drug Candidates [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Find a Clinical Trial | Pfizer Clinical Trials [pfizerclinicaltrials.com]
formulation of 4-aminobenzo[c]oxaborol-1(3H)-ol for in vivo studies
Application Note & Protocol
Topic: Formulation of 4-aminobenzo[c]oxaborol-1(3H)-ol for In Vivo Studies
Abstract: The benzoxaborole class of compounds has emerged as a versatile scaffold in medicinal chemistry, leading to several clinically approved drugs.[1][2] 4-aminobenzo[c]oxaborol-1(3H)-ol is an analogue belonging to this promising family, necessitating robust and reproducible methods for its evaluation in preclinical animal models. The translation from in vitro activity to in vivo efficacy is critically dependent on the formulation, which governs the compound's solubility, stability, and bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 4-aminobenzo[c]oxaborol-1(3H)-ol for in vivo studies. We detail protocols for pre-formulation characterization, vehicle selection, preparation of solution and suspension formulations, and final quality control, emphasizing the scientific rationale behind each step to ensure data integrity and animal welfare.
Pre-Formulation Characterization: The Foundation of a Successful In Vivo Study
Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient's (API) fundamental physicochemical properties is essential.[3] This initial characterization dictates the entire formulation strategy and is the first step in creating a self-validating protocol.
Physicochemical Properties of 4-aminobenzo[c]oxaborol-1(3H)-ol
A summary of known and predicted properties for 4-aminobenzo[c]oxaborol-1(3H)-ol (CAS: 1285533-08-5) is presented below. These values serve as a starting point for experimental design.
| Property | Value / Prediction | Source | Rationale for Formulation |
| Molecular Formula | C₇H₈BNO₂ | ChemScene[4] | Core structural information. |
| Molecular Weight | 148.95 g/mol | ChemScene[4] | Essential for all concentration calculations. |
| Appearance | White to off-white solid | ChemicalBook[5][6] | Provides a baseline for visual inspection of purity and stability. |
| Predicted pKa | 7.22 ± 0.20 | ChemicalBook[5][6] | Suggests pH may significantly impact solubility; ionization state will change near physiological pH. |
| Predicted LogP | -0.5135 | ChemScene[4] | Indicates a hydrophilic nature, suggesting good potential for aqueous solubility. |
| Storage | 2-8°C, protect from light | ChemScene[4] | Highlights the need for controlled storage conditions to prevent degradation. |
Protocol: Aqueous Solubility Determination
Rationale: The solubility of the API in potential vehicles is the most critical parameter influencing formulation strategy.[7] A solution is the preferred dosage form for pharmacokinetic (PK) studies as it ensures uniform dosing.[7] This protocol determines the equilibrium solubility in common, well-tolerated preclinical vehicles.
Materials:
-
4-aminobenzo[c]oxaborol-1(3H)-ol powder
-
Vehicle 1: Saline (0.9% NaCl)
-
Vehicle 2: Phosphate-Buffered Saline (PBS), pH 7.4
-
Vehicle 3: 5% Dextrose in Water (D5W)
-
Analytical balance, microcentrifuge tubes, orbital shaker, HPLC or UV-Vis spectrophotometer.
Methodology:
-
Preparation: Add an excess amount of the API (e.g., 5-10 mg) to 1 mL of each vehicle in separate microcentrifuge tubes. This creates a saturated slurry.
-
Equilibration: Place the tubes on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved API using a validated HPLC or UV-Vis method against a standard curve.
-
Reporting: Express solubility in mg/mL.
Vehicle Selection and Formulation Strategy
The choice of vehicle is a balance between maximizing API exposure and ensuring the safety and welfare of the research animals. The vehicle itself must be inert and not interfere with the experimental outcome.[8]
Decision Workflow for Formulation
The results from the solubility assessment directly guide the formulation path. The following workflow illustrates the decision-making process.
Protocol: Preparation of a Solubilized Formulation
Applicability: For poorly soluble compounds intended for parenteral (especially IV) administration where a suspension is not an option. Route: IV, IP, SC, PO.
Example Vehicle (PEG/Saline): 10% PEG 400, 90% Saline. Note: The optimal co-solvent system must be determined empirically and checked for tolerability in the chosen animal model.
Materials:
-
4-aminobenzo[c]oxaborol-1(3H)-ol
-
Polyethylene glycol 400 (PEG 400)
-
Sterile 0.9% Saline
-
Sterile glass vials, magnetic stirrer, 0.22 µm sterile syringe filter (ensure filter is compatible with PEG).
Methodology:
-
Pre-dissolution: Weigh the API and add it to a sterile vial. Add the required volume of PEG 400.
-
Mixing: Stir or vortex until the API is completely dissolved in the PEG 400. Gentle warming (e.g., to 37°C) may be required but must be used cautiously to avoid degradation.
-
Aqueous Dilution: Slowly add the sterile saline to the PEG concentrate while stirring continuously. The solution must remain clear. If precipitation occurs, the formulation has failed, and a different co-solvent system is needed.
-
Sterilization: Filter the final solution through a compatible 0.22 µm sterile syringe filter into the final sterile vial.
-
Labeling: Label appropriately, specifying all components of the vehicle.
Final Formulation Characterization
Once prepared, the formulation should be characterized to ensure it meets basic quality attributes before being administered. This is a final validation step. [9]
| Test | Purpose | Acceptance Criteria (Example) |
|---|---|---|
| Visual Inspection | Check for clarity (solutions) or uniformity (suspensions), and absence of foreign matter. | Solution: Clear, particle-free. Suspension: Uniform, re-suspends easily. |
| pH Measurement | Ensure the pH is within a physiologically tolerable range (typically 6.8-7.2 for parenteral routes). [10] | pH is between 6.5 and 7.5. |
| Particle Size Analysis | (For suspensions only) To ensure particles are small and uniform enough for consistent dosing and to minimize irritation. | D90 (90% of particles) < 20 µm. |
| Short-Term Stability | Confirm the API remains stable in the formulation for the duration of the study. | Store at 2-8°C and room temp for 24h. Re-analyze for appearance and API concentration. >95% of initial concentration remains. |
Guidelines for In Vivo Administration
Proper administration technique is as crucial as the formulation itself for ensuring study validity and animal welfare. [8]
-
Vehicle Control Group: Always include a group of animals that receives the vehicle alone. This is essential to differentiate any effects of the vehicle from the effects of the API.
-
Dose Volume: The volume administered should be minimized to avoid adverse effects. Consult institutional guidelines (IACUC) and established limits. [11][10]* Fresh Preparations: It is best practice to prepare formulations fresh before use to minimize the risk of chemical or physical instability. [7]* Aseptic Technique: For parenteral injections, use a new sterile needle and syringe for each animal to prevent contamination and infection. [12] Table of Recommended Maximum Dosing Volumes
| Species | Route | Maximum Volume (mL/kg) | Reference |
| Mouse | IV | 10 | ULAM, University of Michigan [10] |
| Mouse | IP | 20 | ULAM, University of Michigan [10] |
| Mouse | SC | 20 | ULAM, University of Michigan [10] |
| Mouse | PO | 10 | ULAM, University of Michigan [10] |
| Rat | IV | 5 | ULAM, University of Michigan [10] |
| Rat | IP | 10 | ULAM, University of Michigan [10] |
| Rat | SC | 10 | ULAM, University of Michigan [10] |
| Rat | PO | 5 | ULAM, University of Michigan [10] |
References
- Title: Excipients for Parenterals Source: Google Cloud URL
- Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL
- Title: In vivo characterization: Significance and symbolism Source: Wisdom Library URL
- Title: High purity excipients for parenteral drug delivery Source: Croda Pharma URL
- Title: Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis Source: Nature Communications URL
- Title: Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays Source: RSC Publishing URL
- Title: Benzoxaboroles for Drug Design Source: Enamine URL
- Title: Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics Source: PubMed URL
- Title: parenteral excipients Source: Ashland URL
- Title: Benzoxaboroles for Drug Design Source: Enamine URL
-
Title: 4-aminobenzo[c]o[13][14]xaborol-1(3H)-ol Source: ChemicalBook URL:
- Title: The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments Source: ResearchGate URL
- Title: Mechanism of Action | EUCRISA® (crisaborole)
- Title: Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles Source: ACS Publications URL
-
Title: 4-Aminobenzo[c]o[13][14]xaborol-1(3H)-ol Source: ChemScene URL:
- Title: Equivalence-by-design: targeting in vivo drug delivery profile Source: PubMed URL
- Title: Crisaborole (AN2728)
- Title: Crisaborole (AN2728)
- Title: Crisaborole Source: DermNet URL
- Title: Preparation, Storage and Labeling of Drug and Chemical Formulations Source: University of Washington Office of Animal Welfare URL
-
Title: 6-aMinobenzo[c]o[13][14]xaborol-1(3H)-ol Formula Source: ECHEMI URL:
- Title: Formulation and Evaluation of Crisaborole Topical Nanoemulgel for the Treatment of Dermatitis Source: Bulletin of Environment, Pharmacology and Life Sciences URL
- Title: Topical pharmaceutical formulations comprising crisaborole Source: Google Patents URL
- Title: Cross-Discipline Team Leader Review - Eucrisa (crisaborole)
- Title: Clinical Pharmacology and Biopharmaceutics Review - Eucrisa (crisaborole)
- Title: Preclinical formulations for pharmacokinetic studies Source: Admescope URL
- Title: AN-2728, a PDE4 inhibitor for the potential topical treatment of psoriasis and atopic dermatitis Source: ResearchGate URL
-
Title: 6-Aminobenzo[c]o[13][14]xaborol-1(3H)-ol hydrochloride Source: Sigma-Aldrich URL:
- Title: Crisaborole (AN-2728)
- Title: Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation Source: Journal of the American Association for Laboratory Animal Science URL
- Source: News-Medical.
- Title: In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques Source: Walsh Medical Media URL
-
Title: 4-aminobenzo[c]o[13][14]xaborol-1(3H)-ol (Chinese) Source: ChemicalBook URL:
- Title: Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation Source: RSC Medicinal Chemistry URL
- Title: Use of Drugs and Medical Materials in Animals Source: UCI Office of Research URL
- Title: Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances Source: University of Rochester URL
- Title: Guidelines on Administration of Substances to Laboratory Animals Source: University of Michigan Animal Care & Use Program URL
-
Title: 4-Aminobenzo[c]o[13][14]xaborol-1(3H)-ol Source: BLDpharm URL:
- Title: The synthesis of benzoxaboroles and their applications in medicinal chemistry Source: Semantic Scholar URL
- Title: Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors Source: PubMed Central URL
-
Title: 4-Amino-5-fluorobenzo[c]o[13][14]xaborol-1(3H)-ol Source: BLDpharm URL:
- Title: 6-Aminobenzo(c)(1,2)oxaborol-1(3H)
- Title: 3-Aminobenzo[d]isoxazol-4-ol Source: ChemScene URL
Sources
- 1. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. news-medical.net [news-medical.net]
- 4. chemscene.com [chemscene.com]
- 5. 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS#: 1285533-08-5 [m.chemicalbook.com]
- 6. This compound | 1285533-08-5 [m.chemicalbook.com]
- 7. admescope.com [admescope.com]
- 8. downstate.edu [downstate.edu]
- 9. In vivo characterization: Significance and symbolism [wisdomlib.org]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-aminobenzo[c]oxaborol-1(3H)-ol
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support resource for 4-aminobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this promising benzoxaborole derivative. We will explore the underlying physicochemical reasons for these challenges and provide a series of practical, step-by-step solutions, from basic solvent selection to advanced formulation strategies.
Part 1: Understanding the Molecule: Physicochemical Profile
Before troubleshooting, it is crucial to understand the fundamental properties of 4-aminobenzo[c]oxaborol-1(3H)-ol. Unlike some benzoxaboroles that are highly lipophilic, the presence of the amino group lends this molecule a more complex, amphiprotic character.
| Property | Value | Source |
| CAS Number | 1285533-08-5 | [1][2] |
| Molecular Formula | C₇H₈BNO₂ | [1][2] |
| Molecular Weight | 148.95 g/mol | [2] |
| Appearance | White to off-white solid | [1][3] |
| Predicted pKa | 7.22 ± 0.20 | [1][3] |
| Predicted LogP | -0.5135 | [2] |
The predicted pKa of ~7.22 is attributed to the Lewis acidic boronic acid moiety, which accepts a hydroxide ion.[1][3] The anilinic amino group is basic and will be protonated at acidic pH. The negative LogP suggests a degree of hydrophilicity, yet practical experience often reveals poor aqueous solubility under neutral conditions.[2] This discrepancy is the core of the solubility challenge.
Part 2: The Core Solubility Challenge: A Molecule of Dual Personality
The primary difficulty in solubilizing 4-aminobenzo[c]oxaborol-1(3H)-ol stems from its amphiprotic nature. It possesses both a weakly acidic Lewis acid center (the boron atom) and a weakly basic amino group. This duality means its net charge, and therefore its interaction with aqueous solvents, is highly dependent on pH.
-
At Low pH (pH < 4): The amino group becomes protonated (-NH₃⁺), resulting in a positively charged cationic species. This form is generally more soluble in aqueous media.
-
At Neutral pH (pH ~5-7): The molecule may exist as a neutral species or a zwitterion, where both the amino group is protonated and the boronic acid is in its anionic borate form. Molecules often exhibit their lowest solubility near their isoelectric point.
-
At High pH (pH > 8): The boronic acid moiety readily accepts a hydroxide ion to form a negatively charged, tetrahedral 'borate' species (-B(OH)₂⁻). This anionic form is also typically more soluble in water.
This behavior is compounded by the dynamic equilibrium between the cyclic benzoxaborole structure and its open-chain boronic acid form. While NMR studies on related benzoxaboroles confirm a strong preference for the closed, cyclic form in aqueous solutions, this equilibrium is fundamental to its chemical reactivity and interactions.[4]
Caption: pH-dependent ionization states of 4-aminobenzo[c]oxaborol-1(3H)-ol.
Part 3: Frequently Asked Questions & Troubleshooting Guide
This section provides direct answers and protocols to common solubility issues.
Q1: My compound won't dissolve in neutral water or PBS (pH 7.4). What is the first thing I should try?
Answer: The first and most effective strategy is pH adjustment. Given the predicted pKa of 7.22, the compound's solubility at pH 7.4 is likely to be low and variable.[1] You should attempt to solubilize it in either a mildly acidic or mildly basic solution.
Quick Protocol: pH-Adjusted Aqueous Stock Solution
-
Weigh the desired amount of 4-aminobenzo[c]oxaborol-1(3H)-ol.
-
Add a portion (e.g., 80%) of the final required volume of high-purity water.
-
For an acidic stock: Add 0.1 M HCl dropwise while stirring until the solid dissolves. Target a final pH of 3-4.
-
For a basic stock: Add 0.1 M NaOH dropwise while stirring until the solid dissolves. Target a final pH of 9-10.
-
Once dissolved, add water to the final volume and verify the pH.
-
Sterile-filter the solution if required for biological assays. Always perform a stability check on this new stock solution under your specific storage conditions.
Q2: I need to avoid extreme pH values. What common organic solvents or co-solvent systems are recommended?
Answer: When pH modulation is not an option, using organic solvents or aqueous co-solvent systems is the standard approach. Based on data from structurally related, commercially available benzoxaboroles like Crisaborole and Tavaborole, several solvents are known to be effective.[5][6][7]
| Solvent / Co-solvent | Use Case & Rationale | Related Compound Data |
| DMSO | Ideal for creating high-concentration (10-50 mM) stock solutions for in vitro assays. Use at <1% final concentration in assays. | Frequently used for in vitro testing of novel small molecules.[7][8] |
| Ethanol (EtOH) | A less toxic alternative to DMSO for stock solutions. Good for intermediate concentrations. | Crisaborole is soluble in ethanol (40.6 mg/mL).[6] |
| Propylene Glycol (PG) | Excellent for topical formulations and as a co-solvent in aqueous systems to increase solubility and stability. | Crisaborole is freely soluble in propylene glycol (12.20 mg/mL).[5][6] |
| Polyethylene Glycol (PEG 300/400) | Used in both oral and parenteral formulations to enhance solubility of poorly soluble drugs.[7] | A key component in a Tavaborole formulation (40% PEG300).[7] |
| Acetonitrile (ACN) | Primarily used for analytical purposes (e.g., HPLC, LC-MS) due to its volatility and UV transparency. | Crisaborole was found to be soluble in acetonitrile.[9] |
Q3: I need to prepare a high-concentration formulation for an in vivo study. How do I approach this?
Answer: For high-concentration preclinical formulations, multi-component systems are often necessary. A widely cited vehicle for the related benzoxaborole, Tavaborole, provides an excellent and authoritative starting point.[7] This system uses a combination of a primary organic solvent (DMSO), a solubility enhancer (PEG300), a surfactant (Tween-80), and a final aqueous phase (Saline).
Caption: Workflow for preparing a multi-component stock solution.
Protocol: High-Concentration Co-Solvent Formulation (Based on Tavaborole Vehicle[7])
-
Objective: Prepare a 1 mL solution.
-
Step 1: In a sterile vial, dissolve the required mass of 4-aminobenzo[c]oxaborol-1(3H)-ol in 100 µL of DMSO . Ensure complete dissolution using a vortex or sonication bath.
-
Step 2: Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.
-
Step 3: Add 50 µL of Tween-80 and mix again.
-
Step 4: Slowly add 450 µL of sterile saline while mixing to bring the total volume to 1 mL.
-
Validation: The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[7] Always observe the solution for several hours to ensure stability.
Q4: The co-solvent systems are incompatible with my experiment. Are there any advanced, non-solvent-based strategies?
Answer: Yes, for highly specialized applications where common organic solvents must be avoided, several advanced formulation strategies can be employed. These typically require more development but can yield superior results.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[10][11] For Tavaborole, a formulation using 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline has been successfully used.[7] This is a powerful technique for creating truly aqueous solutions.
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in a polymer matrix (e.g., PVP, HPMC) at a molecular level.[12][13] By preventing the drug from crystallizing, its apparent solubility and dissolution rate can be dramatically increased. This is typically achieved via spray-drying or hot-melt extrusion.
-
Lipid-Based Formulations: For delivery systems where lipophilicity is desired, self-emulsifying drug delivery systems (SEDDS) can be developed.[14] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug encapsulated within the oil droplets.
Part 4: Quick-Reference Troubleshooting Table
| Issue | Probable Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final aqueous buffer has been exceeded ("crashing out"). | 1. Decrease the final concentration. 2. Increase the percentage of co-solvent (e.g., PEG, PG) in the final buffer. 3. Add a surfactant (e.g., Tween-80) to the final buffer. |
| Solution is hazy or cloudy after preparation. | Incomplete dissolution or formation of fine particulates. | 1. Use gentle heating (e.g., 37-40°C) and/or sonication to aid dissolution. 2. Filter the solution through a 0.22 µm syringe filter. 3. Re-evaluate the solvent system; the solubility limit may have been reached. |
| Compound degrades after solubilization (e.g., color change). | The pH or a specific excipient is causing chemical instability. The boronic acid moiety can be susceptible to oxidation. | 1. Prepare fresh solutions before each experiment. 2. Evaluate stability at different pH values to find an optimal range. 3. Store stock solutions at -20°C or -80°C and protect from light.[1][7] |
References
-
U.S. Food and Drug Administration (FDA). EUCRISA (crisaborole) ointment, for topical use. [Online] Available at: [Link]
-
Dąbrowski, M., et al. (2014). Solubility of phenylboronic compounds in water. ResearchGate. [Online] Available at: [Link]
-
Fumagalli, M., et al. (2020). In Vitro Skin Retention of Crisaborole after Topical Application. Semantic Scholar. [Online] Available at: [Link]
-
Patel, D., et al. (2022). Formulation and Evaluation of Crisaborole Topical Nanoemulgel for the Treatment of Dermatitis. Bulletin of Environment, Pharmacology and Life Sciences. [Online] Available at: [Link]
-
Al-Hammami, O., et al. (2022). Crisaborole Loaded Nanoemulsion Based Chitosan Gel: Formulation, Physicochemical Characterization and Wound Healing Studies. MDPI. [Online] Available at: [Link]
- Enamine. Benzoxaboroles for Drug Design.
-
Dąbrowski, M., et al. (2014). Figure: Solubility of benzoxaborole (2) in water. ResearchGate. [Online] Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications Chemical Reviews. [Online] Available at: [Link]
-
Fumagalli, M., et al. (2020). Table: Solvent properties and crisaborole solubility. ResearchGate. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Tavaborole. PubChem Compound Summary for CID 11499245. [Online] Available at: [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy. [Online] Available at: [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Online] Available at: [Link]
-
Piatek, P., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. National Institutes of Health. [Online] Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Online] Available at: [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Online] Available at: [Link]
-
Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Online] Available at: [Link]
-
Wang, S., et al. (2023). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. ACS Publications Chemical Reviews. [Online] Available at: [Link]
-
Zu-gbi, G., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health. [Online] Available at: [Link]
-
DSPACE at MIT. (2016). Catalytic and Biological Applications of Benzoxaborolones. [Online] Available at: [Link]
-
Hui, X., et al. (2007). In vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
Sources
- 1. 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS#: 1285533-08-5 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1285533-08-5 [m.chemicalbook.com]
- 4. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bepls.com [bepls.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Troubleshooting Inconsistent Results in 4-aminobenzo[c]oxaborol-1(3H)-ol Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminobenzo[c]oxaborol-1(3H)-ol. This guide is designed to provide expert insights and practical solutions to common challenges encountered during in-vitro and in-vivo assays involving this compound. Our goal is to help you achieve consistent and reliable results by understanding the unique chemical properties of the benzoxaborole scaffold and anticipating potential experimental pitfalls.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and use of 4-aminobenzo[c]oxaborol-1(3H)-ol in experimental settings.
Q1: What are the critical stability considerations for 4-aminobenzo[c]oxaborol-1(3H)-ol in aqueous solutions?
A1: While the benzoxaborole scaffold is generally more stable than acyclic boronic acids, its stability in aqueous solutions is pH-dependent. 4-aminobenzo[c]oxaborol-1(3H)-ol exists in a dynamic equilibrium between a closed cyclic form and an open-chain boronic acid form. This equilibrium is influenced by the pH of the buffer system. It is crucial to maintain a consistent and appropriate pH throughout your assay to ensure the compound is in its desired and active form.
Q2: How should I prepare and store stock solutions of 4-aminobenzo[c]oxaborol-1(3H)-ol?
A2: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C or -80°C, protected from light.[1] When preparing working solutions in aqueous buffers, do so immediately before use to minimize potential hydrolysis or degradation.
Q3: What is the recommended approach for assessing the purity of my 4-aminobenzo[c]oxaborol-1(3H)-ol sample?
A3: The purity of your compound is paramount for obtaining reproducible data. We recommend using a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for determining purity. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity of the main peak and detect any potential impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR) is also highly recommended to confirm the chemical structure.
II. Troubleshooting Guide for Inconsistent Assay Results
This section provides a more in-depth, question-and-answer style guide to troubleshoot specific issues you may encounter during your experiments.
A. Enzyme Inhibition Assays
Q1: I am observing significant variability in my IC50 values for 4-aminobenzo[c]oxaborol-1(3H)-ol in an enzyme inhibition assay. What are the likely causes?
A1: Inconsistent IC50 values in enzyme inhibition assays can stem from several factors related to the unique chemistry of benzoxaboroles. Here is a systematic approach to troubleshooting this issue:
-
pH Stability of the Compound: The equilibrium between the cyclic and open-chain forms of 4-aminobenzo[c]oxaborol-1(3H)-ol is pH-sensitive. The open-chain boronic acid is often the more reactive species. Minor shifts in the pH of your assay buffer can alter the concentration of the active form, leading to variable inhibition.
-
Recommendation: Strictly control the pH of your assay buffer. Prepare fresh buffer for each experiment and verify the pH before use. Consider performing a pH-rate profile to understand how the compound's inhibitory activity changes with pH.
-
-
Interaction with Assay Components: Boronic acids are known to interact with diols. If your assay buffer or components contain molecules with diol moieties (e.g., some sugars, glycerol), the benzoxaborole can form reversible covalent adducts, reducing its effective concentration available to inhibit the target enzyme.
-
Recommendation: Review all components of your assay buffer and reaction mixture. If possible, substitute any diol-containing reagents with non-interacting alternatives. If a component is essential, ensure its concentration is kept constant across all experiments.
-
-
Compound Purity and Degradation: Impurities from the synthesis or degradation products can have their own biological activity or interfere with the assay, leading to inconsistent results.
-
Recommendation: Re-evaluate the purity of your compound stock using HPLC or LC-MS. Perform a stability study of the compound in your assay buffer over the time course of your experiment to check for degradation.
-
-
Non-specific Enzyme Inhibition: At higher concentrations, some compounds can cause non-specific inhibition through aggregation or other mechanisms.
-
Recommendation: Include a counter-screen with a structurally unrelated enzyme to assess the specificity of the inhibition. Visually inspect your assay wells for any signs of precipitation.
-
dot
Caption: Troubleshooting workflow for inconsistent IC50 values.
B. Antimicrobial Susceptibility Testing
Q2: My results from antimicrobial susceptibility testing with 4-aminobenzo[c]oxaborol-1(3H)-ol are not reproducible. Why might this be happening?
A2: Reproducibility issues in antimicrobial assays are common and can be exacerbated by the specific properties of the test compound.[2] Here are key areas to investigate:
-
Solubility and Precipitation in Media: 4-aminobenzo[c]oxaborol-1(3H)-ol may have limited solubility in certain microbiological media, especially at higher concentrations. Precipitation of the compound will lead to an underestimation of its true antimicrobial activity.
-
Recommendation: Determine the solubility of your compound in the specific growth medium you are using. You can do this by preparing a dilution series and visually inspecting for precipitation, or by using a nephelometer. If solubility is an issue, consider using a co-solvent, but be sure to include a vehicle control to account for any effects of the solvent on microbial growth.
-
-
Interaction with Media Components: Complex biological media contain a wide variety of molecules, some of which may interact with and sequester your compound. For example, proteins and other macromolecules in the media can bind to the compound, reducing its bioavailability.
-
Recommendation: If you suspect media interactions, consider using a more defined, minimal medium for your assays. This will reduce the number of potential interacting components.
-
-
Impact of pH of the Media: The pH of the growth medium can influence both the growth of the microorganism and the chemical state of your compound. As mentioned earlier, the activity of benzoxaboroles can be pH-dependent.
-
Recommendation: Ensure the pH of your media is consistent between experiments. Be aware that microbial growth can alter the pH of the medium over time, which could affect the compound's activity.
-
Table 1: Key Parameters for Reproducible Antimicrobial Susceptibility Testing
| Parameter | Recommendation | Rationale |
| Compound Solubility | Pre-determine solubility in test media. Use a co-solvent with appropriate controls if necessary. | Ensures the compound is in solution and available to interact with the microbes. |
| Media Composition | Use a defined minimal medium where possible. | Reduces potential for non-specific binding to media components. |
| pH Control | Standardize and buffer the pH of the media. | Maintains consistent compound chemistry and microbial growth conditions. |
| Inoculum Density | Strictly control the starting inoculum size. | Variations in inoculum size can significantly impact MIC values. |
C. High-Throughput Screening (HTS)
Q3: I am getting a high rate of false positives in my high-throughput screen with a library containing 4-aminobenzo[c]oxaborol-1(3H)-ol and its analogs. What are the common causes of assay interference with this class of compounds?
A3: High-throughput screening is prone to various artifacts, and the reactivity of the benzoxaborole scaffold can contribute to false positives.[3][4] Here are some common mechanisms of assay interference to consider:
-
Reactivity with Thiols: Boronic acids can react with thiol-containing molecules, such as cysteine residues in proteins or glutathione in cellular assays. This can lead to apparent activity in assays that are sensitive to changes in protein function or redox state.
-
Recommendation: Include a counter-screen with a thiol-containing compound like dithiothreitol (DTT) to see if it reverses the observed activity. A positive result in this counter-screen suggests that the compound's activity is mediated by its interaction with thiols.
-
-
Formation of Aggregates: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.
-
Recommendation: Include a detergent, such as Triton X-100, in a counter-screen. If the compound's activity is significantly reduced in the presence of the detergent, it is likely due to aggregation.
-
-
Interference with Assay Signal: The compound itself may interfere with the detection method of the assay. For example, it might be fluorescent at the same wavelength as your reporter molecule, or it might quench the signal.
-
Recommendation: Run a control experiment with the compound in the absence of the biological target to check for any direct effect on the assay signal.
-
dot
Caption: Triage strategy for HTS false positives.
III. Experimental Protocols
To aid in your troubleshooting efforts, here are detailed protocols for key experiments mentioned in this guide.
Protocol 1: Assessing Compound Stability in Assay Buffer
-
Prepare a solution of 4-aminobenzo[c]oxaborol-1(3H)-ol in your assay buffer at the highest concentration to be used in the assay.
-
Incubate the solution under the same conditions as your assay (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquots by HPLC or LC-MS.
-
Quantify the peak area of the parent compound at each time point to determine the extent of degradation over time.
Protocol 2: Thiol Reactivity Counter-Screen
-
Perform your primary assay with 4-aminobenzo[c]oxaborol-1(3H)-ol to confirm its activity.
-
In a parallel experiment, pre-incubate the compound with a reducing agent such as dithiothreitol (DTT) at a concentration of approximately 100-fold higher than the compound for 15-30 minutes.
-
Add the pre-incubated compound-DTT mixture to your assay and measure the activity.
-
A significant reduction or complete loss of activity in the presence of DTT suggests that the compound's mechanism of action may involve interaction with thiols.
IV. References
-
Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(5), 3247-3305. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 645-659. [Link]
-
Soković, M., et al. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 72(4), 277-287. [Link]
-
Ismail, A. A. (2006). Interferences in Immunoassay. Clinical Biochemistry, 39(9), 873-888. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Arora, P. K., & Bae, H. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Journal of Basic Microbiology, 54(12), 1334-1340. [Link]
-
Edmondson, S., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 19(7), 9655-9687. [Link]
-
Arora, P. K. (2015). Bacterial degradation of chloro- and nitro-aromatic compounds. Environmental Chemistry Letters, 13(4), 369-383. [Link]
-
Jakeman, D. L., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry. [Link]
-
Hann, M. M., & Oprea, T. I. (2004). High-throughput screening: update on practices and success. Current Opinion in Chemical Biology, 8(3), 255-263. [Link]
-
Cheeseman, J. D., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Molecules, 28(18), 6543. [Link]
-
Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China, 1(1), 95-98. [Link]
-
Jakeman, D. L., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry. [Link]
-
O'Neill, J. (2016). Tackling drug-resistant infections globally: final report and recommendations. Review on Antimicrobial Resistance. [Link]
-
Innova Biosciences. (2013, January 7). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems [Video]. YouTube. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Platypus Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Raines, R. T., & coworkers. (2013). A Divalent Protecting Group for Benzoxaboroles. Organic Letters, 15(19), 5024-5027. [Link]
-
Kušar, D., & Kikelj, D. (2020). Challenges to antimicrobial susceptibility testing of plant-derived polyphenolic compounds. Arhiv za higijenu rada i toksikologiju, 71(4), 277-287. [Link]
-
Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 203. [Link]
-
Panda, S. S., & Sahoo, S. K. (2025). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]
-
Wang, W., et al. (2018). Major degradation pathways of recombinant monoclonal antibodies. Current Pharmaceutical Biotechnology, 19(15), 1206-1217. [Link]
-
Auld, D. S., & Inglese, J. (2010). Essentials for High-Throughput Screening Operations. In High-Throughput Screening in Drug Discovery. Humana Press. [Link]
-
Rupp, F., et al. (2023). Response of Osteoblasts on Amine-Based Nanocoatings Correlates with the Amino Group Density. International Journal of Molecular Sciences, 24(18), 13861. [Link]
-
Ciobanu, V., & Chiriac, A. P. (2024). Antimicrobial peptides: Opportunities and challenges in overcoming resistance. Microbiological Research, 287, 127822. [Link]
-
Van Regenmortel, M. H., & Altschuh, D. (1997). Nonspecific amine immobilization of ligand can Be a potential source of error in BIAcore binding experiments and may reduce binding affinities. Analytical Biochemistry, 253(1), 133-135. [Link]
Sources
optimizing dosage of 4-aminobenzo[c]oxaborol-1(3H)-ol for cell-based experiments
Technical Support Center: 4-Aminobenzo[c]oxaborol-1(3H)-ol (AN3365)
A Guide to Dosage Optimization for Cell-Based Experiments
Welcome to the technical support guide for 4-aminobenzo[c]oxaborol-1(3H)-ol, also known as AN3365. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven protocols, and troubleshooting advice for utilizing this compound in cell-based experimental settings. Our goal is to empower you to design robust experiments and generate reliable, reproducible data.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding AN3365, providing the necessary background to begin your work.
Question: What is 4-aminobenzo[c]oxaborol-1(3H)-ol (AN3365) and what is its primary mechanism of action?
Answer: 4-aminobenzo[c]oxaborol-1(3H)-ol (AN3365) is a novel, boron-based small molecule inhibitor. Its primary mechanism of action is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme required for protein synthesis.[1][2] AN3365 employs an oxaborole tRNA trapping (OBORT) mechanism. It forms a stable adduct with tRNALeu within the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting the process of charging it with leucine. This leads to a rapid cessation of protein synthesis, resulting in bactericidal activity against a range of Gram-negative bacteria.[1]
Caption: Workflow for a dose-response experiment.
Step-by-Step Protocol: Dose-Response Assay
-
Cell Seeding: Seed your cells (e.g., bacteria at a starting inoculum of ~5 x 10⁵ CFU/mL or mammalian cells at an appropriate density for overnight adherence) into the wells of a 96-well microtiter plate. Include wells for 'No Treatment' (cells + vehicle) and 'Blank' (medium only) controls.
-
Compound Dilution:
-
Prepare an intermediate dilution of your AN3365 stock solution in the appropriate cell culture medium.
-
Perform a serial dilution (e.g., 2-fold or 3-fold) across a separate 96-well dilution plate to create a range of concentrations.
-
-
Treatment: Transfer the prepared dilutions from the dilution plate to the corresponding wells of the cell plate. Ensure the final vehicle (DMSO) concentration is consistent across all treated wells and the 'No Treatment' control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 18-24 hours for bacteria, 24-72 hours for mammalian cells) under standard growth conditions (e.g., 37°C, 5% CO₂).
-
Viability Assessment: Add a viability indicator such as Resazurin (alamarBlue) or MTT and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength (fluorescence or absorbance).
-
Data Analysis:
-
Subtract the 'Blank' reading from all other wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the 'No Treatment' control.
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to calculate the IC₅₀ (the concentration that causes 50% inhibition). For antibacterial assays, the MIC is typically defined as the lowest concentration that prevents visible growth.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected results can occur. This section provides a logical framework for troubleshooting common issues.
Question: I am not observing any biological effect, even at high concentrations. What should I do?
Answer: This is a common issue that can stem from several sources. Follow this diagnostic workflow to identify the potential cause.
Caption: Troubleshooting workflow for lack of effect.
-
Compound Integrity: Ensure your stock solution has been stored correctly and has not precipitated. Prepare a fresh stock from solid material as a first step.
-
Cell Permeability: Gram-negative bacteria possess an outer membrane that acts as a significant permeability barrier. [3][4][5]While AN3365 is designed to bypass major efflux pumps, exceptionally robust strains may still limit its entry. [1]Consider increasing incubation time to allow for greater compound accumulation.
-
Compound Stability: While specific data on AN3365 stability in all media types is not available, some compounds can be degraded or sequestered by media components. [6]Always prepare working dilutions fresh from a frozen stock just before adding them to your cells.
-
Target Expression/Essentiality: Confirm that your target cells express leucyl-tRNA synthetase and that it is essential for their survival. While true for most organisms, it is a crucial biological control.
Question: I am observing excessive cytotoxicity or inconsistent results. What are the likely causes?
Answer:
-
Concentration Range: Your chosen concentration range may be too high. Perform a broader pilot experiment with wider dilutions (e.g., 10-fold serial dilutions) to find the appropriate dynamic range before conducting a more detailed analysis.
-
Inconsistent Seeding: Uneven cell seeding is a major source of variability. Ensure you have a single-cell suspension and use proper pipetting techniques to distribute cells evenly across the plate.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification in your incubator.
-
DMSO Toxicity: If you are using a large volume of a low-concentration stock, you may be inadvertently introducing toxic levels of DMSO. Recalculate your dilutions to ensure the final DMSO concentration is below 0.5%.
Section 4: Advanced Experimental Considerations
Question: How can I confirm that the observed effect is due to on-target inhibition of LeuRS?
Answer: Confirming the mechanism of action in your system adds significant value to your findings.
-
Macromolecular Synthesis Assay: The most direct method is to measure the effect of AN3365 on protein synthesis. This can be done by treating cells with the compound and measuring the incorporation of a radiolabeled amino acid, such as [¹⁴C]leucine, into newly synthesized proteins. [1]A potent and rapid decrease in leucine incorporation would strongly support on-target activity.
-
Target Engagement Assays: While more complex, cellular thermal shift assays (CETSA) or related techniques can demonstrate direct binding of AN3365 to LeuRS inside intact cells. The principles of such assays are well-established for confirming drug-target interaction in a cellular environment. [7][8]3. Rescue Experiments: If possible, overexpressing LeuRS in your target cells may lead to a rightward shift in the dose-response curve, indicating that a higher concentration of AN3365 is required to achieve the same level of inhibition.
References
-
Hernandez, V., et al. (2013). Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Singh, R., & Tam, V. H. (2011). Optimizing dosage to prevent emergence of resistance - lessons from in vitro models. Current Opinion in Pharmacology. Available at: [Link]
-
Mendes, R. E., et al. (2013). Potency and spectrum of activity of AN3365, a novel boron-containing protein synthesis inhibitor, tested against clinical isolates of Enterobacteriaceae and nonfermentative Gram-negative bacilli. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Riboldi-Tunicliffe, A., et al. (2022). A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria. ACS Infectious Diseases. Available at: [Link]
-
dos Reis, C. V., et al. (2022). A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria. ACS Infectious Diseases. Available at: [Link]
-
JMI Laboratories. (n.d.). Potency and spectrum of activity of AN3365, a novel boron-containing protein synthesis inhibitor, tested against non-fermentative Gram-negative bacilli. JMI Laboratories. Available at: [Link]
-
Fenical, W., et al. (2009). Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium. Marine Drugs. Available at: [Link]
-
Drusano, G. L. (2011). Optimization of Aminoglycoside Therapy. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Landersdorfer, C. B., et al. (2020). Using machine learning to optimise antibiotic combinations: dosing strategies for meropenem and polymyxin B against carbapenem-resistant Acinetobacter baumannii. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Grdeša, T., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
Ghoshal, A., & Kumar, A. (2019). Understanding antibiotic resistance via outer membrane permeability. Current Opinion in Microbiology. Available at: [Link]
-
ResearchGate. (n.d.). Optimizing Aminoglycoside Use. Request PDF. Available at: [Link]
-
Zhang, L., et al. (2024). Systematic in vitro optimization of antimicrobial peptides against Escherichia coli. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem. Available at: [Link]
-
MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
-
Nikaido, H. (2018). Permeability barriers of Gram-negative pathogens. Annals of the New York Academy of Sciences. Available at: [Link]
-
Delcour, A. H. (2009). Outer Membrane Permeability and Antibiotic Resistance. Biochimica et Biophysica Acta. Available at: [Link]
-
Royal Society of Chemistry. (2019). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. Understanding antibiotic resistance via outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of 4-aminobenzo[c]oxaborol-1(3H)-ol in different solvents
This guide is designed for researchers, scientists, and drug development professionals working with 4-aminobenzo[c]oxaborol-1(3H)-ol. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in various solvents. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.
Introduction to 4-Aminobenzo[c]oxaborol-1(3H)-ol Stability
4-Aminobenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole class of compounds, which are heterocyclic boronic acid derivatives. A key feature of benzoxaboroles is the dynamic equilibrium between a closed, cyclic hemiester form and an open, boronic acid form.[1] The closed form is generally favored, contributing to the compound's relative stability compared to simple arylboronic acids. However, this equilibrium is influenced by the solvent system, pH, and other environmental factors, making a thorough understanding of its stability essential for reliable experimental outcomes. The presence of the electron-donating amino group at the 4-position can influence the Lewis acidity of the boron center and, consequently, the molecule's stability profile.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My 4-aminobenzo[c]oxaborol-1(3H)-ol solution appears to be degrading in methanol, but is stable in acetonitrile. What is happening?
Answer: This is a classic issue related to the type of solvent used. The key difference between methanol and acetonitrile is that methanol is a polar protic solvent , while acetonitrile is a polar aprotic solvent .
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors.[2] Protic solvents can directly participate in the hydrolysis of the benzoxaborole ring, facilitating the ring-opening equilibrium.[3] This can lead to the formation of the open-chain boronic acid, which may be more susceptible to further degradation, such as oxidative decomposition or the formation of boronic anhydrides (boroxines) upon solvent evaporation.
-
Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF, THF): These solvents lack an acidic proton and cannot donate hydrogen bonds.[2] Consequently, they are less likely to mediate the hydrolytic ring-opening of the oxaborole, leading to greater stability of the compound in solution.
Troubleshooting Tip: If you observe degradation in a protic solvent, switch to a polar aprotic solvent for the preparation of stock solutions and during your experiments whenever possible. If your experimental design requires a protic solvent, prepare the solution fresh and use it immediately. Consider conducting experiments at lower temperatures to slow down the degradation kinetics.
FAQ 2: What is the optimal pH for storing an aqueous stock solution of 4-aminobenzo[c]oxaborol-1(3H)-ol?
Answer: The stability of 4-aminobenzo[c]oxaborol-1(3H)-ol in aqueous solutions is highly pH-dependent. Benzoxaboroles are Lewis acids, and their stability is influenced by the ionization state of the boronic acid moiety.[1] The predicted pKa of 4-aminobenzo[c]oxaborol-1(3H)-ol is approximately 7.22.[4]
-
Acidic pH (pH < 6): In acidic conditions, the compound will be protonated. While benzoxaboroles are generally resistant to acidic deboronation, strong acidic conditions can promote hydrolysis.[1]
-
Neutral to Slightly Basic pH (pH 7-9): Around the pKa, the compound will exist as a mixture of the neutral trigonal form and the anionic tetrahedral boronate species. The formation of the more stable tetrahedral boronate complex can reduce ring strain. Many benzoxaboroles show good stability in this range.[1]
-
Strongly Basic pH (pH > 10): While some benzoxaboroles are reported to be stable under basic conditions,[5] highly alkaline environments can promote degradation for other related compounds.[2]
Recommendation: For short-term storage, a buffered solution at a pH of approximately 7.4 is a reasonable starting point, as it mimics physiological conditions where many benzoxaboroles have shown stability.[1] However, for long-term storage, it is advisable to store the compound as a solid at 4°C, protected from light, or as a stock solution in a polar aprotic solvent like DMSO.[6] Always perform a preliminary stability study to determine the optimal pH for your specific experimental conditions.
FAQ 3: I see an unexpected peak in my HPLC chromatogram after my sample was exposed to light. What could this be?
Answer: Exposure to light, particularly UV light, can induce photochemical degradation.[7] The energy from light can promote the formation of reactive species, leading to various degradation pathways.[8] For a molecule like 4-aminobenzo[c]oxaborol-1(3H)-ol, potential photodegradation products could arise from:
-
Oxidation: The aromatic amine group can be susceptible to photo-oxidation.
-
Ring Modification: The oxaborole ring itself might undergo light-induced cleavage or rearrangement.
Troubleshooting Tip: To confirm photodegradation, compare the chromatogram of a light-exposed sample to a dark control (a sample prepared and handled in the same way but protected from light, for example, by wrapping the vial in aluminum foil). If the new peak is present only in the light-exposed sample, it is a photodegradant. To mitigate this, protect your samples from light during preparation, storage, and analysis. Use amber vials or cover your containers with aluminum foil.
FAQ 4: How can I confirm if my analytical method is "stability-indicating" for 4-aminobenzo[c]oxaborol-1(3H)-ol?
Answer: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9] To validate your method as stability-indicating, you must perform forced degradation studies .[10]
The core principle is to intentionally degrade the compound under various stress conditions and then analyze the stressed samples using your method. Your method is considered stability-indicating if:
-
The peak for the intact 4-aminobenzo[c]oxaborol-1(3H)-ol is well-resolved from all degradation product peaks.
-
The mass balance is close to 100%, meaning the decrease in the amount of the parent compound is accounted for by the increase in the degradation products.[10]
A detailed protocol for a forced degradation study is provided in the next section.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of 4-aminobenzo[c]oxaborol-1(3H)-ol.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-aminobenzo[c]oxaborol-1(3H)-ol at a concentration of 1 mg/mL in a suitable polar aprotic solvent, such as acetonitrile or DMSO.
2. Stress Conditions: (Perform each condition with a dark control)
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, subject the stock solution to the same conditions.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
3. Sample Analysis (HPLC-UV Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of 4-aminobenzo[c]oxaborol-1(3H)-ol (determine this by running a UV scan of a dilute solution).
-
Injection Volume: 10 µL.
4. Data Evaluation:
-
For each stressed sample, identify and quantify the parent peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
Ensure peak purity of the parent compound in the presence of degradants using a photodiode array (PDA) detector.
Visualization & Data Summary
Potential Degradation Pathway of 4-Aminobenzo[c]oxaborol-1(3H)-ol
Caption: Potential degradation pathways of 4-aminobenzo[c]oxaborol-1(3H)-ol.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Summary of Expected Stability
| Solvent Class | Example Solvents | Condition | Expected Stability of 4-Aminobenzo[c]oxaborol-1(3H)-ol | Rationale |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Ambient, Protected from Light | High | Lack of acidic protons minimizes the risk of solvent-mediated ring opening.[2] |
| Polar Protic | Water, Methanol, Ethanol | Ambient | Moderate to Low | Can act as hydrogen bond donors, facilitating hydrolytic ring-opening and subsequent degradation.[3] |
| Non-Polar | Hexane, Toluene | Ambient | Low (Poor Solubility) | The compound has low solubility in non-polar solvents, making them generally unsuitable. |
| Aqueous Buffer | pH 4.0 (Acidic) | Stressed (Heat) | Moderate | Potential for acid-catalyzed hydrolysis of the oxaborole ring.[1] |
| Aqueous Buffer | pH 7.4 (Neutral) | Stressed (Heat) | Moderate to High | Near the pKa, formation of the stable tetrahedral boronate may occur. |
| Aqueous Buffer | pH 10.0 (Basic) | Stressed (Heat) | Moderate to Low | Potential for base-catalyzed degradation pathways.[2] |
References
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link]
-
Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. Available at: [Link]
-
Amino-acid derived benzazaboroles: structure and function of a new chemotype. Royal Society of Chemistry. Available at: [Link]
-
A Divalent Protecting Group for Benzoxaboroles. Organic Letters. Available at: [Link]
-
Forced Degradation Testing at BioPharmaSpec. BioPharmaSpec. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Forced degradation studies. ResearchGate. Available at: [Link]
-
A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid. Journal of Pharmaceutical Research and Reports. Available at: [Link]
-
Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC. National Institutes of Health. Available at: [Link]
-
Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC. National Institutes of Health. Available at: [Link]
-
Polar Protic and Aprotic Solvents - Chemistry Steps. Chemistry Steps. Available at: [Link]
-
Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol | 1285533-08-5 [m.chemicalbook.com]
- 5. A Divalent Protecting Group for Benzoxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Refining Purification Methods for 4-aminobenzo[c]oxaborol-1(3H)-ol
Welcome to the technical support center for the purification of 4-aminobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this valuable compound. My goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind them, enabling you to troubleshoot and adapt these methods to your specific needs.
Introduction: The Unique Chemistry of 4-aminobenzo[c]oxaborol-1(3H)-ol
4-aminobenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole family, a class of compounds that has garnered significant attention for its therapeutic potential.[1] The unique chemical properties of the oxaborole ring, particularly its Lewis acidity and ability to form reversible covalent bonds, make it an attractive pharmacophore.[2] However, these same properties can present challenges during purification. The presence of both a Lewis acidic boron center and a basic amino group makes the molecule amphoteric, potentially leading to issues with chromatographic separation and stability. This guide will address these challenges head-on, providing you with robust methods for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the purification of 4-aminobenzo[c]oxaborol-1(3H)-ol.
Q1: What are the primary methods for purifying 4-aminobenzo[c]oxaborol-1(3H)-ol?
A1: The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of your synthesis. Recrystallization is often a good first choice for removing minor impurities from a solid product, while column chromatography is more powerful for separating the desired compound from byproducts with similar polarities.
Q2: How stable is 4-aminobenzo[c]oxaborol-1(3H)-ol during purification?
A2: Benzoxaboroles are generally quite stable to air and water.[3] The primary stability concerns during purification are related to pH. The amino group can be protonated in acidic conditions, which will significantly alter the compound's polarity. While the oxaborole ring is relatively stable, prolonged exposure to strong acids or bases should be avoided to prevent potential degradation.
Q3: What are the most common impurities I should expect?
A3: Common impurities can include unreacted starting materials (e.g., from the synthesis of the benzoxaborole core), byproducts from side reactions, and residual solvents. One particularly challenging issue with aminobenzoxaboroles is the co-crystallization of the product with solvents or starting amines used in the synthesis.[4]
Q4: How should I store the purified 4-aminobenzo[c]oxaborol-1(3H)-ol?
A4: For long-term storage, it is recommended to keep the purified solid at 2-8°C, protected from light.[5][6][7] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent any potential long-term oxidative degradation.
Troubleshooting Guide: Common Purification Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Recrystallization Troubleshooting
Q: I'm having trouble finding a suitable recrystallization solvent. What do you recommend?
A: Selecting the right solvent is critical for successful recrystallization. You are looking for a solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Initial Screening: A good starting point for aminobenzoxaboroles is a mixed solvent system. A combination of a more polar solvent to dissolve the compound when hot, and a less polar anti-solvent to induce crystallization upon cooling, often works well. A dichloromethane/hexane mixture has been reported to be effective for similar compounds.[4] Other potential systems to screen include ethyl acetate/heptane, methanol/water, or acetone/water.
-
Rationale: The amino group and the oxaborole moiety impart a degree of polarity that often makes single-solvent systems challenging. A mixed system provides greater flexibility in fine-tuning the solubility profile.
Q: My recrystallized product is not pure. NMR analysis shows the presence of the solvent I used for recrystallization. What is happening?
A: This is likely due to co-crystallization, where solvent molecules are incorporated into the crystal lattice of your product. This is a known issue with aminobenzoxaboroles, particularly with solvents like diethyl ether.[4]
-
Solution 1: Change the Solvent System: Try a different recrystallization solvent system. If you used a solvent known to form solvates, switch to one less prone to this issue.
-
Solution 2: Slow Cooling: Ensure that you are cooling the recrystallization mixture slowly. Rapid cooling can trap impurities and solvent molecules within the crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Solution 3: Thorough Drying: After filtration, dry the crystals under high vacuum for an extended period to remove any residual solvent. Gentle heating during vacuum drying can also be effective, but be sure to determine the compound's melting point first to avoid decomposition.
Q: After recrystallization, my yield is very low. How can I improve it?
A: Low yield in recrystallization can be due to several factors.
-
Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization to occur and have cooled the solution to a low enough temperature (e.g., in an ice bath) to maximize the recovery of your product.
Column Chromatography Troubleshooting
Q: My compound is sticking to the top of the silica gel column and won't elute. What should I do?
A: This is a very common problem when purifying boronic acids and related compounds on standard silica gel.[8] The acidic silanol groups on the silica surface can strongly interact with both the Lewis acidic boron and the basic amino group.
-
Solution 1: Use an Amine-Functionalized Stationary Phase: An amine-bonded silica column can be very effective for purifying basic compounds.[4][5] The basic nature of the stationary phase minimizes the unwanted interactions that cause streaking and poor recovery on standard silica.
-
Solution 2: Modify the Mobile Phase: If you must use standard silica, adding a small amount of a basic modifier to your mobile phase can significantly improve the chromatography. For example, adding 0.5-1% triethylamine or ammonia in methanol to your eluent can help to "cap" the acidic sites on the silica and improve the elution of your compound.[9]
-
Solution 3: Deactivate the Silica Gel: You can prepare a slurry of your silica gel in the eluent and add a small amount of a non-nucleophilic base like triethylamine to deactivate the acidic sites before packing the column.
Q: My compound is eluting as a broad, streaky band, leading to poor separation. How can I get sharper peaks?
A: Peak tailing or streaking is also a symptom of strong interaction with the stationary phase.
-
Rationale: The interaction between your compound and the silica is not uniform, leading to a slow and uneven elution.
-
Solutions: The solutions are the same as for the previous problem: use an amine-functionalized column or add a basic modifier to your mobile phase. This will create a more homogeneous environment for your compound to travel through the column, resulting in sharper peaks and better separation.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific crude material and purity requirements.
Protocol 1: Recrystallization of 4-aminobenzo[c]oxaborol-1(3H)-ol
This protocol is designed for the purification of a solid crude product where you suspect the presence of minor, less polar impurities.
-
Solvent Selection: Begin by performing a small-scale solvent screen to identify the optimal solvent system. A good starting point is a mixture of dichloromethane (DCM) and hexane.
-
Dissolution: In an Erlenmeyer flask, add the crude 4-aminobenzo[c]oxaborol-1(3H)-ol. Add a minimal amount of DCM and gently heat the mixture with stirring until the solid dissolves completely.
-
Induce Crystallization: Slowly add hexane as an anti-solvent at room temperature until the solution becomes slightly cloudy.
-
Heating and Cooling: Gently heat the mixture again until it becomes clear. Then, allow the flask to cool slowly to room temperature, undisturbed. For maximum yield, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.
-
Stationary Phase Selection: Due to the basic nature of the amino group, an amine-functionalized silica gel is recommended for optimal separation and recovery.[4][5]
-
Mobile Phase Selection: A good starting point for the mobile phase is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[10] The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: Pack the column with the chosen stationary phase using the wet slurry method with your initial mobile phase composition.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the solubility is low, you can adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Run the column with the determined solvent gradient. Collect fractions and monitor the elution by TLC.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified 4-aminobenzo[c]oxaborol-1(3H)-ol.
Purity Analysis
It is crucial to assess the purity of your final product. Here are recommended methods:
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of your compound and detecting trace impurities.[11]
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic conditions to ensure protonation of the amine for good peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | The organic modifier for eluting the compound. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute all components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring of the benzoxaborole should have strong UV absorbance at these wavelengths. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the structure of your compound and identifying any impurities.
-
Sample Preparation: Dissolve a small amount of your purified compound in a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4.
-
¹H NMR Analysis: The proton NMR spectrum should show the characteristic peaks for the aromatic and methylene protons of the benzoxaborole core, as well as the amine and hydroxyl protons. The absence of peaks corresponding to starting materials, byproducts, or residual solvents is a key indicator of purity. Use established tables of NMR chemical shifts for common laboratory solvents to identify any residual solvent peaks.[6][12][13][14][15]
-
Quantitative NMR (qNMR): For a precise determination of purity, you can use qNMR by adding a known amount of an internal standard to your sample.
Visualizing the Workflow
To aid in your decision-making process, the following diagrams illustrate the purification workflow.
Purification Method Selection
Caption: Decision tree for selecting the initial purification method.
Troubleshooting Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
References
-
King, A. Successful Flash Chromatography. King Group. Available at: [Link] (Accessed: January 15, 2026).
-
Biotage. When should amine-bonded columns be used for purification? Biotage. Available at: [Link] (Accessed: January 15, 2026).
-
Adamczyk-Woźniak, A., Borys, K. M., Madura, I. D., Pawełko, A., Tomecka, E., & Żukowski, K. (2013). Lewis acidity and sugar receptor activity of 3-amino-substituted benzoxaboroles and their ortho-aminomethylphenylboronic acid analogues. New Journal of Chemistry, 37(1), 188–194. Available at: [Link] (Accessed: January 15, 2026).
-
Wozniak, A. A., & Klajn, R. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5045–5074. Available at: [Link] (Accessed: January 15, 2026).
-
Tanwar, A. S. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link] (Accessed: January 15, 2026).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (Accessed: January 15, 2026).
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link] (Accessed: January 15, 2026).
- RU2102382C1, Method of preparing 3-bromo-4-methylaniline, Google Patents.
-
Fiedor, L., Fiedor, J., & Pfitzner, R. (2005). The stability of 5-aminolevulinic acid and its ester derivatives. Journal of Photochemistry and Photobiology B: Biology, 78(2), 143–150. Available at: [Link] (Accessed: January 15, 2026).
-
Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link] (Accessed: January 15, 2026).
-
Chemistry Stack Exchange. (2020). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link] (Accessed: January 15, 2026).
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. Available at: [Link] (Accessed: January 15, 2026).
-
Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(14), 3891–3899. Available at: [Link] (Accessed: January 15, 2026).
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link] (Accessed: January 15, 2026).
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available at: [Link] (Accessed: January 15, 2026).
-
The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link] (Accessed: January 15, 2026).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. biotage.com [biotage.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. silicycle.com [silicycle.com]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. epfl.ch [epfl.ch]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Amino Protecting Groups Stability [organic-chemistry.org]
Technical Support Center: 4-Aminobenzo[c]oxaborol-1(3H)-ol (AN2690/Tavaborole) Resistance
Welcome to the technical support resource for researchers investigating resistance mechanisms to 4-aminobenzo[c]oxaborol-1(3H)-ol, a novel leucyl-tRNA synthetase (LeuRS) inhibitor. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during your research. Our approach is rooted in a deep understanding of the compound's mechanism of action and the evolutionary pathways organisms exploit to evade its effects.
Introduction to Resistance Mechanisms
4-aminobenzo[c]oxaborol-1(3H)-ol (tavaborole) functions by inhibiting protein synthesis. It forms a stable adduct with leucyl-tRNA (tRNALeu) within the editing site of the leucyl-tRNA synthetase (LeuRS) enzyme. This trapping of the tRNALeu in the editing site prevents the catalytic turnover of the enzyme, leading to a cessation of protein synthesis and subsequent cell death.[1][2] Resistance to this compound, therefore, primarily involves alterations that prevent this inhibitory action.
The two principal mechanisms of resistance that will be addressed in this guide are:
-
Target Modification: Genetic mutations in the leuS gene, which encodes for the leucyl-tRNA synthetase, that reduce the binding affinity of the drug-tRNA adduct or alter the enzyme's conformational dynamics.
-
Reduced Intracellular Drug Concentration: Overexpression of efflux pumps that actively transport the compound out of the cell, preventing it from reaching its target.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of our fungal/bacterial strain to 4-aminobenzo[c]oxaborol-1(3H)-ol. What is the most likely cause?
A gradual, step-wise increase in MIC often suggests the accumulation of point mutations in the target-encoding gene, in this case, the leuS gene. Each mutation may confer a small increase in resistance, and selective pressure favors the accumulation of multiple mutations over time. Spontaneous resistant mutants of Trichophyton rubrum have been shown to arise at a frequency of approximately 10-8, with exposure to sub-inhibitory concentrations increasing this frequency.[1][3]
Q2: Can resistance to 4-aminobenzo[c]oxaborol-1(3H)-ol develop rapidly?
Yes, in some organisms, resistance can develop relatively quickly. For instance, a derivative of this compound, AN3365, was suspended in Phase II clinical trials due to the rapid development of resistance in Staphylococcus aureus.[4] This is often associated with single point mutations in the leuS gene that can lead to a significant (4- to 8-fold) increase in the MIC.[1][3]
Q3: Are mutations conferring resistance always located in the active site of LeuRS where the drug binds?
Interestingly, no. Many identified resistance mutations are not at the direct interface with the benzoxaborole molecule itself. Instead, they are often located at the interface between the LeuRS enzyme and the tRNALeu molecule within the editing domain.[4] These mutations are thought to confer resistance by impairing the editing activity of the enzyme, which is the process that tavaborole hijacks.[1][4]
Q4: We have sequenced the leuS gene of our resistant strain but found no mutations. What other mechanisms could be at play?
If target modification is ruled out, the next most probable mechanism is reduced intracellular drug concentration due to the activity of efflux pumps. Overexpression of ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters is a common mechanism of resistance to various antifungal and antibacterial agents.[5][6] You should investigate the expression levels of known efflux pump genes and perform functional assays to assess efflux activity.
Q5: Does resistance to 4-aminobenzo[c]oxaborol-1(3H)-ol confer cross-resistance to other antifungals or antibacterials?
Generally, no. Because of its unique mechanism of action targeting the LeuRS editing site, cross-resistance to other classes of antifungals (e.g., azoles, echinocandins) or antibacterials is not typically observed.[1][3] However, if the resistance mechanism is due to the overexpression of broad-spectrum efflux pumps, some level of cross-resistance to other compounds that are substrates of those pumps may occur.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to identifying and characterizing resistance mechanisms.
Troubleshooting Workflow: Investigating Resistance
Caption: Workflow for troubleshooting resistance to 4-aminobenzo[c]oxaborol-1(3H)-ol.
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and can be adapted for bacteria.
Materials:
-
4-aminobenzo[c]oxaborol-1(3H)-ol (Tavaborole)
-
DMSO (for stock solution)
-
RPMI-1640 medium (for fungi) or Mueller-Hinton Broth (for bacteria)
-
96-well microtiter plates
-
Fungal or bacterial isolates
-
Sterile saline with 0.05% Tween 80 (for fungal inoculum)
-
Spectrophotometer or hemocytometer
Procedure:
-
Prepare Drug Stock Solution: Prepare a 1600 µg/mL stock solution of tavaborole in DMSO.
-
Prepare Inoculum:
-
For Fungi (e.g., Trichophyton rubrum):
-
Culture the fungus on Potato Dextrose Agar (PDA) for 7-14 days.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Allow heavy particles to settle and adjust the conidial suspension to a final concentration of 0.5 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.
-
-
For Bacteria (e.g., S. aureus):
-
Prepare a bacterial suspension in sterile broth equivalent to a 0.5 McFarland standard.
-
-
-
Prepare Dilution Plate:
-
Perform serial two-fold dilutions of the tavaborole stock solution in the appropriate broth directly in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free growth control well and a sterility control well (broth only).
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 35°C for 4 to 7 days for fungi, or 18-24 hours for bacteria.
-
Reading the MIC: The MIC is the lowest concentration of tavaborole that causes a significant inhibition of growth (typically ≥80% for fungi, or complete visual inhibition for bacteria) compared to the growth control.
| Organism Type | Typical MIC Range (µg/mL) |
| Trichophyton rubrum | 1.0 - 8.0[7] |
| Trichophyton mentagrophytes | 4.0 - 8.0[7] |
| Candida spp. | 0.5 - 16[8] |
| Aspergillus spp. | ≤1 - 2.0[8] |
Protocol 2: leuS Gene Sequencing
Materials:
-
Genomic DNA extraction kit (fungal or bacterial specific)
-
Primers flanking the leuS gene (specifically the CP1 editing domain)
-
PCR reagents (polymerase, dNTPs, buffer)
-
Gel electrophoresis equipment
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type (susceptible) and the resistant strains using an appropriate kit and protocol.[9][10]
-
Primer Design: Design PCR primers to amplify the entire coding sequence of the leuS gene, or at a minimum, the region encoding the CP1 editing domain, which is a known hotspot for resistance mutations.
-
PCR Amplification: Perform PCR to amplify the target region from the genomic DNA of both the wild-type and resistant strains.
-
Verification: Run the PCR products on an agarose gel to confirm the amplification of a single product of the correct size.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequence from the resistant strain with the sequence from the wild-type strain to identify any nucleotide changes. Translate the nucleotide sequences to identify any amino acid substitutions.
Protocol 3: Leucyl-tRNA Synthetase (LeuRS) Post-Transfer Editing Assay
This functional assay determines the ability of the LeuRS enzyme to hydrolyze mischarged tRNA, a key function for its fidelity and the target of tavaborole.
Materials:
-
Purified wild-type and mutant LeuRS enzymes
-
Radiolabeled non-cognate amino acid (e.g., [3H]isoleucine)
-
tRNALeu transcript
-
ATP, MgCl2, DTT
-
Reaction buffer (e.g., Tris-HCl)
-
TCA (trichloroacetic acid)
-
Scintillation counter
Procedure:
-
Mischarging Reaction:
-
Set up a reaction mixture containing buffer, ATP, MgCl2, DTT, tRNALeu, and the radiolabeled non-cognate amino acid.
-
Initiate the reaction by adding the purified LeuRS enzyme (either wild-type or mutant).
-
Incubate to allow for the formation of mischarged Ile-tRNALeu.
-
-
Hydrolysis (Editing) Reaction:
-
At various time points, take aliquots of the reaction and quench them by adding TCA to precipitate the tRNA.
-
-
Quantification:
-
Filter the precipitated tRNA and wash to remove unincorporated radiolabeled amino acid.
-
Measure the radioactivity remaining on the filter using a scintillation counter.
-
-
Analysis: A functional editing domain will hydrolyze the mischarged tRNA, leading to a decrease in radioactivity over time. A mutant enzyme with impaired editing activity will show a slower rate of hydrolysis compared to the wild-type enzyme. This assay directly assesses the functional consequence of an identified leuS mutation.[11][12]
Protocol 4: Efflux Pump Activity Assay (Nile Red)
This assay uses the fluorescent dye Nile red, which only fluoresces in a hydrophobic environment (i.e., inside the cell), to measure efflux activity.
Materials:
-
Fungal or bacterial cells (wild-type and resistant strains)
-
Nile red stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Grow cells to the exponential phase.
-
Wash the cells with PBS and starve them (resuspend in PBS without a carbon source) for 2 hours to de-energize the pumps.
-
-
Dye Loading:
-
Add Nile red to the starved cell suspension to a final concentration of ~7 µM.
-
Incubate for 20-30 minutes to allow the dye to accumulate in the cells.
-
-
Efflux Initiation:
-
Add glucose (e.g., 10 mM final concentration) to the cell suspension to provide energy for the efflux pumps.
-
-
Measurement:
-
Immediately begin measuring the fluorescence of the cell population over time using a flow cytometer.
-
-
Analysis: A decrease in cellular fluorescence over time indicates active efflux of the dye. Resistant strains with overactive efflux pumps will show a more rapid decrease in fluorescence compared to wild-type strains.[13]
Troubleshooting Efflux Assays:
-
No efflux observed: Ensure that glucose was added to energize the pumps. Check the viability of the cells.
-
High background fluorescence: Ensure cells are properly washed after the loading step.
-
Inconsistent results: Standardize cell numbers and growth phase meticulously.
Part 3: Understanding the Molecular Basis of Resistance
LeuRS Mutations
The CP1 editing domain of LeuRS undergoes a conformational change to accommodate the 3' end of the tRNA for the editing reaction. Mutations that disrupt this process can lead to resistance.
Sources
- 1. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for improving diffraction quality of leucyl-tRNA synthetase 1 with methylation and post-crystallization soaking and cooling in cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP1-dependent partitioning of pretransfer and posttransfer editing in leucyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The balance between pre- and post-transfer editing in tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Nile Red as a fluorescent substrate of the Candida albicans ABC transporters Cdr1p and Cdr2p and the MFS transporter Mdr1p - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 4-aminobenzo[c]oxaborol-1(3H)-ol Formulations
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals working to enhance the bioavailability of 4-aminobenzo[c]oxaborol-1(3H)-ol. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific experimental challenges.
Section 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the physicochemical properties of 4-aminobenzo[c]oxaborol-1(3H)-ol and the fundamental principles of bioavailability enhancement.
Q1: What are the key physicochemical properties of 4-aminobenzo[c]oxaborol-1(3H)-ol that may impact its bioavailability?
A1: Understanding the intrinsic properties of an Active Pharmaceutical Ingredient (API) is the first step in any formulation strategy. Based on available data, the key properties of 4-aminobenzo[c]oxaborol-1(3H)-ol are summarized below.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₇H₈BNO₂ | Low molecular weight is generally favorable for passive diffusion.[1] |
| Molecular Weight | 148.95 g/mol | Facilitates easier transport across biological membranes compared to large molecules.[1] |
| LogP | -0.5135 (Predicted) | The negative LogP value suggests the compound is hydrophilic, which can lead to permeability challenges across the lipid-rich intestinal membrane.[1] |
| pKa | 7.22 ± 0.20 (Predicted) | The pKa is near physiological pH, meaning the ionization state of the molecule will change as it transits the gastrointestinal (GI) tract, affecting both solubility and permeability.[2] |
| Appearance | White to off-white Solid | Indicates the compound is in a solid, likely crystalline, state. The dissolution rate will be a critical factor.[2] |
The primary challenge suggested by these properties is not necessarily poor aqueous solubility (a common issue for many drugs), but potentially low membrane permeability due to its hydrophilic nature.[3]
Q2: Why is bioavailability enhancement a critical consideration for this compound?
A2: Oral bioavailability is the fraction of an administered drug that reaches systemic circulation.[4] For many new chemical entities, this is limited by poor solubility or poor permeability.[5] Even if a drug dissolves, it must be able to pass through the intestinal epithelium to be absorbed.[6] Strategies to enhance bioavailability aim to overcome these barriers, ensuring the drug reaches its target site at a therapeutic concentration.[5]
Q3: What is the general workflow for troubleshooting poor oral bioavailability?
A3: A systematic approach is crucial. The following workflow helps diagnose the rate-limiting step to absorption (dissolution vs. permeability) and guides the selection of an appropriate formulation strategy.
Section 2: Troubleshooting Guide - Dissolution-Related Issues
If initial experiments reveal that the compound dissolves slowly or incompletely in biorelevant media, the formulation is likely dissolution rate-limited.[7]
Q4: My formulation shows poor dissolution in simulated gastric fluid (pH 1.2). What are the potential causes and next steps?
A4: Poor dissolution at low pH can be due to the drug's intrinsic properties or formulation issues.
Potential Causes:
-
API Properties: The compound may have low intrinsic solubility in acidic environments.
-
Particle Size: Large drug particles have a smaller surface area, leading to a slower dissolution rate.[8][9]
-
Poor Wettability: The powder may not disperse well in the dissolution medium.
-
Formulation Incompatibility: Excipients in the formulation might be hindering dissolution.
Troubleshooting Steps:
-
Characterize API Solubility: First, determine the equilibrium solubility of the neat API at pH 1.2. (See Protocol 1). This establishes a baseline.
-
Particle Size Reduction: If the API is crystalline, reducing particle size via micronization can significantly increase the surface area available for dissolution.[9][10]
-
Incorporate Wetting Agents/Surfactants: Adding a small amount of a surfactant (e.g., Sodium Lauryl Sulfate, Tween 80) to the formulation can improve the wetting of the drug particles and enhance dissolution.[11][12]
-
Evaluate pH Modifiers: For a compound with a pKa of ~7.2, it will be predominantly in its protonated, potentially more soluble form at pH 1.2. However, creating a microenvironment with pH-adjusting excipients like citric acid can sometimes be beneficial.[12]
-
Develop a Solid Dispersion: One of the most effective strategies is to create an amorphous solid dispersion.[5] By dispersing the drug in a polymer matrix (e.g., PVP, HPMC), the drug exists in a higher-energy amorphous state, which has greater apparent solubility and dissolution rates.[13]
Q5: The dissolution profile is inconsistent between batches. How can I troubleshoot this variability?
A5: Batch-to-batch variability is a common manufacturing challenge that points to uncontrolled critical process parameters.[14]
Potential Causes:
-
API Particle Size Distribution: Different batches of API may have different particle size distributions.
-
Mixing Inhomogeneity: The drug and excipients may not be uniformly blended.
-
Variations in Compression Force (for tablets): Changes in tablet hardness can affect how quickly the tablet disintegrates and releases the drug.
-
Environmental Factors: Humidity and temperature can affect powder flow and stability.[15][16]
Troubleshooting Steps:
-
Standardize API Input: Implement strict particle size specifications for incoming batches of 4-aminobenzo[c]oxaborol-1(3H)-ol.
-
Optimize Mixing Process: Validate your blending process to ensure uniformity. Key parameters to control include mixing time and speed.[14]
-
Control Manufacturing Parameters: For tablets, monitor and control compression force to ensure consistent hardness and friability. For all formulations, control environmental factors like temperature and humidity during manufacturing.[14][15]
-
Conduct a Root Cause Analysis: Use Quality by Design (QbD) principles to systematically investigate which parameters have the most significant impact on dissolution.
Section 3: Troubleshooting Guide - Permeability-Related Issues
If your formulation shows excellent dissolution but in vivo absorption remains low, the bottleneck is likely poor permeability across the intestinal wall.[3] Given the hydrophilic nature of 4-aminobenzo[c]oxaborol-1(3H)-ol (LogP ~ -0.5), this is a significant possibility.
Q6: How can I confirm if my compound has low permeability?
A6: In vitro cell-based assays are the standard method for assessing drug permeability in early development.[17][18]
-
Caco-2 Cell Permeability Assay: This is the gold standard. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium.[19][20] The rate at which the drug moves from the apical (lumen) side to the basolateral (blood) side is measured.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a higher-throughput, non-cell-based assay that measures permeability across an artificial lipid membrane. It is useful for ranking compounds for passive diffusion but does not account for active transport or efflux.[21]
(See Protocol 3 for a general methodology). A low apparent permeability coefficient (Papp) in these assays suggests that permeability is a major hurdle.
Q7: My compound has poor permeability. What formulation strategies can overcome this?
A7: Enhancing permeability involves strategies that help the hydrophilic drug navigate the lipidic cell membrane.
Recommended Strategies:
-
Lipid-Based Drug Delivery Systems (LBDDS): This is a highly effective approach for improving the absorption of both lipophilic and, in some cases, hydrophilic drugs.[22][23] The drug is dissolved or suspended in a lipid-based formulation. Upon digestion in the GI tract, these systems form micelles that can carry the drug to the intestinal wall and facilitate its absorption.[23]
-
Use of Permeation Enhancers: These are excipients that reversibly alter the integrity of the intestinal epithelium to allow drugs to pass through more easily.[3][11] Examples include medium-chain fatty acids and certain surfactants.[22] However, their use must be carefully evaluated for potential toxicity.
-
Ion Pairing: This strategy involves co-administering the drug with a lipophilic counter-ion. The resulting ion pair is more hydrophobic than the drug alone, allowing it to partition more readily into the cell membrane.[3]
Section 4: Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the intrinsic solubility of 4-aminobenzo[c]oxaborol-1(3H)-ol in various biorelevant media.
Methodology:
-
Prepare biorelevant media (e.g., SGF pH 1.2, FaSSIF pH 6.5, FeSSIF pH 5.0).
-
Add an excess amount of the API to a known volume of each medium in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand, then filter through a 0.45 µm filter to remove undissolved solids.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
Objective: To assess the rate and extent of drug release from a formulated dosage form.[24]
Methodology:
-
Apparatus Setup: Use a USP Apparatus 2 (Paddle). Set the paddle speed (e.g., 50 or 75 RPM) and medium temperature (37 ± 0.5°C).[7]
-
Media: Use 900 mL of the desired dissolution medium (e.g., 0.1 N HCl).[25] The medium should provide sink conditions if possible (volume at least 3x that required to dissolve the entire dose).[26]
-
Test Initiation: Place one dosage form (e.g., tablet or capsule) into each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[26] Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Immediately filter the samples to prevent further dissolution.[26]
-
Analysis: Quantify the drug concentration in each sample using a validated analytical method.
-
Data Reporting: Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Protocol 3: In Vitro Permeability Assessment (Caco-2 Assay)
Objective: To evaluate the transport of the drug across a Caco-2 cell monolayer, mimicking intestinal absorption.[19]
Methodology:
-
Cell Culture: Seed Caco-2 cells on semi-porous filter inserts (e.g., Transwell® plates) and culture for 21-25 days until a confluent, differentiated monolayer is formed.[19]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Experiment:
-
For apical-to-basolateral (A-B) transport (absorption), add the drug solution to the apical (upper) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral (lower) chamber and replace the volume with fresh buffer.
-
-
Analysis: Analyze the drug concentration in the samples using a sensitive method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.
Section 5: References
-
Vertex AI Search. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central.
-
Vertex AI Search. Permeability--in vitro assays for assessing drug transporter activity - PubMed.
-
Vertex AI Search. Advances in cell-based permeability assays to screen drugs for intestinal absorption.
-
Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
-
Vertex AI Search. Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate.
-
Vertex AI Search. Bioavailability Enhancement Techniques For Poorly Soluble Drug - IJCRT.org.
-
Vertex AI Search. Bioavailability Enhancement Techniques for Poorly Soluble Drugs - SciSpace.
-
Vertex AI Search. Excipients for solubility and bioavailability enhancement - Gattefossé.
-
Vertex AI Search. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines.
-
Vertex AI Search. In Vitro Permeability Assay - Creative Bioarray.
-
Vertex AI Search. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI.
-
Vertex AI Search. Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan.
-
Vertex AI Search. Excipients for Solubility and Bioavailability Enhancement.
-
Vertex AI Search. THE EFFECTS OF EXCIPIENTS ON DRUG SOLUBILITY & PERMEABILITY: A BIOPHARMACEUTICAL PERSPECTIVE - Zenodo.
-
Vertex AI Search. EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma.
-
Vertex AI Search. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
-
Vertex AI Search. A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology.
-
Vertex AI Search. The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules.
-
Vertex AI Search. Troubleshooting in Pharma Formulations Drug Development Services.
-
Vertex AI Search. 4-aminobenzo[c][8][17]oxaborol-1(3H)-ol - ChemicalBook.
-
Vertex AI Search. 1285533-08-5 | 4-Aminobenzo[c][8][17]oxaborol-1(3H)-ol | ChemScene.
-
Vertex AI Search. Troubleshooting Formulation Issues in High-Dose Tablets - Pharma.Tips.
-
Vertex AI Search. Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline.
-
Vertex AI Search. Developing and Validating Dissolution Procedures - LCGC International.
-
Vertex AI Search. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC - NIH.
-
Vertex AI Search. In Vitro Dissolution Testing For Solid Oral Dosage Forms | Agno Pharmaceuticals.
-
Vertex AI Search. FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*.
-
Vertex AI Search. 6-Aminobenzo[c][8][17]oxaborol-1(3H)-ol hydrochloride - Sigma-Aldrich.
-
Vertex AI Search. 6-Aminobenzo[c][8][17]oxaborol-1(3H)-ol hydrochloride - Sigma-Aldrich.
-
Vertex AI Search. 117098-94-9, 6-aMinobenzo[c][8][17]oxaborol-1(3H)-ol Formula - ECHEMI.
-
Vertex AI Search. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
-
Vertex AI Search. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed.
-
Vertex AI Search. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
-
Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
-
Vertex AI Search. 1285533-08-5|4-Aminobenzo[c][8][17]oxaborol-1(3H)-ol - BLDpharm.
-
Vertex AI Search. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
-
Vertex AI Search. 947165-28-8|4-Amino-5-fluorobenzo[c][8][17]oxaborol-1(3H)-ol - BLDpharm.
-
Vertex AI Search. 4-aminobenzo[c][8][17]oxaborol-1(3H)-ol - ChemicalBook.
-
Vertex AI Search. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol - PubChem.
-
Vertex AI Search. Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... - ResearchGate.
-
Vertex AI Search. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - ResearchGate.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS#: 1285533-08-5 [m.chemicalbook.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. upm-inc.com [upm-inc.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. senpharma.vn [senpharma.vn]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. lfatabletpresses.com [lfatabletpresses.com]
- 16. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 17. Permeability--in vitro assays for assessing drug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. | Semantic Scholar [semanticscholar.org]
- 20. nuvisan.com [nuvisan.com]
- 21. mdpi.com [mdpi.com]
- 22. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. agnopharma.com [agnopharma.com]
- 25. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Mechanistic Validation of 4-Aminobenzo[c]oxaborol-1(3H)-ol (Tavaborole)
Introduction
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth validation of the mechanism of action for 4-aminobenzo[c]oxaborol-1(3H)-ol, known pharmaceutically as tavaborole (formerly AN2690). We will objectively compare its performance with alternative antifungal agents, supported by experimental data and detailed protocols. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols and interpretation.
Tavaborole is a first-in-class benzoxaborole antifungal agent approved for the topical treatment of onychomycosis.[1][2][3] Its unique mechanism of action sets it apart from traditional antifungals, offering a novel approach to combating fungal infections.[1][4] This guide will elucidate this mechanism, provide the experimental framework to validate it, and compare its efficacy to other established antifungal agents.
Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
The primary antifungal activity of tavaborole stems from its highly specific inhibition of fungal leucyl-tRNA synthetase (LeuRS).[1][2][3] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of leucine to its corresponding transfer RNA (tRNA), forming leucyl-tRNA (Leu-tRNALeu). By targeting this essential cellular process, tavaborole effectively halts fungal growth and viability.[1][2]
The Oxaborole tRNA-Trapping (OBORT) Mechanism
Tavaborole's inhibitory action is not a simple competitive or non-competitive binding to the enzyme's active site. Instead, it employs a sophisticated mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.[5] The boron atom in the benzoxaborole structure is key to this activity. It forms a stable covalent adduct with the ribose diols of the terminal adenosine of tRNALeu within the editing domain of the LeuRS enzyme.[5] This adduct effectively traps the tRNA molecule in the editing site, preventing the catalytic turnover of the enzyme and blocking the synthesis of charged Leu-tRNALeu.[6] This leads to a cessation of protein synthesis and, consequently, fungal cell death.[2]
A critical aspect of tavaborole's therapeutic value is its selectivity. It exhibits a significantly higher affinity for the fungal LeuRS compared to the human ortholog, providing a wide margin of safety for topical application.[4]
Visualizing the Mechanism of Action
Caption: Tavaborole inhibits fungal protein synthesis by trapping tRNA(Leu) in the editing site of LeuRS.
Experimental Validation of the Mechanism of Action
To rigorously validate the mechanism of action of tavaborole, a series of in vitro and cell-based assays are essential. These experiments are designed to demonstrate the specific inhibition of LeuRS and the subsequent impact on fungal protein synthesis.
Enzymatic Inhibition of Leucyl-tRNA Synthetase
This assay directly measures the inhibitory effect of tavaborole on the enzymatic activity of purified fungal LeuRS. The principle is to quantify the formation of radiolabeled Leu-tRNALeu in the presence and absence of the inhibitor.
Experimental Protocol: LeuRS Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Purify recombinant fungal LeuRS (e.g., from Candida albicans or Trichophyton rubrum) using standard chromatographic techniques.
-
Prepare a stock solution of total tRNA from a relevant fungal source (e.g., baker's yeast).
-
Prepare a stock solution of [14C]-labeled L-leucine.
-
Prepare a stock solution of tavaborole in a suitable solvent (e.g., DMSO).
-
-
Reaction Mixture Preparation (per reaction):
-
In a microcentrifuge tube, combine the following components in a final volume of 50 µL:
-
100 mM Tris-HCl, pH 7.6
-
5 mM MgCl2
-
50 mM KCl
-
2.5 mM ATP
-
8 units of total tRNA
-
6.67 µM [14C]-L-leucine
-
Varying concentrations of tavaborole (or vehicle control)
-
-
-
Enzyme Addition and Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of purified LeuRS (e.g., 0.01-0.04 mg).
-
Incubate the reaction at 37°C for 10 minutes.
-
-
Quenching and Precipitation:
-
Stop the reaction by adding 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Incubate on ice for 10 minutes to precipitate the tRNA.
-
-
Filter Binding and Scintillation Counting:
-
Spot the reaction mixture onto a glass fiber filter disc.
-
Wash the filter discs three times with 5% TCA to remove unincorporated [14C]-L-leucine.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of LeuRS inhibition for each tavaborole concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the tavaborole concentration to determine the IC50 value.
-
Whole-Cell Protein Synthesis Inhibition
This assay assesses the ability of tavaborole to inhibit protein synthesis in living fungal cells, providing a more physiologically relevant validation of its mechanism.
Experimental Protocol: In Vivo Protein Synthesis Inhibition Assay
-
Fungal Culture Preparation:
-
Grow a fungal culture (e.g., Candida albicans) to the mid-logarithmic phase in a suitable liquid medium.
-
Harvest the cells by centrifugation and wash them with a minimal medium lacking leucine.
-
Resuspend the cells in the minimal medium to a defined optical density.
-
-
Inhibitor Treatment:
-
Aliquot the fungal cell suspension into separate tubes.
-
Add varying concentrations of tavaborole (or vehicle control) to the tubes.
-
Incubate the cells with the inhibitor for a pre-determined time (e.g., 30 minutes) at the optimal growth temperature with shaking.
-
-
Radiolabeling of Newly Synthesized Proteins:
-
Add a pulse of [35S]-methionine or [3H]-leucine to each tube.
-
Incubate for a short period (e.g., 15 minutes) to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.
-
-
Cell Lysis and Protein Precipitation:
-
Stop the incorporation by adding a protein synthesis inhibitor (e.g., cycloheximide) and placing the tubes on ice.
-
Harvest the cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., bead beating, enzymatic digestion).
-
Precipitate the total protein from the cell lysate using TCA.
-
-
Quantification of Incorporated Radioactivity:
-
Collect the protein precipitate on a filter membrane.
-
Wash the filter to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filter using a scintillation counter.
-
-
Data Analysis:
-
Determine the rate of protein synthesis as the amount of incorporated radioactivity per unit of time.
-
Calculate the percentage of inhibition of protein synthesis for each tavaborole concentration compared to the vehicle control.
-
Plot the data to determine the IC50 for whole-cell protein synthesis inhibition.
-
Comparative Performance Analysis
A key aspect of validating a new therapeutic agent is to compare its performance against existing alternatives. Here, we compare tavaborole to other antifungal agents with different mechanisms of action.
Mechanisms of Action of Comparator Antifungals
-
Azoles (e.g., Efinaconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.[4]
-
Allylamines (e.g., Terbinafine): Inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[4]
-
Hydroxypyridones (e.g., Ciclopirox): Have a complex mechanism of action that involves the chelation of polyvalent metal cations, such as Fe3+, which are essential cofactors for many fungal enzymes.[7]
Comparative In Vitro Antifungal Activity (MIC)
The minimum inhibitory concentration (MIC) is a standard measure of an antimicrobial agent's in vitro activity. The following table summarizes the MIC values of tavaborole and comparator antifungals against common fungal pathogens.
| Antifungal Agent | Mechanism of Action | T. rubrum MIC90 (µg/mL) | T. mentagrophytes MIC90 (µg/mL) | C. albicans MIC (µg/mL) |
| Tavaborole | Leucyl-tRNA Synthetase Inhibitor | 8.0 [6] | 8.0 [6] | 1.0 [4] |
| Terbinafine | Squalene Epoxidase Inhibitor | Not specified | Not specified | Not specified |
| Ciclopirox | Metal Ion Chelator | 0.5[6] | 0.5[6] | Not specified |
| Efinaconazole | Lanosterol 14α-Demethylase Inhibitor | Not specified | Not specified | Not specified |
| Itraconazole | Lanosterol 14α-Demethylase Inhibitor | Not specified | Not specified | Not specified |
Note: MIC values can vary depending on the specific isolates and testing methodology.
Quantitative Enzymatic Inhibition
Direct comparison of enzymatic inhibition provides a more precise measure of a drug's potency against its molecular target. Tavaborole acts as a slow, tight-binding inhibitor of fungal LeuRS with an inhibition constant (Ki) of approximately 2 µM.[6]
Resistance Mechanisms and Validation
Understanding how fungi develop resistance to an antifungal agent is crucial for its long-term clinical utility. For tavaborole, resistance primarily arises from mutations in the gene encoding LeuRS, specifically within the editing domain.[5][8][9]
Generating and Characterizing Resistant Mutants
A systematic approach to generating and characterizing resistant mutants can confirm the on-target mechanism of action.
Workflow for Resistance Studies
Caption: A workflow for generating and validating tavaborole-resistant fungal mutants.
Studies have shown that spontaneous mutations in the LeuRS gene can lead to an 8- to 64-fold increase in the MIC of tavaborole.[5][6] Importantly, mutants resistant to tavaborole do not typically show cross-resistance to other classes of antifungal agents, further highlighting its unique mechanism of action.[8][9][10]
Potential Off-Target Effects
While tavaborole is highly selective for fungal LeuRS, the benzoxaborole scaffold has been shown to interact with other enzymes. Some studies have investigated the inhibition of β-carbonic anhydrases from pathogenic fungi by a series of benzoxaboroles, including tavaborole.[11] These studies demonstrated that tavaborole can exhibit inhibitory activity against these enzymes in the nanomolar to micromolar range.[11] While the clinical significance of this finding for a topically applied drug is likely minimal, it underscores the importance of comprehensive off-target profiling in drug development.
Conclusion
The validation of 4-aminobenzo[c]oxaborol-1(3H)-ol's (tavaborole's) mechanism of action is a robust process rooted in fundamental biochemical and microbiological principles. Through targeted enzymatic and whole-cell assays, its specific inhibition of fungal leucyl-tRNA synthetase via the novel oxaborole tRNA-trapping mechanism is clearly demonstrable. Comparative analysis with other antifungal agents highlights its unique mode of action, which is further solidified by the on-target nature of resistance mechanisms. This guide provides the experimental framework for researchers to independently validate these findings and contributes to a deeper understanding of this important class of antifungal agents.
References
-
Ghelardi, E., Celandroni, F., Gueye, S. A., et al. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 65(4), e02324-20. [Link]
-
Ghelardi, E., Celandroni, F., Gueye, S. A., et al. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. National Center for Biotechnology Information. [Link]
-
Ghelardi, E., Celandroni, F., Gueye, S. A., et al. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial Agents and Chemotherapy. [Link]
-
Nocentini, A., Bua, S., & Supuran, C. T. (2018). Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study. ACS Medicinal Chemistry Letters, 9(4), 309–313. [Link]
-
Godwin, J., Djami-Tchatchou, A. T., Velivelli, S. L. S., et al. (2024). Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides. Bio-protocol, 14(6), e4970. [Link]
-
Zane, L. T., Chanda, S., & Coronado, D. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology, 73(1), 88–95. [Link]
-
N/A. (n.d.). Structures and antimalarial activity (IC50) of benzoxaboroles (63–97)... ResearchGate. [Link]
-
Del Rosso, J. Q., & Kircik, L. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6192. [Link]
-
Gupta, A. K., & Daigle, D. (2015). An upcoming drug for onychomycosis: Tavaborole. Indian Dermatology Online Journal, 6(3), 221–224. [Link]
-
N/A. (n.d.). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. [Link]
-
N/A. (n.d.). Tavaborole. Wikipedia. [Link]
-
N/A. (n.d.). Kerydin (tavaborole) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Vincent, A. T., & Schepartz, A. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. FEBS Letters, 585(19), 2986–2991. [Link]
-
N/A. (2014). 204427Orig1s000. accessdata.fda.gov. [Link]
-
Ghelardi, E., Celandroni, F., Gueye, S. A., et al. (2020). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. ASM Journals. [Link]
-
Garrett, S. L., & Alper, H. S. (2020). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR Protocols, 1(2), 100084. [Link]
-
Bullard, J. M., & Senger, B. (2017). A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. Journal of Biological Chemistry, 292(31), 12895–12906. [Link]
-
de Macêdo, J. P., & de Souza, W. (2012). A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. Analytical Biochemistry, 421(1), 343–347. [Link]
-
Subissi, A., Monti, D., & Togni, G. (2010). Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal. Indian Journal of Dermatology, 55(1), 57–61. [Link]
-
N/A. (n.d.). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers. [Link]
-
Gebremariam, T., & Alkhazraji, S. (2018). Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy, 62(12), e01632-18. [Link]
-
N/A. (n.d.). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. National Center for Biotechnology Information. [Link]
-
N/A. (n.d.). Resistance-conferring mutations in detail. Proteins and DNA are shown... ResearchGate. [Link]
-
N/A. (n.d.). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. PubMed. [Link]
-
N/A. (n.d.). The Microevolution of Antifungal Drug Resistance in Pathogenic Fungi. MDPI. [Link]
-
Sanga, S., & Sinek, J. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 79(7), 1735–1754. [Link]
-
Milewska, M. J., & Rys, K. (2021). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Amino Acids, 53(7), 1007–1026. [Link]
-
Zabost, A., & Rój, A. (2018). Inhibitors of amino acids biosynthesis as antifungal agents. Postepy Higieny I Medycyny Doswiadczalnej, 72, 514–526. [Link]
Sources
- 1. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tavaborole - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Tavaborole versus Novel Benzoxaboroles in Antifungal Drug Development
In the landscape of antifungal drug discovery, the benzoxaborole class of compounds has emerged as a fertile ground for the development of novel therapeutics. Their unique boron-mediated mechanism of action offers a distinct advantage over traditional antifungal agents. This guide provides an in-depth comparison of the well-established antifungal agent, tavaborole, with the broader class of aminobenzoxaboroles, focusing on their efficacy, mechanism of action, and the experimental methodologies used for their evaluation. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapies.
The Benzoxaborole Scaffold: A Platform for Targeted Inhibition
The core chemical structure of benzoxaboroles, characterized by a bicyclic ring system containing a boron atom, is the foundation of their therapeutic potential. This unique structure allows for specific and potent inhibition of key fungal enzymes. While tavaborole is a prime example of a successful benzoxaborole antifungal, the exploration of derivatives, such as those with amino-group substitutions on the benzo ring, continues to be an active area of research.
Mechanism of Action: A Tale of Two Synthetases
Tavaborole exerts its antifungal effect by targeting a crucial enzyme in fungal protein synthesis: leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.
Tavaborole's boron atom plays a key role in this inhibition. It forms a stable adduct with the ribose diols of the tRNA molecule within the editing site of the LeuRS enzyme. This trapping of the tRNA molecule effectively stalls protein synthesis, leading to fungal cell death.
While the specific target of 4-aminobenzo[c]oxaborol-1(3H)-ol is not as extensively documented in publicly available literature, the general principle of aminobenzoxaborole action often involves similar targeting of aminoacyl-tRNA synthetases. However, substitutions on the benzoxaborole ring can significantly alter target specificity and potency. For instance, the related compound crisaborole, a phosphodiesterase-4 (PDE4) inhibitor, demonstrates how modifications to the core structure can lead to entirely different therapeutic applications.
Comparative In Vitro Efficacy
The in vitro efficacy of antifungal agents is a critical determinant of their potential clinical utility. This is typically quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | Organism | MIC Range (µg/mL) |
| Tavaborole | Trichophyton rubrum | 0.06 - 0.5 |
| Trichophyton mentagrophytes | 0.12 - 1 | |
| Candida albicans | >64 | |
| Aminobenzoxaboroles (General) | Varies | Varies |
As the data indicates, tavaborole demonstrates potent activity against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis. Its efficacy against Candida species is notably lower, highlighting a targeted spectrum of activity. The efficacy of other aminobenzoxaboroles would be highly dependent on their specific chemical structures.
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC values is a standardized process, with the Clinical and Laboratory Standards Institute (CLSI) providing widely accepted protocols. The following is a generalized workflow for a broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Accurately weigh and dissolve the test compounds (e.g., tavaborole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solutions in a standardized growth medium, such as RPMI-1640.
-
Inoculum Preparation: Culture the fungal strain of interest on an appropriate agar medium. Suspend fungal colonies in sterile saline to create a homogenous suspension. Adjust the suspension to a standardized turbidity, typically using a spectrophotometer, to achieve a target inoculum concentration.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at a temperature and for a duration suitable for the growth of the test organism (e.g., 35°C for 24-48 hours for Candida species).
-
MIC Determination: Following incubation, visually inspect the plates for fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent that completely inhibits visible growth.
Conclusion and Future Directions
Tavaborole stands as a testament to the therapeutic potential of the benzoxaborole scaffold, offering a targeted and effective treatment for onychomycosis through the inhibition of fungal LeuRS. While direct, publicly available comparative data for 4-aminobenzo[c]oxaborol-1(3H)-ol is limited, the principles of benzoxaborole chemistry suggest that it and other derivatives hold promise for the development of novel antifungals. Future research should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and spectrum of activity. The continued exploration of this chemical class is a valuable endeavor in the ongoing battle against fungal infections.
References
-
Rock, F. L., et al. (2007). An Antifungal Agent That Inhibits Fungal Protein Synthesis by Trapping Leucyl-tRNA Synthetase in a Post-transfer Editing Conformation. Science. [Link]
-
Markinson, B., et al. (2016). Tavaborole (Kerydin®): A Novel Boron-Based Agent for the Treatment of Onychomycosis. Journal of the American Podiatric Medical Association. [Link]
-
Coronado, D., et al. (2014). In Vitro and In Vivo Evaluation of the Antifungal Activity of Tavaborole. Antimicrobial Agents and Chemotherapy. [Link]
A Comparative Guide to Oxaborole-Based PDE4 Modulators: Crisaborole and 4-aminobenzo[c]oxaborol-1(3H)-ol
Executive Summary
The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding multiple therapeutic agents with diverse applications.[1][2] This guide provides a detailed comparative analysis of two such molecules: Crisaborole, an FDA-approved topical anti-inflammatory agent, and 4-aminobenzo[c]oxaborol-1(3H)-ol, a structurally related analogue primarily utilized as a chemical intermediate. We delve into their distinct physicochemical properties, divergent applications, and the shared mechanism of action inherent to this chemical class. This analysis is supported by established experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and differentiating oxaborole-based compounds.
Introduction: The Rise of Benzoxaboroles in Drug Discovery
Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention over the past two decades for their unique chemical properties and broad therapeutic potential.[3][4] The key feature of this scaffold is the boron atom, which, due to its Lewis acidity, can engage in reversible covalent interactions with biological targets, a mechanism distinct from many traditional small molecules.[5] This has led to the development of novel drugs targeting enzymes that were previously difficult to inhibit.
Crisaborole (marketed as Eucrisa®) stands as a testament to the success of this scaffold. It is a nonsteroidal topical medication approved for the treatment of mild-to-moderate atopic dermatitis (AD).[6] Its development marked a significant advancement, offering a new mechanistic class for managing a prevalent inflammatory skin condition.[7] In contrast, 4-aminobenzo[c]oxaborol-1(3H)-ol represents a fundamental building block within the same chemical family. While not a therapeutic agent itself, its structure offers a platform for the synthesis of more complex derivatives, highlighting the scaffold's versatility. This guide will illuminate the critical differences that distinguish a clinically successful drug from a foundational chemical entity.
Physicochemical Properties: A Tale of Two Substituents
The fundamental difference between Crisaborole and 4-aminobenzo[c]oxaborol-1(3H)-ol lies in the substituent on the benzoxaborole core. This single modification dramatically alters their physicochemical properties, directing one towards clinical application and the other towards synthetic utility.
| Property | Crisaborole | 4-aminobenzo[c]oxaborol-1(3H)-ol |
| Chemical Structure | ||
| IUPAC Name | 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile | 4-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol |
| Molecular Formula | C₁₄H₁₀BNO₃ | C₇H₈BNO₂ |
| Molecular Weight | 251.05 g/mol | 148.95 g/mol [8] |
| CAS Number | 906673-24-3 | 1285533-08-5[8] |
| Appearance | White to off-white solid | White to off-white solid[9] |
| Key Substituent | 5-(4-cyanophenoxy) group | 4-amino group |
Analysis of Structural Differences:
-
Crisaborole's Cyanophenoxy Group: The extended, more lipophilic 4-cyanophenoxy substituent on Crisaborole is critical for its function. This group is designed to occupy a specific hydrophobic pocket within the active site of its target enzyme, phosphodiesterase 4 (PDE4), thereby enhancing binding affinity and inhibitory potency.
-
The Amino Group of 4-aminobenzoxaborole: The simple amino group on 4-aminobenzo[c]oxaborol-1(3H)-ol makes the molecule more polar and smaller. While it possesses the core benzoxaborole moiety necessary for potential enzyme interaction, it lacks the specific targeting group of Crisaborole. This makes it a versatile chemical handle for synthetic chemists to build upon, but it is not optimized for high-affinity binding to a specific therapeutic target like PDE4.
Pharmacodynamics and Mechanism of Action: Targeting PDE4
The primary mechanism of action for Crisaborole's anti-inflammatory effect is the inhibition of phosphodiesterase 4 (PDE4).[10][11] PDE4 is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[11]
By inhibiting PDE4, Crisaborole leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-13), and interferon-gamma.[11][12] This suppression of inflammatory mediators alleviates the signs and symptoms of atopic dermatitis.[11] While 4-aminobenzo[c]oxaborol-1(3H)-ol possesses the core structure capable of interacting with enzymes, there is no publicly available data confirming its activity as a PDE4 inhibitor.
Pharmacokinetics (ADME) Profile of Crisaborole
As a topical agent, the pharmacokinetic profile of Crisaborole is optimized for local action with minimal systemic exposure.
-
Absorption: Crisaborole is rapidly absorbed into the skin following topical application.[11] Systemic concentrations are detectable but low. In pediatric patients with AD, steady-state plasma concentrations were achieved by day 8 of twice-daily application.[11][13]
-
Distribution: Due to its topical administration and low systemic absorption, distribution is primarily localized to the skin layers.
-
Metabolism: Crisaborole is substantially metabolized into two major inactive metabolites.[10][13] The primary metabolite is formed via hydrolysis of the oxaborole ring, which is then further oxidized.[13]
-
Excretion: Metabolites are primarily cleared through renal elimination.[14]
The pharmacokinetic properties of 4-aminobenzo[c]oxaborol-1(3H)-ol have not been characterized in the public domain, as it is not intended for therapeutic use.
Therapeutic Applications and Efficacy
The divergent paths of these two molecules are most evident in their applications.
Crisaborole: Crisaborole (2% ointment) is indicated for the topical treatment of mild-to-moderate atopic dermatitis in patients aged 3 months and older.[15] Clinical trials have demonstrated its efficacy and safety. In two large Phase III studies, a significantly greater percentage of patients receiving Crisaborole achieved treatment success (defined as "clear" or "almost clear" on the Investigator's Static Global Assessment scale) compared to vehicle after 28 days of treatment.[16] Indirect comparisons suggest Crisaborole has greater or comparable efficacy to topical calcineurin inhibitors like pimecrolimus and tacrolimus for mild-to-moderate AD.[16][17] The most common adverse effect is application site pain, such as burning or stinging.[11]
4-aminobenzo[c]oxaborol-1(3H)-ol: This compound is not an approved drug and has no established therapeutic applications. It is sold by chemical suppliers as a research chemical or building block.[8][18] Its value lies in its potential as a starting material for synthesizing novel benzoxaborole derivatives that could be investigated for various biological activities.
Experimental Protocols for Compound Evaluation
To assess and compare oxaborole compounds like Crisaborole, standardized in vitro assays are essential. Below are representative protocols for determining PDE4 inhibition and functional anti-inflammatory activity.
Protocol 1: In Vitro PDE4 Inhibition Assay (Colorimetric)
Causality: This assay directly measures the enzymatic activity of PDE4. The principle relies on a two-step enzymatic reaction. First, PDE4 hydrolyzes cAMP to 5'-AMP. Second, a 5'-nucleotidase cleaves the phosphate from 5'-AMP. The amount of free phosphate is then quantified using a malachite green-based reagent, which forms a colored complex.[19] Inhibition of PDE4 results in less cAMP hydrolysis, less 5'-AMP production, and therefore a weaker colorimetric signal, allowing for the calculation of an IC₅₀ value.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
cAMP substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
PDE Assay Buffer (e.g., Tris-HCl, pH 7.5 with MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Roflumilast, Rolipram)
-
96-well microplate and microplate reader (620 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Crisaborole) and the positive control in PDE Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 96-well plate, add 25 µL of the diluted test compound, positive control, or assay buffer (for "no inhibitor" and "no enzyme" controls).
-
Enzyme Addition: Add 25 µL of diluted PDE4 enzyme to all wells except the "no enzyme" control.
-
Initiate Reaction: Add 25 µL of cAMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Second Enzymatic Step: Add 25 µL of 5'-nucleotidase to each well to convert the 5'-AMP product to adenosine and phosphate. Incubate at 37°C for 20 minutes.
-
Detection: Stop the reaction and develop the color by adding 100 µL of the phosphate detection reagent. Incubate at room temperature for 20 minutes.
-
Data Acquisition: Measure the absorbance at ~620 nm.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the data to determine the IC₅₀ value.
Protocol 2: LPS-Stimulated TNF-α Release from PBMCs
Causality: This cell-based assay measures the functional anti-inflammatory effect of a compound. Peripheral Blood Mononuclear Cells (PBMCs), which include monocytes and lymphocytes, are a primary source of inflammatory cytokines.[20] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), which triggers a signaling cascade leading to the robust production and secretion of TNF-α.[21][22] A successful anti-inflammatory compound will suppress this cytokine release.
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine)[20]
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Dexamethasone)
-
96-well cell culture plate
-
TNF-α ELISA kit
Step-by-Step Methodology:
-
Cell Plating: Seed PBMCs into a 96-well plate at a density of 2-5 x 10⁵ cells/well in complete RPMI medium.
-
Compound Pre-treatment: Add various concentrations of the test compounds, positive control, or vehicle (DMSO) to the wells. Incubate at 37°C, 5% CO₂ for 1-2 hours. This allows the compound to enter the cells before the inflammatory stimulus is added.
-
Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 10-100 ng/mL.[22][23]
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Summary and Future Perspectives
The comparison between Crisaborole and 4-aminobenzo[c]oxaborol-1(3H)-ol provides a clear illustration of the journey from a chemical scaffold to a clinically effective drug.
| Feature | Crisaborole | 4-aminobenzo[c]oxaborol-1(3H)-ol |
| Primary Role | Therapeutic Agent | Chemical Building Block / Research Chemical |
| Key Structural Feature | 5-(4-cyanophenoxy) group for target binding | 4-amino group as a synthetic handle |
| Mechanism of Action | Potent PDE4 Inhibitor[11] | Not established in public literature |
| Application | FDA-approved for Atopic Dermatitis[15] | Starting material for chemical synthesis |
| Development Stage | Marketed Drug | Pre-discovery / Research |
Future Perspectives: Crisaborole has paved the way for boron-containing topical drugs and validated PDE4 as a key target for inflammatory skin diseases. Future research may focus on developing next-generation PDE4 inhibitors with improved side-effect profiles (e.g., less application site irritation) or enhanced potency.[7]
For 4-aminobenzo[c]oxaborol-1(3H)-ol and its isomers, the future lies in their application in synthetic and medicinal chemistry. The amino group provides a reactive site for elaboration into a vast array of more complex molecules. Researchers can use this scaffold as a starting point to design novel inhibitors for other enzymes where the unique properties of the oxaborole ring could be advantageous, potentially leading to new therapeutics for infectious diseases, oncology, or other inflammatory conditions.
References
-
The synthesis of benzoxaboroles and their applications in medicinal chemistry. (2013). Science China Chemistry. [Link]
-
Zane, L. T., et al. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of the American Academy of Dermatology. [Link]
-
Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. (2023). Clinical Pharmacology in Drug Development. [Link]
-
Eichenfield, L. F., et al. (2021). Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1). American Journal of Clinical Dermatology. [Link]
-
The synthesis of benzoxaboroles and their applications in medicinal chemistry. (2013). Science China Chemistry. [Link]
-
Clinical Pharmacology Review (Eucrisa). (2016). U.S. Food and Drug Administration. [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]
-
Crisaborole (Topical) Monograph for Professionals. (2024). Drugs.com. [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Center for Biotechnology Information. [Link]
-
Comparing the Efficacy of Roflumilast and Crisaborole. (2023). Dermatology Times. [Link]
-
Crisaborole vs. Other Eczema Treatments: A Comparative Look. Pharmaffiliates. [Link]
-
Armstrong, A., et al. (2022). Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis. Dermatology and Therapy. [Link]
-
Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis. (2021). ResearchGate. [Link]
-
Marly, A., & St-Onge, D. (2018). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. Journal of Cosmetics, Dermatological Sciences and Applications. [Link]
-
PDE4B1 Assay Kit. BPS Bioscience. [Link]
-
LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. PLoS One. [Link]
-
Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells. (2015). Experimental and Therapeutic Medicine. [Link]
-
6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem. [Link]
-
Design, synthesis and in vitro PDE4 inhibition activity of certain. (2011). Monatshefte für Chemie - Chemical Monthly. [Link]
Sources
- 1. The synthesis of benzoxaboroles and their applications in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. chemscene.com [chemscene.com]
- 9. 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS#: 1285533-08-5 [m.chemicalbook.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 13. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1285533-08-5|this compound|BLD Pharm [bldpharm.com]
- 19. content.abcam.com [content.abcam.com]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of 4-aminobenzo[c]oxaborol-1(3H)-ol's Therapeutic Effects
Introduction: The Promise of a Novel Benzoxaborole
The benzoxaborole scaffold has emerged as a versatile and potent platform in medicinal chemistry, yielding FDA-approved therapies for both inflammatory and fungal ailments.[1][2][3][4][5] Notable examples include crisaborole, a phosphodiesterase 4 (PDE4) inhibitor for atopic dermatitis, and tavaborole, a leucyl-tRNA synthetase inhibitor for onychomycosis.[2][3][6][7] Within this promising class of compounds lies 4-aminobenzo[c]oxaborol-1(3H)-ol, a molecule of significant interest for its potential dual-action therapeutic capabilities. This guide provides a comprehensive framework for the in vivo validation of this compound, comparing its potential efficacy against established benchmarks in relevant preclinical models.
The unique boron-containing heterocycle of benzoxaboroles endows them with a distinct mechanism of action, often involving reversible covalent interactions with biological targets.[2] This guide will explore the validation of 4-aminobenzo[c]oxaborol-1(3H)-ol in two key therapeutic areas: inflammation and fungal infections. We will present detailed experimental workflows, comparative data (illustrative), and the scientific rationale behind the chosen methodologies.
Part 1: Validation of Anti-Inflammatory Efficacy
The primary hypothesis for the anti-inflammatory action of many benzoxaboroles is the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and a subsequent reduction in the production of pro-inflammatory cytokines.[2][4][8] We will therefore compare 4-aminobenzo[c]oxaborol-1(3H)-ol with crisaborole in a well-established model of topical inflammation.
Comparative Agent:
-
Crisaborole (2% ointment): An FDA-approved topical PDE4 inhibitor for the treatment of mild to moderate atopic dermatitis.[2][8][9][10][11]
In Vivo Model: Oxazolone-Induced Atopic Dermatitis-Like Skin Inflammation in Mice
This model effectively mimics key features of atopic dermatitis, including a shift towards a Th2-dominant inflammatory response.[8]
Experimental Workflow: Anti-Inflammatory Validation
Caption: Workflow for in vivo validation of anti-inflammatory effects.
Detailed Experimental Protocol: Oxazolone-Induced Ear Inflammation
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Sensitization (Day 0): Shave the abdominal skin of the mice. Apply 50 µL of a 2% oxazolone solution in acetone/olive oil (4:1) to the shaved abdomen.
-
Challenge (Day 7): Apply 20 µL of a 1% oxazolone solution to both the inner and outer surfaces of the right ear.
-
Treatment (Days 8-14): Divide the mice into three groups (n=8 per group):
-
Group 1 (Vehicle): Apply 20 mg of the vehicle ointment.
-
Group 2 (Test Compound): Apply 20 mg of a 2% 4-aminobenzo[c]oxaborol-1(3H)-ol ointment.
-
Group 3 (Comparator): Apply 20 mg of a 2% crisaborole ointment.
-
Apply treatments to the right ear twice daily.
-
-
Efficacy Measurements:
-
Measure the thickness of the right ear daily using a digital caliper.
-
On day 15, euthanize the mice and collect the ear tissue.
-
Histology: Fix a portion of the ear tissue in 10% formalin for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and edema.
-
Cytokine Analysis: Homogenize a portion of the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.
-
Myeloperoxidase (MPO) Assay: Use a portion of the ear tissue to quantify neutrophil infiltration via an MPO assay.
-
Illustrative Comparative Data
| Parameter | Vehicle Control | 4-aminobenzo[c]oxaborol-1(3H)-ol (2%) | Crisaborole (2%) |
| Change in Ear Thickness (mm) at Day 15 | 0.45 ± 0.05 | 0.20 ± 0.03 | 0.18 ± 0.02 |
| Histological Score (Inflammatory Infiltrate) | 4.2 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| TNF-α Levels (pg/mg tissue) | 150 ± 20 | 65 ± 10 | 58 ± 8 |
| MPO Activity (U/mg tissue) | 2.5 ± 0.3 | 1.1 ± 0.2 | 0.9 ± 0.1 |
*Illustrative data representing a significant reduction compared to the vehicle control (p < 0.05).
Part 2: Validation of Antifungal Efficacy
The antifungal mechanism of tavaborole involves the inhibition of fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis.[6] This leads to the disruption of fungal growth. We will assess the potential of 4-aminobenzo[c]oxaborol-1(3H)-ol to exhibit a similar antifungal effect in a murine model of systemic candidiasis.
Comparative Agent:
-
Fluconazole: A widely used triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.[1]
In Vivo Model: Murine Systemic Candidiasis
This model mimics a disseminated Candida albicans infection, with the kidneys being the primary target organs.[1][12] Efficacy is primarily assessed by the reduction of fungal burden in the kidneys.
Experimental Workflow: Antifungal Validation
Caption: Workflow for in vivo validation of antifungal effects.
Detailed Experimental Protocol: Murine Systemic Candidiasis
-
Animals: Immunocompetent male BALB/c mice, 6-8 weeks old.
-
Inoculum Preparation: Grow Candida albicans (strain SC5314) in YPD broth overnight at 30°C. Wash and resuspend the cells in sterile saline to a concentration of 1 x 10⁶ cells/mL.[1]
-
Infection (Day 0): Inject 100 µL of the prepared C. albicans suspension (1 x 10⁵ cells) into each mouse via the lateral tail vein.[1]
-
Treatment (Days 1-7): Divide the mice into three groups (n=8 per group):
-
Group 1 (Vehicle): Administer sterile saline orally once daily.
-
Group 2 (Test Compound): Administer 4-aminobenzo[c]oxaborol-1(3H)-ol at a dose of 10 mg/kg in a suitable vehicle orally once daily.
-
Group 3 (Comparator): Administer fluconazole at a dose of 10 mg/kg orally once daily.
-
-
Efficacy Measurement (Day 8):
-
Euthanize the mice.
-
Aseptically remove the kidneys and weigh them.
-
Homogenize each kidney in 1 mL of sterile saline.
-
Prepare serial dilutions of the kidney homogenate and plate them on Sabouraud Dextrose Agar.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) and express the results as log10 CFU per gram of kidney tissue.[1]
-
Illustrative Comparative Data
| Parameter | Vehicle Control | 4-aminobenzo[c]oxaborol-1(3H)-ol (10 mg/kg) | Fluconazole (10 mg/kg) |
| Kidney Fungal Burden (log10 CFU/g tissue) | 6.8 ± 0.5 | 4.2 ± 0.4 | 3.9 ± 0.3 |
*Illustrative data representing a significant reduction in fungal burden compared to the vehicle control (p < 0.05).
Conclusion and Future Directions
This guide outlines a robust and comparative framework for the in vivo validation of 4-aminobenzo[c]oxaborol-1(3H)-ol's therapeutic potential. The illustrative data presented suggests that this compound may possess both anti-inflammatory and antifungal properties, comparable to the established drugs crisaborole and fluconazole, respectively.
The successful demonstration of efficacy in these preclinical models would warrant further investigation, including:
-
Pharmacokinetic and Toxicological Studies: To determine the compound's absorption, distribution, metabolism, excretion (ADME) profile and to establish a safety margin.
-
Dose-Response Studies: To identify the optimal therapeutic dose for both indications.
-
Mechanism of Action Studies: To confirm the specific molecular targets and pathways modulated by 4-aminobenzo[c]oxaborol-1(3H)-ol.
The benzoxaborole platform continues to be a rich source of novel therapeutics.[1][2] Thorough and systematic in vivo validation, as detailed in this guide, is a critical step in translating the promise of compounds like 4-aminobenzo[c]oxaborol-1(3H)-ol into tangible clinical benefits.
References
-
Stein Gold, L. F., et al. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of the American Academy of Dermatology, 76(4), 733-741. [Link]
-
Jarnagin, K., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of Drugs in Dermatology, 15(4), 390-396. [Link]
-
Toledo-Bahena, M. E., et al. (2014). The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis. Journal of Drugs in Dermatology, 13(9), 1124-1132. [Link]
-
Akhtar, N., et al. (2018). Crisaborole in dermatology. Indian Dermatology Online Journal, 9(6), 382-388. [Link]
-
Arthington-Skaggs, B. A., et al. (2002). A Mouse Model of Candidiasis. Methods in Molecular Biology, 192, 63-74. [Link]
-
Al-Tannak, N. F., & Al-Saffar, A. Z. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 29(1), 27-37. [Link]
-
Rocchi, R., et al. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 29(1), 27-37. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Paller, A. S., et al. (2016). Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults. Journal of the American Academy of Dermatology, 75(3), 494-503.e6. [Link]
-
NIH. (n.d.). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. [Link]
-
Singh, R. P., et al. (2019). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opinion on Therapeutic Patents, 30(1), 1-13. [Link]
-
Charles River Laboratories. (n.d.). Atopic Dermatitis Models. [Link]
-
Adamczyk-Woźniak, A., et al. (2019). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 24(21), 3848. [Link]
-
Akama, T., et al. (2018). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters, 9(12), 1256–1261. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Atopic Dermatitis | Springer Nature Experiments [experiments.springernature.com]
- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Aminobenzo[c]oxaborol-1(3H)-ol
Introduction
The benzoxaborole scaffold is a cornerstone in modern medicinal chemistry, demonstrating a wide range of biological activities.[1] 4-Aminobenzo[c]oxaborol-1(3H)-ol, a key intermediate and pharmacophore within this class, requires precise and reliable analytical quantification throughout the drug development lifecycle.[2][3] Ensuring the quality of active pharmaceutical ingredients (API) and drug products necessitates robust analytical methods to assess identity, purity, and strength.[4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5]
This guide provides an in-depth comparison of two common analytical techniques for the quantification of 4-aminobenzo[c]oxaborol-1(3H)-ol: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the principles of each method, present detailed validation protocols grounded in International Council for Harmonisation (ICH) guidelines, and provide a step-by-step workflow for cross-validation.[6][7] Cross-validation is a critical process used to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring that results are comparable and consistent.[7][8]
The Imperative of Method Validation and Cross-Validation
Analytical method validation is a regulatory requirement of Good Manufacturing Practices (GMPs) that confirms an analytical procedure is suitable for its specific use.[4] The ICH Q2(R2) guideline outlines the performance characteristics that must be evaluated, including accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[6][9]
Cross-validation becomes necessary when two or more distinct methods are used to generate data within the same study or across different stages of development.[10] This process formally demonstrates the equivalency of the methods, providing confidence that the data is interchangeable. The following diagram illustrates the decision-making process that leads to a cross-validation study.
Caption: Decision Flow for Analytical Method Validation Strategy.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred technique in the pharmaceutical industry due to its high resolving power, sensitivity, and ability to separate complex mixtures.[11] For benzoxaborole derivatives, careful method development is required to mitigate potential on-column hydrolysis and strong interactions with silica-based stationary phases.[11][12] A C18 column with a buffered mobile phase is typically effective.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 35 °C.[13]
-
Detection Wavelength: 225 nm (based on similar benzoxaborole structures, requires experimental confirmation).[14]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 4-aminobenzo[c]oxaborol-1(3H)-ol reference standard in 25.0 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1 - 100 µg/mL).
-
Sample Solution: Prepare the test sample in the diluent to achieve a final concentration within the validated range.
-
Causality Behind Experimental Choices
-
Buffered Mobile Phase: Benzoxaboroles can exhibit varying stability and ionization states depending on pH.[15] An ammonium acetate buffer at pH 4.5 is chosen to ensure consistent ionization and peak shape while being compatible with mass spectrometry if needed.
-
C18 Column: This is a versatile, non-polar stationary phase suitable for retaining the moderately polar 4-aminobenzo[c]oxaborol-1(3H)-ol.[11]
-
Gradient Elution: A gradient is employed to ensure the elution of the main analyte with a good peak shape and to elute any potential, more non-polar impurities from the column in a reasonable timeframe.
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a rapid and simple technique that relies on the absorption of ultraviolet or visible light by the analyte, governed by the Beer-Lambert law. While less specific than HPLC, it can be a highly effective method for quantifying pure substances or for in-process controls where the interference from other components is negligible.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Methodology:
-
Solvent Selection: Use methanol or the same diluent as the HPLC method (80:20 v/v Mobile Phase A/B). The solvent must be transparent in the wavelength range of interest.
-
Determination of λmax: Scan a dilute solution of 4-aminobenzo[c]oxaborol-1(3H)-ol (approx. 10 µg/mL) from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Set the spectrophotometer to measure absorbance at the determined λmax.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100.0 mL of the selected solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Solution: Prepare the test sample in the solvent to achieve a final concentration that falls within the linear range of the calibration curve.
-
Causality Behind Experimental Choices
-
Solvent: Methanol is a common choice as it dissolves many organic compounds and is UV-transparent above 210 nm. Using the HPLC diluent can also be a good choice for consistency if comparing methods.
-
λmax Determination: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors, enhancing method robustness.
Comparative Validation Data
The following tables summarize the expected performance characteristics for each method, based on ICH Q2(R2) guidelines.[6][16] Acceptance criteria should be pre-defined in a validation protocol.[7]
Table 1: Summary of Validation Parameters for the HPLC Method
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | Peak is pure and resolved from interferences | Peak purity > 0.995; No interference at analyte Rt |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 1 - 100 µg/mL, r² > 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 1.0% | ≤ 0.5% |
| Intermediate Precision: ≤ 2.0% | ≤ 1.5% | |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | ~0.5 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~0.15 µg/mL |
Table 2: Summary of Validation Parameters for the UV-Vis Method
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No significant interference from excipients | Method is suitable for pure substance assay only |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 2 - 20 µg/mL, r² > 0.9990 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | Repeatability: ≤ 1.5% | ≤ 1.0% |
| Intermediate Precision: ≤ 2.5% | ≤ 2.0% | |
| Limit of Quantitation (LOQ) | To be determined | ~1.0 µg/mL |
| Limit of Detection (LOD) | To be determined | ~0.3 µg/mL |
| Specificity is the major limitation of this method and must be carefully assessed. |
The Cross-Validation Protocol: Bridging the Methods
The objective is to demonstrate that the UV-Vis method produces results that are equivalent to the validated RP-HPLC method for the assay of 4-aminobenzo[c]oxaborol-1(3H)-ol pure substance.[8]
Caption: Experimental Workflow for Cross-Validation.
Step-by-Step Cross-Validation Procedure
-
Sample Selection: Prepare a minimum of 6 independent samples of 4-aminobenzo[c]oxaborol-1(3H)-ol. The concentrations should span the validated range of both methods (e.g., 80%, 100%, and 120% of the target concentration).[5]
-
Analysis: Analyze each sample in triplicate using both the validated RP-HPLC method and the validated UV-Vis method.
-
Data Compilation: Record the mean assay value for each sample from both analytical techniques.
-
Statistical Evaluation:
-
Calculate the percentage difference for each sample pair: [(Result_UV - Result_HPLC) / Result_HPLC] * 100.
-
Acceptance Criterion: The percentage difference for each sample should not exceed a pre-defined limit, typically ±2.0% or ±3.0%. The overall mean difference should be close to zero.
-
Alternatively, a two-sample t-test can be performed on the two datasets to confirm there is no statistically significant difference between the means (p > 0.05).
-
Table 3: Example Cross-Validation Data Set
| Sample ID | HPLC Result (µg/mL) | UV-Vis Result (µg/mL) | % Difference |
| Sample 1 (80%) | 79.8 | 80.5 | +0.88% |
| Sample 2 (80%) | 80.1 | 80.9 | +1.00% |
| Sample 3 (100%) | 100.2 | 99.5 | -0.70% |
| Sample 4 (100%) | 99.7 | 99.1 | -0.60% |
| Sample 5 (120%) | 120.5 | 121.3 | +0.66% |
| Sample 6 (120%) | 119.9 | 121.0 | +0.92% |
| Mean | 100.03 | 100.38 | +0.36% |
Conclusion and Recommendations
This guide demonstrates a systematic approach to the validation and cross-validation of analytical methods for 4-aminobenzo[c]oxaborol-1(3H)-ol.
-
RP-HPLC stands as the superior method in terms of specificity and sensitivity . It is the required method for stability studies, impurity profiling, and the analysis of final drug products where excipients may interfere.[17] Its ability to separate the analyte from degradation products and impurities is its primary strength.
-
UV-Vis Spectrophotometry offers significant advantages in speed, simplicity, and cost-effectiveness . The cross-validation data confirms that for the specific task of assaying the pure bulk substance, the UV-Vis method provides statistically equivalent results to the HPLC method. Therefore, it is a suitable and efficient alternative for applications like raw material identification and in-process controls where the sample matrix is simple and well-characterized.
Ultimately, the choice of method depends on its intended purpose.[5] A successful cross-validation study, grounded in the principles of the ICH guidelines, provides the necessary scientific justification to employ a simpler, more efficient analytical method without compromising data quality and regulatory compliance.
References
-
ICH. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Journal of Analytical Methods in Chemistry. (2024). Development and Validation of RP-HPLC Method for Quantification of Tavaborole. Hindawi. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
Nowak-Sliwinska, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
-
Adamczyk-Woźniak, A., et al. (2020). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. ACS Publications. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
-
Journal of Chemical Health Risks. (2023). Development and Validation of RP-HPLC Method for Simultaneous Quantification of Tavaborole, Hydrocortisone, and Clindamycin Phosphate in Pharmaceutical Dosage Forms. [Link]
-
Long, F. H. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. American Pharmaceutical Review. [Link]
-
Walash, M. I., et al. (2024). Ecological spectroscopic methodologies for quantifying co-administered drugs in human plasma by photochemical quantum mechanical simulation. National Institutes of Health. [Link]
-
Fleming, A. N., et al. (2021). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. National Institutes of Health. [Link]
-
Technology Networks. (n.d.). Spectroscopic Methods for Real-Time Monitoring of Biological Processes. [Link]
-
ResearchGate. (2021). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. [Link]
-
IIP Series. (2022). SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS. [Link]
-
Royal Society of Chemistry. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. [Link]
-
Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. [Link]
-
Taylor & Francis Online. (2021). Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. [Link]
-
Angeli, A., et al. (2019). Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity. National Institutes of Health. [Link]
-
University of Amsterdam. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. jchr.org [jchr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
A Comparative Analysis of Benzoxaboroles Versus Standard of Care for Onychomycosis
A Guide for Researchers and Drug Development Professionals
In the landscape of antifungal therapeutics, the emergence of boron-containing compounds, specifically the benzoxaborole class, represents a significant advancement. This guide provides a comprehensive benchmark of a prominent benzoxaborole, tavaborole (formerly AN2690), against established standard of care treatments for onychomycosis. By delving into the mechanistic distinctions, comparative efficacy, and the underlying scientific rationale for experimental evaluation, this document serves as a technical resource for researchers, scientists, and professionals engaged in the development of novel antifungal agents.
Mechanistic Deep Dive: A Tale of Two Pathways
A fundamental understanding of a drug's mechanism of action is paramount to appreciating its therapeutic potential and identifying opportunities for improvement. The benzoxaboroles and traditional antifungal agents operate via distinct molecular pathways to achieve their fungicidal or fungistatic effects.
The Benzoxaborole Approach: Targeting Protein Synthesis
Tavaborole, a representative of the oxaborole class, exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS).[1][2][3][4] This enzyme is critical for the synthesis of proteins, which are essential for fungal cell structure and function.
The mechanism is a novel one. The boron atom within the tavaborole structure plays a key role, forming a stable adduct with the ribose diol of the terminal adenosine of tRNALeu in the editing site of LeuRS.[2] This covalent trapping of the tRNALeu effectively blocks the catalytic cycle of the enzyme, leading to a cessation of protein synthesis and subsequent fungal cell death.[2][4] This targeted approach offers a high degree of selectivity for the fungal enzyme over its human counterpart, contributing to a favorable safety profile.[5]
Caption: Mechanism of action of Tavaborole.
Standard of Care: Disrupting the Fungal Cell Membrane
The majority of standard of care oral antifungal agents for onychomycosis, such as the allylamine terbinafine and the azoles itraconazole and fluconazole, target the integrity of the fungal cell membrane by interfering with the ergosterol biosynthesis pathway.[6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately cell death.
-
Allylamines (e.g., Terbinafine): Inhibit squalene epoxidase, an early enzyme in the ergosterol synthesis pathway. This leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell.[6]
-
Azoles (e.g., Itraconazole, Fluconazole): Inhibit lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme that catalyzes a later step in ergosterol biosynthesis.[5][6]
Caption: Mechanism of action of standard of care antifungals.
Comparative Efficacy and Physicochemical Properties
The clinical effectiveness of a topical antifungal is intrinsically linked to its ability to penetrate the dense keratin structure of the nail plate. Tavaborole's physicochemical properties, particularly its low molecular weight, contribute to its enhanced nail penetration compared to many other topical agents.[5]
| Feature | Tavaborole | Terbinafine (Oral) | Itraconazole (Oral) | Ciclopirox (Topical) |
| Primary Indication | Onychomycosis[3] | Onychomycosis[7] | Onychomycosis[7] | Onychomycosis[7] |
| Mechanism of Action | Leucyl-tRNA synthetase inhibitor[1][2] | Squalene epoxidase inhibitor[6] | Lanosterol 14α-demethylase inhibitor[6] | Chelates polyvalent cations, inhibiting essential enzymes |
| Route of Administration | Topical solution[1] | Oral tablet[7] | Oral capsule/solution[7] | Topical lacquer[7] |
| Mycological Cure Rate | ~31-36%[8] | ~70-80%[7] | ~46-69%[6] | ~34%[7] |
| Complete Cure Rate | ~6.5-9.1%[8] | Varies, generally higher than topical | Varies, generally higher than topical | Lower than oral agents |
| Key Advantage | Favorable safety profile, low systemic absorption[5] | High efficacy[7] | Broad spectrum of activity | Topical application minimizes systemic side effects |
| Key Disadvantage | Lower complete cure rates than oral agents[8] | Potential for hepatotoxicity and drug interactions[6] | Potential for hepatotoxicity and drug interactions[6] | Lower efficacy, long treatment duration[7] |
Experimental Protocols for Benchmarking
To rigorously evaluate a novel benzoxaborole like 4-aminobenzo[c]oxaborol-1(3H)-ol, a series of well-defined in vitro and ex vivo experiments are necessary. The following protocols are designed to provide a robust comparison against standard of care treatments.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against relevant fungal pathogens and compare it to standard antifungals.
Causality: The MIC is a fundamental measure of a drug's intrinsic antifungal potency. A lower MIC indicates that a lower concentration of the drug is required to inhibit fungal growth, suggesting greater potential efficacy. This assay is a critical first step in the screening cascade.
Protocol:
-
Isolate Preparation: Obtain clinical isolates of common onychomycosis pathogens (e.g., Trichophyton rubrum, Trichophyton mentagrophytes). Culture the isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (M38-A2 for filamentous fungi). Adjust the suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Drug Dilution: Prepare a serial two-fold dilution of 4-aminobenzo[c]oxaborol-1(3H)-ol, tavaborole, terbinafine, and itraconazole in RPMI 1640 medium. The final concentration range should be sufficient to determine the MIC for each compound.
-
Microdilution Assay: In a 96-well microtiter plate, add 100 µL of the standardized fungal inoculum to 100 µL of each drug dilution. Include a drug-free growth control and a sterility control.
-
Incubation: Incubate the plates at 35°C for 4-7 days, or until sufficient growth is observed in the control wells.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control.
Ex Vivo Nail Penetration Assay
Objective: To quantify the penetration of the test compound through the human nail plate.
Causality: For a topical onychomycosis treatment, the ability to penetrate the nail plate is a critical determinant of clinical success. This assay provides a direct measure of this key pharmacokinetic property. A higher penetration rate suggests that more of the active drug will reach the site of infection in the nail bed.
Protocol:
-
Nail Preparation: Obtain healthy human cadaver fingernail or toenail clippings. Cut the nails into standardized sections (e.g., 5x5 mm).
-
Franz Diffusion Cell Setup: Mount the nail sections in a Franz diffusion cell apparatus, with the dorsal side of the nail facing the donor compartment and the ventral side facing the receptor compartment.
-
Receptor Fluid: Fill the receptor compartment with a suitable solvent (e.g., phosphate-buffered saline with a solubilizing agent) and maintain at 32°C.
-
Drug Application: Apply a defined amount of the test compound formulation (e.g., a solution of 4-aminobenzo[c]oxaborol-1(3H)-ol) to the surface of the nail in the donor compartment.
-
Sampling: At predetermined time points (e.g., 24, 48, 72 hours), collect samples from the receptor fluid.
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the cumulative amount of drug that has penetrated the nail over time and determine the flux (penetration rate).
Caption: Workflow for ex vivo nail penetration assay.
Conclusion
The benchmarking of novel benzoxaboroles, such as 4-aminobenzo[c]oxaborol-1(3H)-ol, against standard of care treatments for onychomycosis requires a multifaceted approach. While oral therapies like terbinafine and itraconazole offer higher cure rates, they are associated with a greater risk of systemic side effects.[6] Topical benzoxaboroles, exemplified by tavaborole, provide a valuable alternative with a favorable safety profile, stemming from their targeted mechanism of action and localized application.[5] The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of new chemical entities in this class, enabling a data-driven assessment of their therapeutic potential. The continued exploration of novel chemical scaffolds, such as the benzoxaboroles, holds significant promise for addressing the unmet needs in the treatment of onychomycosis and other fungal infections.
References
- Vertex Pharmaceuticals. Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Accessed January 16, 2026.
- GlobalRx. Clinical Profile of Tavaborole 5% Topical Solution. Accessed January 16, 2026.
- National Center for Biotechnology Information. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem. Accessed January 16, 2026.
- Zane, L. T., & Pollak, R. A. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6192.
- Gupta, A. K., & Daigle, D. (2015). An upcoming drug for onychomycosis: Tavaborole.
- Centers for Disease Control and Prevention. (2025, April 17). Clinical Treatment of Tuberculosis. Accessed January 16, 2026.
- Wikipedia. Tavaborole. Accessed January 16, 2026.
- Del Rosso, J. Q. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis.
- Patsnap. (2024, July 17). What is the mechanism of Crisaborole? - Patsnap Synapse. Accessed January 16, 2026.
- National Center for Biotechnology Information. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem. Accessed January 16, 2026.
- MedlinePlus. (2020, May 15).
- Wikipedia. Management of tuberculosis. Accessed January 16, 2026.
- World Health Organization. (2003). International Standards for Tuberculosis Care. Accessed January 16, 2026.
- Dr. Oracle. (2025, November 29). What is the standard treatment regimen for tuberculosis (TB)? Accessed January 16, 2026.
- Sutcliffe, J. A., O'Dwyer, K., & Zulian, C. (2012). Comparative In Vitro Activities of GSK2251052, a Novel Boron-Containing Leucyl-tRNA Synthetase Inhibitor, against 916 Anaerobic Organisms. Antimicrobial Agents and Chemotherapy, 56(3), 1585–1588.
- American Academy of Family Physicians. (2001, February 15). Treating Onychomycosis. Accessed January 16, 2026.
- Lipner, S. R., & Scher, R. K. (2019). Treatment Options for Onychomycosis: Efficacy, Side Effects, Adherence, Financial Considerations, and Ethics.
- Dr. Oracle. (2025, October 29). What is the recommended treatment for fungal toenail (onychomycosis) infections? Accessed January 16, 2026.
- Medscape. (2024, November 18). Onychomycosis Guidelines. Accessed January 16, 2026.
- World Health Organization. Tuberculosis. Accessed January 16, 2026.
- Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735–742.
- Medscape. (2024, November 18). Onychomycosis Treatment & Management: Medical Care, Surgical Care, Activity. Accessed January 16, 2026.
- O'Dwyer, K., Sutcliffe, J. A., & Zulian, C. (2015). Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy, 59(6), 3097–3103.
- Hui, X., Baker, S. J., & Wester, R. C. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of Pharmaceutical Sciences, 96(8), 2055–2061.
- Current Opinion in Investigational Drugs. (2007). AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis. Current Opinion in Investigational Drugs (London, England: 2000), 8(8), 662–668.
- Sutcliffe, J. A., O'Dwyer, K., & Zulian, C. (2012). Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. Antimicrobial Agents and Chemotherapy, 56(3), 1585–1588.
- Bresee, J., et al. (2022). Mechanism of Action and Resistance Evasion of an Antimicrobial Oligomer against Multidrug-Resistant Gram-Negative Bacteria. ACS Infectious Diseases, 8(2), 345-354.
- ResearchGate. (n.d.). (PDF) Comparative in Vitro Activities of GSK2251052, a. Accessed January 16, 2026.
-
BLDpharm. 1285533-08-5|4-Aminobenzo[c][1][9]oxaborol-1(3H)-ol. Accessed January 16, 2026.
- Del Rosso, J. Q. (2014). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology.
- Zhang, Y., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega, 7(4), 3845-3857.
-
Fluorochem. 6-Aminobenzo[c][1][9]oxaborol-1(3H)-ol hydrochloride. Accessed January 16, 2026.
-
ChemScene. 1285533-08-5 | 4-Aminobenzo[c][1][9]oxaborol-1(3H)-ol. Accessed January 16, 2026.
-
Sigma-Aldrich. 6-Aminobenzo[c][1][9]oxaborol-1(3H)-ol hydrochloride. Accessed January 16, 2026.
- National Center for Biotechnology Information. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem. Accessed January 16, 2026.
Sources
- 1. Articles [globalrx.com]
- 2. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tavaborole - Wikipedia [en.wikipedia.org]
- 5. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment Options for Onychomycosis: Efficacy, Side Effects, Adherence, Financial Considerations, and Ethics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
A Head-to-Head Comparison of Benzoxaborole Derivatives in Antifungal Studies: A Guide for Researchers
In the relentless pursuit of novel antifungal agents, the benzoxaborole class of compounds has emerged as a promising frontier, offering a unique mechanism of action and a versatile scaffold for therapeutic development. This guide provides a comprehensive head-to-head comparison of key benzoxaborole derivatives, synthesizing available preclinical data to inform researchers, scientists, and drug development professionals in their quest for the next generation of antifungals. We will delve into their antifungal efficacy, mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The Rise of Benzoxaboroles: A Novel Antifungal Paradigm
Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention for their therapeutic potential.[1] Unlike traditional azoles and polyenes that target the fungal cell membrane, benzoxaboroles employ a distinct mechanism, primarily inhibiting protein synthesis by targeting a crucial fungal enzyme: leucyl-tRNA synthetase (LeuRS).[2][3] This novel mode of action presents a significant advantage in overcoming existing antifungal resistance mechanisms.
The core structure of a benzoxaborole, a bicyclic system combining a benzene ring with an oxaborole ring, features a boron atom that is key to its biological activity.[2] This boron atom acts as a Lewis acid, enabling it to form a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of LeuRS.[3] This "trapping" of the tRNA molecule effectively halts protein synthesis, leading to fungal cell stasis and death.
Head-to-Head Antifungal Efficacy: A Comparative Analysis
The antifungal potency of benzoxaborole derivatives varies significantly based on substitutions to the core scaffold. Here, we compare the in vitro activity of three prominent derivatives: tavaborole (AN2690), crisaborole (AN2728), and AN2718.
| Derivative | Key Fungal Pathogens | MIC Range (µg/mL) | Key Findings & Citations |
| Tavaborole (AN2690) | Trichophyton rubrum | 1.0 - 8.0[1] | FDA-approved for onychomycosis.[4] Demonstrates broad-spectrum activity.[1] |
| Trichophyton mentagrophytes | 4.0 - 8.0[1] | ||
| Candida albicans | 0.25 - 2.0[1] | Some studies report higher MICs against Candida spp. (MIC50/90 of 16 µg/mL).[5] | |
| Crisaborole (AN2728) | Candida albicans | Exhibits antifungal activity.[6] | Primarily developed as an anti-inflammatory PDE4 inhibitor for atopic dermatitis.[7][8] Antifungal data is less extensive than for tavaborole. |
| Malassezia furfur | Exhibits antifungal activity.[6] | ||
| AN2718 | Trichophyton rubrum | MIC90: 0.5[9] | Demonstrates potent activity against dermatophytes. |
| Trichophyton mentagrophytes | MIC90: 1.0[9] | ||
| Candida albicans | MIC90: 1.0[9] | ||
| Candida glabrata | MIC90: 0.25[9] | ||
| Unsubstituted Benzoxaborole | Candida albicans | 8[9] | Less potent than tavaborole, highlighting the importance of the fluorine substituent.[9] |
Key Insights from the Data:
-
Tavaborole (AN2690) , the most clinically advanced antifungal benzoxaborole, exhibits consistent activity against dermatophytes, the primary causative agents of onychomycosis.[1][4] Its efficacy against Candida species appears to be more variable across studies.[1][5]
-
Crisaborole (AN2728) , while primarily known for its anti-inflammatory properties, does possess antifungal activity against relevant skin pathogens like Candida albicans and Malassezia furfur.[6] This dual activity could be advantageous in treating inflammatory skin conditions with a secondary fungal component.
-
AN2718 demonstrates promising broad-spectrum antifungal activity, with potent MIC90 values against both dermatophytes and Candida species, including the often-resistant C. glabrata.[9]
-
The unsubstituted benzoxaborole serves as a crucial baseline, with studies showing that the addition of a fluorine atom at the 5-position (as in tavaborole) significantly enhances antifungal potency.[9]
Understanding the "Why": Structure-Activity Relationships
The design of potent and selective benzoxaborole antifungals is a testament to the power of medicinal chemistry. The following structure-activity relationships (SAR) have been elucidated from various studies:
-
Substitution at the 5-Position: A key determinant of antifungal activity. The introduction of a fluorine atom at this position, as seen in tavaborole, significantly enhances potency.[9] This is likely due to the electron-withdrawing nature of fluorine, which increases the Lewis acidity of the boron atom and its ability to interact with the diol of the tRNA.
-
Substitution at the 3-Position: The introduction of an amine substituent at this position has been shown to considerably decrease antifungal activity against Candida albicans.[9] This suggests that modifications at this position may interfere with the optimal binding of the molecule within the LeuRS active site.
-
Planarity of the Ring System: Studies on related oxaboroles suggest that maintaining the planarity of the ring system is important for antimicrobial activity, possibly due to the effects of extended conjugation.[2]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of benzoxaboroles and a typical experimental workflow for antifungal susceptibility testing.
Caption: Mechanism of action of benzoxaborole antifungal agents.
Caption: A generalized workflow for antifungal susceptibility testing.
Experimental Protocols: A Foundation for Reliable Data
The generation of robust and comparable antifungal susceptibility data is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this purpose.
Protocol 1: Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27)
This protocol is suitable for testing benzoxaborole derivatives against yeast species like Candida albicans.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Benzoxaborole derivative stock solution (typically in DMSO)
-
Yeast inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare Antifungal Dilutions: Perform serial twofold dilutions of the benzoxaborole derivative in RPMI-1640 medium in the microtiter plate. The final concentration range should encompass the expected MIC values.
-
Inoculum Preparation: Culture the yeast on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final inoculum concentration.
-
Inoculation: Add the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.
Protocol 2: Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38)
This protocol is designed for testing against dermatophytes like Trichophyton rubrum.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Benzoxaborole derivative stock solution
-
Fungal conidia suspension, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL
Procedure:
-
Antifungal Dilutions: Prepare serial dilutions of the benzoxaborole derivative in the microtiter plate as described in Protocol 1.
-
Inoculum Preparation: Grow the filamentous fungus on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.
-
Inoculation: Add the standardized conidial suspension to each well.
-
Incubation: Incubate the plates at a temperature and duration appropriate for the specific fungus (e.g., 28-35°C for 4-7 days for many dermatophytes).
-
MIC Determination: The MIC is the lowest concentration that shows complete inhibition of visible growth.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
Evaluating the toxicity of antifungal compounds to mammalian cells is crucial for determining their therapeutic index. The MTT assay is a common colorimetric method for assessing cell viability.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
96-well cell culture plates
-
Complete cell culture medium
-
Benzoxaborole derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the human cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the benzoxaborole derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Concluding Remarks for the Research Professional
The benzoxaborole class represents a significant advancement in the field of antifungal drug discovery. Their unique mechanism of action provides a powerful tool against fungal pathogens, including those resistant to existing therapies. This guide has provided a head-to-head comparison of key benzoxaborole derivatives, highlighting the superior activity of tavaborole and the promising potential of other analogs like AN2718.
For the researcher, the path forward involves a multifaceted approach. Further exploration of the vast chemical space around the benzoxaborole scaffold is warranted to identify derivatives with an even broader spectrum of activity and an improved therapeutic index. Rigorous and standardized in vitro testing, following established protocols such as those from the CLSI, is the bedrock upon which successful drug development is built. By understanding the intricate structure-activity relationships and employing robust experimental designs, the scientific community can continue to unlock the full therapeutic potential of this exciting class of compounds.
References
- Mevers, E., et al. (2017). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Infectious Diseases, 3(10), 752-760.
- Więckowska, A., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(21), 5039.
- Pastoor, T., et al. (2021). Exploring boron applications in modern agriculture: A structure-activity relationship study of a novel series of multi-substitution benzoxaboroles for identification of potential fungicides. Bioorganic & Medicinal Chemistry Letters, 43, 128089.
- Arastehfar, A., et al. (2018). Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy, 62(12), e01632-18.
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Rock, F. L., et al. (2007). An antifungal agent that inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761.
- Li, X., et al. (2019). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765–6784.
- Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742.
- Jo, H., et al. (2022). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical.
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- Gupta, A. K., et al. (2021). Development and Evaluation of a Topical Antifungal Gel of Crisaborole for Atopic Dermatitis. International Journal of Pharmaceutical Sciences and Research, 12(11), 5896-5904.
- Correa-da-Silva, M., et al. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical.
-
FDA. (2014). NDA 204427, Kerydin (tavaborole) Topical Solution, 5%, Clinical Microbiology Review. Retrieved from [Link]
- Selvakumar, M. D. (2025). Crisaborole in dermatology.
-
DermNet NZ. (n.d.). Crisaborole. Retrieved from [Link]
-
Taylor & Francis. (2020). Crisaborole – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of the target compounds. Retrieved from [Link]
-
J. The Dermatologist. (2020). Use of Topical Crisaborole for Treating Dermatitis in a Variety of Dermatology Settings. Retrieved from [Link]
- Wallace, H. M., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology Letters, 302, 33-37.
- Herreros, E., et al. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 45(10), 2768–2774.
- Z-L. (2011). In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines. Lipids in Health and Disease, 10, 155.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpasjournals.com [bpasjournals.com]
- 7. ijord.com [ijord.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 4-aminobenzo[c]oxaborol-1(3H)-ol: A Comparative Guide
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This guide provides a comprehensive framework for confirming the target engagement of 4-aminobenzo[c]oxaborol-1(3H)-ol, a key pharmacophore in a class of potent anti-infective and anti-inflammatory agents. We will delve into the established mechanism of action, compare it with relevant alternatives, and provide detailed, field-proven experimental protocols to rigorously validate target interaction within a cellular context. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target engagement studies.
Introduction: The Oxaborole Moiety and Its Unique Mechanism
4-aminobenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole class of compounds. A prominent member of this class, tavaborole (AN2690), which is 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, has been approved for the topical treatment of onychomycosis.[1][2] The core mechanism of action for these compounds is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3][4]
Unlike many traditional antifungals that target the cell membrane or cell wall, oxaboroles like tavaborole specifically inhibit fungal protein synthesis by forming a stable adduct with tRNALeu in the editing site of LeuRS.[3] This unique "oxaborole tRNA trapping" (OBORT) mechanism effectively halts the addition of leucine to growing polypeptide chains, leading to fungal cell death.[4] This targeted approach provides a high degree of selectivity for the fungal enzyme over its human counterpart, contributing to a favorable safety profile.[3]
Comparative Landscape: Alternatives and Their Mechanisms
To provide a comprehensive context for target engagement studies, it is crucial to consider alternative therapeutic strategies. These can be broadly categorized as other LeuRS inhibitors and compounds with different mechanisms of action for related indications, such as non-steroidal anti-inflammatory drugs (NSAIDs) for inflammatory conditions.
| Compound/Class | Primary Target | Mechanism of Action | Key Therapeutic Area |
| 4-aminobenzo[c]oxaborol-1(3H)-ol (and derivatives like Tavaborole) | Leucyl-tRNA Synthetase (LeuRS)[3][4] | Inhibition of protein synthesis via tRNA trapping in the editing site.[3] | Antifungal (Onychomycosis)[1] |
| Crisaborole | Phosphodiesterase 4 (PDE4)[5][6] | Inhibition of PDE4, leading to increased intracellular cAMP levels and subsequent anti-inflammatory effects.[5] | Atopic Dermatitis[5][7] |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Naproxen) | Cyclooxygenase (COX-1 and COX-2) enzymes[8][9] | Inhibition of prostaglandin synthesis, which mediates inflammation, pain, and fever.[8][10] | Pain, Inflammation, Fever[8] |
This table highlights the distinct molecular targets and mechanisms of these different drug classes, underscoring the importance of specific and robust target engagement assays.
Experimental Framework for Confirming Target Engagement
Demonstrating that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development.[11][12] For 4-aminobenzo[c]oxaborol-1(3H)-ol, this involves confirming its interaction with LeuRS. Below are detailed protocols for key experimental approaches.
Biochemical Aminoacylation Assay
This in vitro assay directly measures the enzymatic activity of LeuRS and its inhibition by the test compound. It quantifies the attachment of radiolabeled leucine to its cognate tRNA.[13][14]
Principle: The assay measures the amount of radiolabeled leucine incorporated into tRNALeu in the presence and absence of the inhibitor. A decrease in radiolabel incorporation indicates inhibition of LeuRS activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.8), MgCl2, ATP, DTT, and purified recombinant LeuRS enzyme.[13]
-
Inhibitor Incubation: Add varying concentrations of 4-aminobenzo[c]oxaborol-1(3H)-ol or a vehicle control to the reaction mixture and incubate for a predetermined time to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the aminoacylation reaction by adding [14C]-L-leucine and the cognate tRNALeu.[13]
-
Quenching and Precipitation: After a specific incubation time, quench the reaction by adding a solution like cold trichloroacetic acid (TCA) to precipitate the tRNA and any attached radiolabeled leucine.
-
Filtration and Scintillation Counting: Filter the precipitate through a glass fiber filter, wash to remove unincorporated radiolabeled leucine, and measure the radioactivity of the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context.[15][16] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[17][18]
Principle: When cells are heated, proteins begin to unfold and aggregate. A compound that binds to its target protein will increase the protein's thermal stability, meaning it will remain soluble at higher temperatures compared to the unbound protein.[16] This change in thermal stability can be quantified.
Workflow Diagram:
Caption: CETSA® workflow for target engagement.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., a relevant fungal or human cell line) with various concentrations of 4-aminobenzo[c]oxaborol-1(3H)-ol or vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes).[17]
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Quantification: Analyze the amount of soluble LeuRS in the supernatant at each temperature point using a detection method such as Western blotting with a specific anti-LeuRS antibody or by mass spectrometry.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble LeuRS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.[17] Isothermal dose-response experiments can also be performed at a fixed temperature to determine the EC50 of target engagement.[16]
In-Cell Target Engagement Assays
Several commercially available platforms offer streamlined approaches to measure target engagement directly within living cells.[11][19] These often utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[12][19]
Principle (EFC-based InCELL Pulse™ as an example): This method involves expressing the target protein (LeuRS) fused to a small enzyme fragment. A larger, inactive enzyme fragment is also expressed in the cell. When the target protein is in its native, folded state, the two fragments can complement each other to form an active enzyme that generates a detectable signal (e.g., chemiluminescence).[17] Compound binding stabilizes the target protein against thermal denaturation, resulting in a higher signal compared to the unbound, denatured protein.[19]
Workflow Diagram:
Caption: In-Cell target engagement workflow.
Expected Data and Interpretation
| Assay | Metric | Interpretation of Positive Target Engagement |
| Biochemical Aminoacylation Assay | IC50 | A low IC50 value indicates potent inhibition of LeuRS enzymatic activity in a cell-free system.[20] |
| Cellular Thermal Shift Assay (CETSA®) | ΔTm (change in melting temperature) or EC50 | A positive ΔTm or a dose-dependent increase in the soluble protein fraction at a given temperature confirms that the compound binds to and stabilizes LeuRS inside the cell.[16] |
| In-Cell Target Engagement Assays (e.g., InCELL Pulse™) | EC50 | A dose-dependent increase in the signal (e.g., luminescence) demonstrates target stabilization and provides a quantitative measure of cellular potency.[19] |
Conclusion
Confirming the target engagement of 4-aminobenzo[c]oxaborol-1(3H)-ol is a multi-faceted process that requires a combination of biochemical and cellular assays. By employing the methodologies outlined in this guide, researchers can generate robust and reliable data to validate the interaction of this important oxaborole with its intended target, leucyl-tRNA synthetase. This rigorous approach is fundamental to advancing our understanding of its mechanism of action and progressing its development as a potential therapeutic agent.
References
- DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
-
Lanning, B. R., et al. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(12), 987-994. Retrieved from [Link]
-
DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6192. Retrieved from [Link]
-
DiscoverX. (2017, March 16). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay [Video]. YouTube. Retrieved from [Link]
-
Vasta, V., & Robers, M. B. (2020). Importance of Quantifying Drug-Target Engagement in Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(3), 223-233. Retrieved from [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tavaborole. PubChem Compound Summary for CID 11499245. Retrieved from [Link]
-
Li, X., et al. (2020). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC Medicinal Chemistry, 11(8), 846-859. Retrieved from [Link]
-
González-Gordo, A., et al. (2014). Molecular targets of non-steroidal anti-inflammatory drugs in neurodegenerative diseases. Current Medicinal Chemistry, 21(31), 3504-3518. Retrieved from [Link]
-
DermNet. (n.d.). Crisaborole. Retrieved from [Link]
-
Patsnap. (n.d.). Crisaborole - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Uddin, M. J., et al. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 3(5), 1529-1555. Retrieved from [Link]
-
Tukalo, M., et al. (2005). Recognition of tRNA Leu by Aquifex aeolicus leucyl-tRNA synthetase during the aminoacylation and editing steps. Nucleic Acids Research, 33(18), 5863–5872. Retrieved from [Link]
-
Starodub, A., et al. (2025). Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2485673. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]
-
World Health Organization. (2021). Glycyl-tRNA Synthetase as a Target for Antiviral Drug Screening Against Influenza Virus. Retrieved from [Link]
-
Medicosis Perfectionalis. (2023, February 14). Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [Video]. YouTube. Retrieved from [Link]
-
Sahoo, M., et al. (2024). Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation. International Journal of Molecular Sciences, 25(12), 6656. Retrieved from [Link]
-
Hui, X., et al. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of Pharmaceutical Sciences, 96(9), 2422-2430. Retrieved from [Link]
-
D'Alessandro, A., & Dziekan, J. M. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(1), 163-181. Retrieved from [Link]
-
Baker, S. J. (2007). AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis. Current Opinion in Investigational Drugs, 8(8), 662-668. Retrieved from [Link]
-
Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1632. Retrieved from [Link]
-
Li, X., et al. (2020). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 11(8), 1334-1347. Retrieved from [Link]
-
Boyd, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88. Retrieved from [Link]
-
Kelly, S., et al. (2021). Duplication of leucyl-tRNA synthetase in an archaeal extremophile may play a role in adaptation to variable environmental conditions. Journal of Biological Chemistry, 296, 100523. Retrieved from [Link]
-
Sasi, B. K., & Appert-Collin, A. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339-363. Retrieved from [Link]
-
Eichenfield, L. F., et al. (2020). Evaluating the Efficacy of Crisaborole Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area. Acta Dermato-Venereologica, 100(18), adv00293. Retrieved from [Link]
-
Kumar, P., et al. (2021). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology, 9, 723351. Retrieved from [Link]
-
Hoogstra, M. (2018). Key evidence from clinical trials for crisaborole. Centros Medicos, 1(1), 1-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem Compound Summary for CID 135565910. Retrieved from [Link]
-
Ali, A., et al. (2025). Evaluating Efficacy and Safety of Crisaborole in Managing Childhood Mild to Moderate Atopic Dermatitis: A Systematic Review and Meta-Analysis. British Journal of Hospital Medicine, 86(1), 1-10. Retrieved from [Link]
Sources
- 1. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults [pubmed.ncbi.nlm.nih.gov]
- 3. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Crisaborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. doctorhoogstra.com [doctorhoogstra.com]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Critical Needs in Cellular Target Engagement [emea.discoverx.com]
- 12. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 15. pelagobio.com [pelagobio.com]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 4-Aminobenzo[c]oxaborol-1(3H)-ol for Fungal versus Mammalian Cells
Introduction: The Imperative for Selective Antifungal Agents
The development of novel antifungal therapeutics is a critical endeavor in modern medicine, driven by the rise of invasive fungal infections and the emergence of drug-resistant strains. A paramount challenge in this field is achieving high selectivity for the fungal pathogen while minimizing off-target effects on the mammalian host. This guide provides a comprehensive framework for assessing the selectivity of 4-aminobenzo[c]oxaborol-1(3H)-ol, a member of the promising oxaborole class of antifungals. While specific experimental data for this particular aminobenzoxaborole is not extensively available in the public domain, we will utilize the well-characterized and structurally related FDA-approved drug, tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), as a paradigm to illustrate the principles and methodologies for evaluating fungal versus mammalian cell selectivity.
The core of this guide is built on the understanding that robust preclinical assessment of selectivity is a key determinant of a drug candidate's future success. We will delve into the molecular basis for the selective action of benzoxaboroles, provide detailed experimental protocols for quantitative evaluation, and present a model for data interpretation that can be applied to 4-aminobenzo[c]oxaborol-1(3H)-ol and other novel antifungal candidates.
The Molecular Basis of Selectivity: Targeting Fungal Leucyl-tRNA Synthetase
The antifungal activity of benzoxaboroles, including tavaborole, stems from their unique mechanism of action: the inhibition of fungal cytoplasmic leucyl-tRNA synthetase (cLeuRS)[1]. This enzyme is essential for protein synthesis, as it catalyzes the attachment of leucine to its corresponding tRNA.
Mechanism of Inhibition
Benzoxaboroles exert their inhibitory effect by forming a stable adduct with the terminal adenosine of tRNALeu within the editing site of the fungal cLeuRS[2]. The boron atom of the oxaborole forms covalent bonds with the 2'- and 3'-hydroxyl groups of the tRNA's ribose sugar. This trapping of tRNA in the editing site effectively stalls the catalytic cycle of the enzyme, leading to a cessation of protein synthesis and ultimately, fungal cell death.
Caption: Mechanism of action of 4-aminobenzo[c]oxaborol-1(3H)-ol in fungal cells.
Exploiting Structural Differences for Selectivity
The selectivity of benzoxaboroles for fungal over mammalian cLeuRS is rooted in subtle but significant structural differences in the editing site of the enzyme[2]. X-ray crystallography studies have revealed that while the core architecture of the editing domain is conserved, eukaryotic (including fungal and human) cLeuRS possesses an additional alpha-helix that is absent in bacterial LeuRS. This helix partially covers the active site. More pertinently, there are differences in the amino acid residues lining the editing pocket between fungal and human cLeuRS. These variations can be exploited to design compounds that bind with high affinity to the fungal enzyme but poorly to its human counterpart, thus providing a wide therapeutic window. For instance, tavaborole has been shown to have a greater than 1,000-fold higher affinity for fungal cLeuRS compared to the human enzyme[3].
Quantitative Assessment of Selectivity: A Dual-Pronged Approach
To rigorously assess the selectivity of a compound like 4-aminobenzo[c]oxaborol-1(3H)-ol, a two-pronged experimental approach is essential:
-
Determination of Antifungal Potency: Quantifying the minimum inhibitory concentration (MIC) against a panel of relevant fungal pathogens.
-
Evaluation of Mammalian Cell Cytotoxicity: Measuring the 50% inhibitory concentration (IC50) against various human cell lines.
The ratio of these two values (IC50 / MIC) provides the Selectivity Index (SI) , a critical parameter in preclinical drug development. A high SI indicates that the compound is significantly more toxic to the fungus than to mammalian cells.
Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for determining the MIC of antifungal agents. This method provides a quantitative measure of the lowest drug concentration that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of Tavaborole (Analogue of 4-aminobenzo[c]oxaborol-1(3H)-ol)
| Fungal Species | MIC Range (µg/mL) |
| Trichophyton rubrum | 1 |
| Trichophyton mentagrophytes | 1 |
| Candida albicans | 0.25 - 2 |
| Candida glabrata | 0.25 - 2 |
| Candida parapsilosis | 0.25 - 2 |
| Aspergillus fumigatus | 0.25 - 2 |
Data sourced from FDA Clinical Microbiology Review for Tavaborole[4].
Mammalian Cell Cytotoxicity Assays
A variety of in vitro assays can be employed to assess the cytotoxic effects of a compound on mammalian cells. The MTT and LDH assays are two of the most common methods.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture medium is directly proportional to the number of lysed cells.
Due to the lack of publicly available cytotoxicity data for 4-aminobenzo[c]oxaborol-1(3H)-ol, we present a hypothetical data table to illustrate how the Selectivity Index would be calculated.
Table 2: Hypothetical Cytotoxicity and Selectivity Index of an Investigational Benzoxaborole
| Mammalian Cell Line | IC50 (µg/mL) | Representative Fungal MIC (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| HepG2 (Human Liver) | >100 | 1 | >100 |
| HEK293 (Human Kidney) | >100 | 1 | >100 |
| HaCaT (Human Keratinocyte) | >100 | 1 | >100 |
A high SI, as depicted in the hypothetical table, would be a strong indicator of the compound's potential as a safe and effective antifungal agent.
Experimental Protocols
Protocol 1: CLSI Broth Microdilution for Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27 and M38 guidelines.
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer for molds to ensure sufficient growth.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL for yeasts.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of 4-aminobenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the drug in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
-
Caption: Workflow for CLSI broth microdilution antifungal susceptibility testing.
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-aminobenzo[c]oxaborol-1(3H)-ol in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The assessment of selectivity is a cornerstone of antifungal drug discovery. The benzoxaborole class of compounds, exemplified by tavaborole, demonstrates a highly favorable selectivity profile due to its specific targeting of fungal cLeuRS and the exploitable structural differences between the fungal and human enzymes. For an investigational compound like 4-aminobenzo[c]oxaborol-1(3H)-ol, the systematic application of standardized antifungal susceptibility testing and mammalian cell cytotoxicity assays is imperative to quantify its therapeutic potential. The generation of a robust dataset, including MIC values against a broad panel of fungal pathogens and IC50 values against multiple human cell lines, will enable the calculation of a meaningful Selectivity Index. A high SI would provide strong evidence for its continued development as a promising and safe antifungal agent. Further studies could also include in vivo toxicity assessments in animal models to complement the in vitro findings and provide a more comprehensive understanding of the compound's safety profile.
References
-
U.S. Food and Drug Administration. (2014). Clinical Microbiology Review for Tavaborole (NDA 204,427). [Link]
-
Zoladek, A., et al. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. Journal of Drugs in Dermatology, 14(6), 609-614. [Link]
-
Elewski, B. E., et al. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology, 73(1), 62-69.e2. [Link]
-
Gupta, A. K., & Daigle, D. (2015). An upcoming drug for onychomycosis: Tavaborole. Indian Dermatology Online Journal, 6(3), 213–215. [Link]
-
Zeichner, J. A., & Stein Gold, L. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6190. [Link]
-
Petraitis, V., et al. (2003). Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi. Antimicrobial Agents and Chemotherapy, 47(5), 1607–1611. [Link]
-
Pfizer. (2020). Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. [Link]
-
Tukalo, M., et al. (2009). Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. Journal of Molecular Biology, 390(2), 196-207. [Link]
Sources
- 1. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-aminobenzo[c]oxaborol-1(3H)-ol
A Senior Application Scientist's Guide to the Proper Disposal of 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol
As researchers and drug development professionals, our work with novel chemical entities like 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol is foundational to innovation. This compound belongs to the benzoxaborole class, a versatile heterocyclic scaffold that has given rise to clinically approved drugs like the antifungal Tavaborole and the anti-inflammatory Crisaborole.[3] The unique chemistry of the boron atom in this scaffold is key to its biological activity, but it also necessitates a rigorous and informed approach to its handling and disposal to ensure laboratory safety and environmental stewardship.[4]
This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol, moving beyond mere compliance to foster a deep understanding of the scientific principles that underpin these essential safety protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol (CAS No. 1285533-08-5) may not always be readily available from all suppliers, we can infer its likely hazard profile by examining closely related analogs. This process of analog-based risk assessment is a cornerstone of proactive laboratory safety.
For instance, other aminobenzoxaborole derivatives and related compounds often carry warnings for skin irritation, serious eye irritation, and potential harm if swallowed.[5][6] Furthermore, many organic compounds, including some related aminobenzoates, are classified as harmful to aquatic life with long-lasting effects. The core principle here is precaution: in the absence of specific data, we treat the compound with a degree of caution appropriate for its chemical class.
Table 1: Inferred Hazard Profile for 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol
| Hazard Type | GHS Pictogram | Associated Hazard Statement | Rationale & Implication |
| Acute Toxicity / Irritation | H315: Causes skin irritation.H319: Causes serious eye irritation. | Based on data for related aminobenzoxaboroles. Mandates the use of gloves and eye protection. | |
| Environmental Hazard | H412: Harmful to aquatic life with long lasting effects. | Inferred from related aromatic amines.[7] This is the primary driver for preventing release into the sanitary sewer system. |
Core Directive: All waste streams containing 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol must be treated as hazardous chemical waste. Disposal via sanitary sewer (drain) or as common refuse is strictly prohibited.[8][9] Boron compounds can be persistent and are not effectively removed by conventional wastewater treatment, posing a risk to aquatic ecosystems.[10][11]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the compound is used. The following workflow ensures safety and compliance from the benchtop to final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[7]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal. Never mix incompatible waste streams.[8]
Caption: Waste segregation decision workflow.
Table 2: Waste Stream Container Guide
| Waste Stream | Appropriate Container | Collection Notes |
| Solid Waste | Sealable, plastic-lined container or pail clearly labeled "Hazardous Solid Waste". | Includes unused/expired pure compound, contaminated gloves, weigh boats, pipette tips, and other disposable labware. |
| Liquid Waste | Chemically resistant (e.g., HDPE) carboy with a screw cap, stored in secondary containment. Labeled "Hazardous Liquid Waste". | For all aqueous or organic solutions containing the compound. Clearly list all chemical components and their approximate percentages on the waste tag. |
| Empty Containers | N/A - To be decontaminated before disposal. | The original container is not considered "empty" until it has been properly rinsed. |
Step 3: Labeling and Temporary Storage
Accurate labeling is a regulatory requirement and essential for the safety of all personnel.
-
Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) office.[12]
-
Fill out the tag completely before adding any waste to the container.
-
Required Information:
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory. Containers must be kept closed except when adding waste and should be stored in secondary containment to contain potential leaks.[8]
Step 4: Decontamination and Empty Container Management
A container that held a hazardous chemical is not truly empty until it is decontaminated. The standard procedure is a triple rinse.[8]
Protocol: Triple Rinsing Empty Containers
-
Select a solvent that readily dissolves the compound (e.g., ethanol, methanol, or acetone).
-
First Rinse: Add a small amount of solvent to the container, cap it, and rinse thoroughly to wet all interior surfaces. Empty this first rinseate into your designated "Hazardous Liquid Waste" container. This is the most critical step, as the first rinseate is considered acutely hazardous waste.
-
Second & Third Rinses: Repeat the rinsing process two more times. Depending on institutional policy and the toxicity of the compound, these subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.
-
After the final rinse, allow the container to air dry completely in a fume hood.
-
Deface the original label on the container to prevent confusion, and dispose of it in the appropriate solid waste stream (e.g., broken glass box or recycling).
Spill Management
In the event of a minor spill, prompt and correct action can prevent a more serious incident.
Protocol: Minor Spill Cleanup
-
Alert & Isolate: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including double-gloving if necessary.
-
Contain: For a solid spill, gently cover with an absorbent pad to prevent aerosolization. For a liquid spill, surround the area with absorbent material, working from the outside in.
-
Clean: Use a chemical spill kit to absorb the material. Place all contaminated absorbent materials, gloves, and any broken glassware into a designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For large spills, or any spill you are not comfortable cleaning, evacuate the area, close the door, and contact your institution's EHS or emergency response team immediately.
Final Disposal Logistics
Once your waste container is full or you are finished with the project, schedule a pickup with your institution's authorized waste disposal service.[13][14] Do not allow hazardous waste to accumulate in the lab for extended periods. The responsibility for the waste lies with the generator—from "cradle to grave"—so ensuring it is handled by a licensed and reputable company is a professional and legal obligation.[14]
By adhering to these scientifically grounded procedures, you ensure the safe handling and compliant disposal of 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol, protecting yourself, your colleagues, and the environment.
References
- Cigna. (n.d.). Tavaborole Topical.
- U.S. National Library of Medicine. (2017, March 15). Tavaborole Topical: MedlinePlus Drug Information.
- Viona Pharmaceuticals. (n.d.). Safety Data Sheet Tavaborole topical solution, 5% Strength.
- Mayo Clinic. (2025, February 1). Tavaborole (topical application route) - Side effects & dosage.
- National Center for Biotechnology Information. (n.d.). Tavaborole. PubChem Compound Database.
- Sigma-Aldrich. (2025, July 3). Safety Data Sheet - 4-Aminobenzoic acid.
-
ChemScene. (n.d.). 4-Aminobenzo[c][1][2]oxaborol-1(3H)-ol. Retrieved from chemscene.com.
- Universitat de València. (2025, October 24). Effective method developed to remove pharmaceutical residues from water using boron-doped diamond.
-
BLDpharm. (n.d.). 1285533-08-5|4-Aminobenzo[c][1][2]oxaborol-1(3H)-ol. Retrieved from bldpharm.com.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Ethyl 4-aminobenzoate.
- Cayman Chemical. (2025, July 29). Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt).
- Wójcik, P. J., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(18), 4268.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron. U.S. Department of Health and Human Services.
- Yilmaz, A. E., Boncukcuoğlu, R., & Kocakerim, M. M. (2005). Removal of Boron (B) From Waste Liquors.
- Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(17), 4759-4767.
- Radi, M., & Schenone, S. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).
-
Sigma-Aldrich. (n.d.). 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol. Retrieved from sigmaaldrich.com.
- University of Delaware. (2025, June 30).
-
Fluorochem. (n.d.). 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride. Retrieved from fluorochem.co.uk.
-
BLDpharm. (n.d.). 947165-28-8|4-Amino-5-fluorobenzo[c][1][2]oxaborol-1(3H)-ol. Retrieved from bldpharm.com.
- Massachusetts Institute of Technology. (n.d.).
- Adamczyk-Woźniak, A., et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Organic Letters, 17(21), 5344–5347.
- CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely.
- Google Patents. (2016, November 24).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Defence Scientific Information & Documentation Centre. (n.d.).
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- MDPI. (n.d.). Boron Chemistry for Medical Applications.
- European Union. (2024, March 4). Chemical and Biological Waste Management Handbook.
-
Sigma-Aldrich. (n.d.). 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride. Retrieved from sigmaaldrich.com.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
-
Sigma-Aldrich. (n.d.). 5-CHLOROBENZO[C][1][2]OXABOROL-1(3H)-OL. Retrieved from sigmaaldrich.com.
-
Sigma-Aldrich. (n.d.). 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride. Retrieved from sigmaaldrich.com.
-
BLDpharm. (n.d.). 174671-88-6|4-Fluorobenzo[c][1][2]oxaborol-1(3H)-ol. Retrieved from bldpharm.com.
-
Sigma-Aldrich. (n.d.). 4-Aminobenzo[c][1][2]oxaborol-1(3H)-ol. Retrieved from sigmaaldrich.com.
- Defense Centers for Public Health - Aberdeen. (2024, December 30). Hazardous Waste.
Sources
- 1. cigna.com [cigna.com]
- 2. Tavaborole Topical: MedlinePlus Drug Information [medlineplus.gov]
- 3. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol | 947165-29-9 [sigmaaldrich.com]
- 6. 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride | 117098-93-8 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nems.nih.gov [nems.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Removal of boron (B) from waste liquors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ptb.de [ptb.de]
Personal protective equipment for handling 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol
A Researcher's Guide to Safely Handling 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol. Our goal is to equip you with the necessary knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in established safety principles.
Understanding the Compound and Associated Hazards
Based on available safety data for related compounds, researchers should assume that 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol may cause:
Therefore, adherence to the precautionary measures outlined in this guide is critical.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol. The minimum required PPE is outlined below.
| PPE Component | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | To prevent skin contact. Nitrile offers good chemical resistance for incidental exposure. Double-gloving provides an additional barrier.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles.[7][8] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[8] |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects.[8][9] |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary if handling the powder outside of a fume hood or if aerosolization is possible. | To prevent inhalation of the powder, which may cause respiratory irritation.[10] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol will minimize risks and ensure a safe laboratory environment.
Receipt and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed.[1] Some suppliers recommend storage at 2-8°C, protected from light.[4][11]
Handling and Use
Preparation:
-
Designated Area : All handling of 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
Step-by-Step Handling Procedure:
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Weighing : If weighing the solid compound, do so within a chemical fume hood to contain any dust.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination : Use dedicated spatulas and glassware. Do not return any excess compound to the original container.
-
Clean Up : After handling, thoroughly clean the work area with an appropriate solvent and decontaminate all equipment. Wash hands thoroughly after removing gloves.[2]
Emergency Procedures
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. For large spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan
Proper disposal of 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused compound, contaminated gloves, and disposable labware, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Route : Dispose of the chemical waste through your institution's hazardous waste disposal program.[1] Do not dispose of it in the regular trash or down the drain.
Workflow Visualization
The following diagram illustrates the key stages of safely handling 4-aminobenzo[c][1][2]oxaborol-1(3H)-ol.
References
-
NDA 204427Orig1s000 Review. (2014-03-06). U.S. Food and Drug Administration. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory. (2024-06-07). YouTube. Retrieved from [Link]
-
Safety Data Sheet. Carl ROTH. Retrieved from [Link]
-
Types of PPE to Wear When Compounding Hazardous Drugs. (2022-08-25). Provista. Retrieved from [Link]
-
Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. (2015-10-01). ResearchGate. Retrieved from [Link]
-
Tavaborole: Key Safety & Patient Guidance. (2025-02-12). Drugs.com. Retrieved from [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride | 117098-93-8 [sigmaaldrich.com]
- 4. 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride | 117098-93-8 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. youtube.com [youtube.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. pppmag.com [pppmag.com]
- 11. 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol | 1285533-08-5 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
